Potassium (2-Methoxyphenyl)trifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro-(2-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPOOXJHKETAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635604 | |
| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236388-46-8 | |
| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-methoxyphenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Stability of Potassium (2-Methoxyphenyl)trifluoroborate in Air and Moisture
For researchers, scientists, and professionals in drug development, the reliability of chemical reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents in modern organic synthesis, lauded for their stability and ease of handling compared to their boronic acid counterparts.[1] This guide provides an in-depth technical analysis of the stability of a specific and widely used member of this class: Potassium (2-Methoxyphenyl)trifluoroborate. We will delve into its inherent stability as a solid, the mechanisms of its degradation in the presence of moisture, the factors influencing its stability, and best practices for its storage and handling.
The General Stability Profile of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are a class of tetracoordinate boron compounds that have gained significant traction in organic chemistry, particularly as robust partners in Suzuki-Miyaura cross-coupling reactions.[2] A key advantage that has propelled their widespread adoption is their remarkable stability. Unlike many boronic acids, which can be challenging to purify and may have uncertain stoichiometry, potassium organotrifluoroborates are typically crystalline solids that are stable in the presence of air and moisture.[1][3] Numerous studies and chemical suppliers describe them as capable of being stored for extended periods at room temperature without significant degradation.[4][5][6] This inherent stability simplifies their handling and storage, making them highly reliable reagents in complex synthetic workflows.[2]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a reagent is fundamental to its proper use and storage. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇BF₃KO | [7] |
| Molecular Weight | 214.04 g/mol | [7] |
| Appearance | White to off-white solid (crystal or powder) | [8] |
| Melting Point | >300 °C | [9] |
| CAS Number | 236388-46-8 | [7] |
The Primary Degradation Pathway: Hydrolysis
While this compound is stable as a solid, its primary mode of decomposition, particularly in solution, is hydrolysis to the corresponding 2-methoxy-phenylboronic acid.[10][11] This process is not merely degradation but is, in fact, a necessary activation step for its participation in many cross-coupling reactions.[10] The trifluoroborate group acts as a protecting group for the boronic acid, and its "slow release" through hydrolysis can be advantageous in catalytic cycles by maintaining a low concentration of the reactive boronic acid, which can minimize side reactions.[10][11]
The hydrolysis of aryltrifluoroborates is a multi-step process that is influenced by the reaction conditions. The general mechanism involves the stepwise replacement of fluoride ions with hydroxide ions.
Caption: Recommended workflow for the storage and handling of this compound.
Experimental Protocol for Assessing Stability
For researchers who need to verify the stability of their sample of this compound, particularly if it has been stored for a long time or under suboptimal conditions, the following protocol using ¹H NMR spectroscopy can be employed. This method monitors the potential hydrolysis to 2-methoxyphenylboronic acid.
Objective: To qualitatively and semi-quantitatively assess the stability of solid this compound upon exposure to ambient air over time.
Materials:
-
This compound sample
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Time Point 0 (Baseline):
-
Accurately weigh a sample of the this compound and a suitable internal standard into an NMR tube.
-
Add the deuterated solvent, dissolve the solids, and acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to the aromatic protons of the trifluoroborate and the internal standard. The ratio of these integrals will serve as the baseline.
-
-
Exposure to Air:
-
Place a separate, accurately weighed sample of the this compound in an open vial in a location with controlled temperature and humidity (e.g., a laboratory bench).
-
-
Subsequent Time Points (e.g., 1 week, 1 month, 3 months):
-
At each time point, take a small, accurately weighed sample from the exposed material.
-
Prepare an NMR sample with the same internal standard and deuterated solvent as in step 1.
-
Acquire and analyze the ¹H NMR spectrum.
-
Look for the appearance of new signals corresponding to 2-methoxyphenylboronic acid.
-
Compare the integral ratio of the starting material to the internal standard with the baseline measurement to determine if any significant decomposition has occurred.
-
Expected Observations: For a stable sample, the ¹H NMR spectrum should remain largely unchanged over time. The appearance of new aromatic signals, or a significant decrease in the relative integral of the starting material, would indicate degradation.
Conclusions
This compound is a robust and reliable reagent that exhibits excellent stability as a solid under normal atmospheric conditions. Its primary degradation pathway is hydrolysis to 2-methoxyphenylboronic acid, a reaction that is generally slow for the solid material but can be rapid in aqueous solutions, especially for this electron-rich derivative. By adhering to proper storage and handling procedures, researchers can ensure the long-term integrity and reactivity of this valuable synthetic building block.
References
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- McIndoe, J. S., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(1), 1-8.
- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh.
- Molander, G. A., & Jean-Gérard, L. (2007). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 72(15), 5671–5675.
- PubChem. (n.d.). Potassium 2-methoxyphenyltrifluoroborate. National Center for Biotechnology Information.
- Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8466–8469.
- Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(9), 1555-1569.
- Sigma-Aldrich. (n.d.). Potassium 4-methoxyphenyltrifluoroborate 95%. Product Page.
- World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10.
- Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts. Technical Bulletin.
- Sschönbichler, S. A., et al. (2019). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Journal of Pharmaceutical and Biomedical Analysis, 173, 112-120.
- Molander, G. A., & Fumagalli, T. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(21), 5488–5491.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central (PMC).
- Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Matter, A., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 425.
- Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- PubChem. (n.d.). Potassium (3-Methoxyphenyl)trifluoroborate. National Center for Biotechnology Information.
- TCI Chemicals. (n.d.). This compound. Product Page.
- Blakey, I., et al. (2005). XPS and 19F NMR Study of the Photodegradation at 157 nm of Photolithographic-Grade Teflon AF Thin Films. Macromolecules, 38(10), 4050–4053.
- Mallamace, D., et al. (2018). NMR investigation of degradation processes of ancient and modern paper at different hydration levels. Frontiers of Physics, 13(2), 138201.
- Mallamace, D., et al. (2018).
- Molander, G. A. (n.d.).
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A Technical Guide to the Physicochemical Properties and Applications of Potassium (2-Methoxyphenyl)trifluoroborate
Abstract
Potassium (2-Methoxyphenyl)trifluoroborate has emerged as a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its growing prominence is attributed to a unique combination of stability, reactivity, and ease of handling, which positions it as a superior alternative to traditional organoboron compounds like boronic acids. This guide provides an in-depth analysis of the physical and chemical properties of this compound, offers mechanistic insights into its reactivity, and presents detailed, field-proven protocols for its synthesis and application in the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of organotrifluoroborates in complex molecule synthesis.
Introduction: The Advantage of Organotrifluoroborates
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, fundamentally transforming the assembly of complex molecules.[1] While boronic acids and their esters have been the traditional nucleophilic partners in these reactions, their utility is often hampered by inherent limitations. Boronic acids can be difficult to purify, may have uncertain stoichiometry due to dehydration to form cyclic boroxines, and can be susceptible to protodeboronation under reaction conditions.
Potassium organotrifluoroborates, such as this compound, were developed to overcome these challenges.[1] These compounds are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage and simplified handling without the need for specialized inert-atmosphere techniques.[2][3] This stability, coupled with their high reactivity in palladium-catalyzed reactions, makes them exceptionally reliable and reproducible reagents, a critical consideration in high-stakes applications like pharmaceutical development.[2]
Physicochemical Properties
The physical and chemical characteristics of a reagent are foundational to its effective application. This section details the key properties of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 236388-46-8 | [4] |
| Molecular Formula | C₇H₇BF₃KO | [4] |
| Molecular Weight | 214.04 g/mol | [4] |
| Appearance | White to almost white powder or crystal | [5] |
| Purity | Typically >98.0% (HPLC) | [5] |
| Melting Point | Data not available; isomers range from 180 °C (3-methoxy) to >300 °C (4-methoxy) |
Solubility Profile
From a practical standpoint, the solubility of a reagent dictates the choice of solvent systems and reaction conditions. This compound, being a salt, exhibits poor solubility in many common apolar organic solvents. However, it is soluble in polar solvents such as acetone and slightly soluble in acetonitrile.[6][7] This characteristic is leveraged during its synthesis for purification, where extraction and recrystallization can efficiently separate it from inorganic byproducts.[7]
Spectroscopic Signature
Characterization by spectroscopic methods is essential for identity confirmation and quality control.
-
Nuclear Magnetic Resonance (NMR): The NMR spectra of organotrifluoroborates are highly characteristic. In ¹⁹F NMR , the fluorine atoms attached to the boron typically appear in a chemical shift range of -129 to -141 ppm.[8][9] The ¹¹B NMR spectrum shows a characteristic signal, often with observable coupling to the fluorine atoms.[8][9] The ¹H and ¹³C NMR spectra will show the expected signals for the 2-methoxyphenyl group, with the carbon atom directly bonded to the boron appearing as a characteristically broad signal due to quadrupolar relaxation of the boron nucleus.[8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present. PubChem lists the availability of an ATR-IR spectrum for this compound, which would be expected to show strong B-F stretching bands as well as characteristic peaks for the aromatic ring and the methoxy group.[4]
Chemical Properties and Handling
Unparalleled Stability and Storage
The defining feature of potassium organotrifluoroborates is their stability. Unlike boronic acids, which require careful handling and storage to prevent degradation, this compound is a non-hygroscopic, air-stable solid.[3] This allows it to be weighed in the open air and stored on the shelf for extended periods without loss of reactivity, a significant logistical advantage in both research and manufacturing settings.
Safety and Hazard Information
As with any chemical reagent, proper handling is paramount. This compound is classified as an irritant.
Table 2: GHS Hazard Classification
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Recommended Handling:
-
Use in a well-ventilated area or fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust. In case of dust generation, use appropriate respiratory protection.
-
Wash hands thoroughly after handling.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application for this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a robust and reliable source of the 2-methoxyphenyl moiety for the synthesis of biaryl compounds and other complex architectures.
Mechanistic Rationale: A Stable Boronic Acid Precursor
The exceptional utility of organotrifluoroborates stems from their role as a stable "pre-reagent." The tetracoordinate boron center is relatively inert. Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ. This boronic acid is the active species that enters the catalytic cycle.
This "slow-release" mechanism is a key advantage. By maintaining a low, steady-state concentration of the reactive boronic acid, common side reactions such as protodeboronation and oxidative homocoupling are minimized. This leads to cleaner reactions, higher yields, and allows for the use of near-stoichiometric amounts of the boron reagent, improving the overall atom economy.[2]
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and use of this compound. As a senior scientist, I stress that optimization may be necessary depending on the specific substrate and scale.
Protocol: Synthesis of this compound
This procedure is adapted from a robust, well-established method for preparing aryltrifluoroborates from boronic acids.[1] The causality is clear: the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂) in a suitable solvent mixture quantitatively forms the highly stable trifluoroborate salt, which often precipitates, simplifying isolation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-methoxyphenylboronic acid (1.0 equiv) and methanol (approx. 3-4 mL per gram of boronic acid).
-
Cooling: Place the flask in an ice-water bath and stir until the temperature of the solution is between 0-5 °C.
-
Addition of KHF₂: In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water. Add this aqueous solution portion-wise to the stirring methanolic solution of the boronic acid. A thick white precipitate will form.
-
Reaction: Remove the ice bath and allow the slurry to stir at room temperature for 20-30 minutes to ensure the reaction goes to completion.
-
Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol and water.
-
Azeotropic Drying: To remove residual water, add acetonitrile and concentrate again under reduced pressure. Repeat this step two more times.
-
Purification: The crude solid contains the product and excess KHF₂. The product can be purified by Soxhlet extraction with hot acetonitrile. The rationale here is that the organic product is soluble in hot acetonitrile while the inorganic KHF₂ salt is not.[7] Alternatively, recrystallization from an appropriate solvent like acetonitrile can be performed.
-
Final Drying: Dry the purified white solid under high vacuum to yield the final product.
Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Chloride
This protocol provides a highly reliable set of conditions for coupling organotrifluoroborates with challenging aryl chloride electrophiles.[2][3] The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is critical as it promotes the difficult oxidative addition of the Pd(0) catalyst to the strong C-Cl bond and facilitates the final reductive elimination step.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube or similar reaction vessel equipped with a magnetic stir bar, combine the aryl chloride (1.0 equiv), this compound (1.05-1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Inerting the Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is crucial because the active Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add toluene and deionized water (a 10:1 ratio is a good starting point). The water is necessary for the hydrolysis of the trifluoroborate.
-
Degassing: Sparge the stirred reaction mixture with argon for 15 minutes to remove any dissolved oxygen from the solvents.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound stands out as a highly valuable and practical reagent for modern organic synthesis. Its exceptional benchtop stability obviates many of the handling challenges associated with traditional organoboron reagents, while its predictable reactivity in Suzuki-Miyaura cross-coupling provides a reliable method for constructing complex molecular frameworks. The mechanistic benefit of in-situ boronic acid generation leads to cleaner reactions and improved process efficiency. For researchers in drug discovery and materials science, the adoption of this and other organotrifluoroborate salts represents a strategic choice to enhance the robustness and reproducibility of synthetic campaigns.
References
-
PubChem. Potassium 2-methoxyphenyltrifluoroborate. National Center for Biotechnology Information. [Link]
-
D'Vries, T., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., et al. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 423. [Link]
-
D'Vries, T., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
-
Molander, G. A. (2004). Potassium Phenyltrifluoroborate. ResearchGate. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 80(15), 7541–7549. [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
-
Molander, G. A., & Sandrock, D. L. (2015). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides. Journal of the American Chemical Society, 137(10), 3467–3470. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Nicewicz, D. A., & MacMillan, D. W. C. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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OrganoBoron.com. potassium trifluoro-(2-hydroxy-3-methoxyphenyl)boranuide. [Link]
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Organic Chemistry Portal. Synthesis of potassium trifluoroborates. [Link]
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Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
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"Potassium (2-Methoxyphenyl)trifluoroborate CAS number and molecular weight"
An In-depth Technical Guide to Potassium (2-Methoxyphenyl)trifluoroborate: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone, particularly for the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Among the array of organometallic reagents developed for this purpose, potassium organotrifluoroborates have emerged as exceptionally robust and versatile nucleophilic partners. This compound, a member of this esteemed class, offers a compelling alternative to traditional organoboron reagents like boronic acids.
This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a standard synthesis protocol, and its critical application in the Suzuki-Miyaura cross-coupling reaction. The inherent stability of potassium organotrifluoroborates to both air and moisture simplifies handling and storage, a significant advantage in the context of drug discovery and development where reproducibility and operational simplicity are paramount.[1][2][3] Their enhanced stability also prevents common side reactions like protodeboronation, often allowing for the use of near-stoichiometric quantities of the reagent and improving the overall atom economy of the transformation.[1]
Physicochemical and Structural Data
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 236388-46-8 | [4][5][6] |
| Molecular Formula | C₇H₇BF₃KO | [4] |
| Molecular Weight | 214.04 g/mol | [4] |
| IUPAC Name | potassium trifluoro-(2-methoxyphenyl)boranuide | [4] |
| Appearance | White to almost white powder/crystal | [6] |
| Purity | Typically >98.0% (by HPLC) | [6] |
| Primary Hazards | Irritant | [4] |
Synthesis of this compound
The preparation of potassium organotrifluoroborates is generally straightforward and highly efficient. The most common and reliable method involves the reaction of the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][7] This conversion proceeds readily, yielding the trifluoroborate salt as a stable, crystalline solid that can be easily isolated and purified by recrystallization.
The causality behind this choice of reagent lies in the high affinity of the boronic acid for fluoride ions. The KHF₂ serves as a convenient source of fluoride, which displaces the hydroxyl groups on the boron atom to form the tetracoordinate, anionic trifluoroborate species. The potassium cation then forms an ionic bond, resulting in a stable salt.
Caption: General workflow for the synthesis of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its broad functional group tolerance and reliability in forging C(sp²)-C(sp²) bonds. This compound is an excellent nucleophilic partner in this palladium-catalyzed transformation, enabling the synthesis of diverse 2-methoxybiphenyl derivatives. These structural motifs are prevalent in medicinal chemistry and materials science.
The choice of a trifluoroborate salt over a boronic acid is often strategic. The slow, in-situ release of the reactive tricoordinate boronic acid from the stable tetracoordinate trifluoroborate salt under the reaction conditions can help maintain a low concentration of the active boron species, suppressing unwanted side reactions.[8]
Detailed Experimental Protocol: Synthesis of a 2-Methoxybiphenyl Derivative
This protocol describes a general procedure for the cross-coupling of this compound with a generic aryl halide (Ar-X).
Materials:
-
This compound (1.05 equivalents)
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
A suitable phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 3.0 equivalents)
-
Solvent system: Toluene and Water (e.g., 10:1 ratio)
Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.05 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical as the palladium catalyst in its active Pd(0) state is oxygen-sensitive.
-
Solvent Addition: Add the degassed toluene and water solvent system via syringe.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand and add them to the reaction mixture under a positive pressure of argon. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Mechanism: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination. The use of a base is essential for activating the organotrifluoroborate for the transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is classified as an irritant.[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation.[5]
Conclusion
This compound stands as a testament to the innovation in organoboron chemistry. Its superior stability, ease of handling, and high reactivity make it an invaluable tool for synthetic chemists, particularly within the pharmaceutical industry.[2] By serving as a reliable precursor to complex biaryl structures via the Suzuki-Miyaura cross-coupling, it facilitates the efficient construction of molecules with significant biological and material potential. The protocols and mechanistic insights provided in this guide underscore its utility and provide a foundation for its successful application in the laboratory.
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Couture, G. et al. "Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs." PMC, National Institutes of Health. [Link].
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The Advent of Potassium Organotrifluoroborates: A New Paradigm in Cross-Coupling Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Potassium (PK) organotrifluoroborates have emerged from relative obscurity to become indispensable reagents in modern organic synthesis, particularly within the pharmaceutical industry. Their remarkable stability to air and moisture, coupled with their high reactivity and broad functional group tolerance, has established them as superior alternatives to traditional organoboron compounds, such as boronic acids and esters, in a variety of cross-coupling reactions. This technical guide provides an in-depth exploration of the discovery, development, and application of potassium organotrifluoroborates, offering field-proven insights into their synthesis, mechanistic nuances, and practical utility in the synthesis of complex molecules.
Introduction: The Genesis of a Superior Reagent
The story of potassium organotrifluoroborates is one of overcoming the inherent limitations of their predecessors. While boronic acids have been mainstays in palladium-catalyzed cross-coupling reactions, their variable stability, propensity for dehydration to form cyclic boroxines, and purification challenges have long been sources of frustration for synthetic chemists.[1] Boronic esters offer improved stability but can be susceptible to hydrolysis.[1] The quest for a more robust and reliable organoboron reagent led to the investigation of tetracoordinate boron 'ate' complexes.
Early work in the 1960s described the formation of some potassium organotrifluoroborates, but these were often viewed as chemical curiosities.[2] The turning point came in 1995 when Vedejs and co-workers reported a highly efficient and general method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF₂).[2] This breakthrough unlocked the full potential of these reagents, making them readily accessible to the broader scientific community. The subsequent extensive development of their chemistry, notably by the research group of Gary Molander, has solidified their position as versatile and highly valuable synthetic building blocks.
The core advantage of potassium organotrifluoroborates lies in their structure. The tetracoordinate boron atom, strongly bonded to three electronegative fluorine atoms, imparts exceptional stability.[3] These crystalline, free-flowing solids are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][4] This inherent stability simplifies handling, improves reaction stoichiometry, and allows for a broader tolerance of functional groups and reaction conditions, making them ideal for multi-step syntheses and library generation in drug discovery.[1][5]
Synthesis of Potassium Organotrifluoroborates: A Practical Guide
The accessibility of potassium organotrifluoroborates is a key factor in their widespread adoption. Several reliable methods exist for their preparation, catering to a wide range of organic substituents.
From Boronic Acids: The Vedejs Protocol
The most common and straightforward method for synthesizing potassium organotrifluoroborates involves the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[2]
Experimental Protocol: Synthesis of Potassium 1-Naphthyltrifluoroborate from 1-Naphthaleneboronic Acid [4]
-
Setup: A 1-L round-bottomed flask equipped with a magnetic stir bar is charged with 1-naphthaleneboronic acid (22.0 g, 128 mmol, 1.0 equiv) and methanol (80 mL).
-
Cooling: The solution is cooled to 5 °C using an ice bath.
-
Addition of KHF₂: A solution of KHF₂ (30.3 g, 388 mmol, 3.0 equiv) dissolved in 100 mL of water is added in five portions over 10 minutes, resulting in the formation of a thick white slurry.
-
Reaction: The mixture is stirred for 30 minutes.
-
Isolation: The solvent is removed under reduced pressure. The resulting solid is extracted with hot acetone.
-
Purification: The acetone extract is filtered to remove inorganic salts (KF, KHF₂, KBF₄), which are insoluble in acetone.[2] The filtrate is then concentrated, and the product is purified by recrystallization from acetone/ether to yield analytically pure potassium 1-naphthyltrifluoroborate.
This method is broadly applicable to a wide range of aryl- and heteroarylboronic acids.
One-Pot Synthesis via Transmetalation
For substrates where the corresponding boronic acid is unstable or not commercially available, a one-pot procedure starting from an organohalide is highly effective. This involves the formation of an organometallic intermediate (organolithium or Grignard reagent), followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[2]
Experimental Protocol: One-Pot Synthesis of Potassium Aryltrifluoroborates [2]
-
Organometallic Formation: An aryl bromide is reacted with either magnesium turnings (for Grignard formation) or n-butyllithium (for organolithium formation) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
Boronation: The resulting organometallic solution is cooled and treated with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Fluorination: After the boronation is complete, an aqueous solution of KHF₂ is added to the reaction mixture.
-
Workup and Isolation: The mixture is stirred, and the product is isolated by extraction and purified by recrystallization as described in section 2.1.
This one-pot approach avoids the isolation of often unstable boronic acid intermediates, leading to higher overall yields in many cases.[2]
Synthesis of Alkenyl- and Alkynyltrifluoroborates
The synthesis of potassium alkenyl- and alkynyltrifluoroborates follows similar principles. Potassium vinyltrifluoroborate, a particularly useful reagent, can be prepared on a large scale from vinylmagnesium chloride and trimethyl borate, followed by the addition of KHF₂.[2] Alkynyltrifluoroborates are synthesized from terminal alkynes via deprotonation with a strong base (e.g., n-BuLi) and subsequent reaction with a trialkyl borate and KHF₂.[6]
Physicochemical Properties and Stability
The utility of potassium organotrifluoroborates is intrinsically linked to their favorable physicochemical properties.
| Property | Description | Significance |
| Physical State | Crystalline, free-flowing solids | Easy to handle, weigh, and store.[1] |
| Stability | Indefinitely stable to air and moisture at room temperature.[4][7] | Eliminates the need for inert atmosphere techniques for storage and handling.[1] |
| Structure | Monomeric tetracoordinate 'ate' complexes.[2] | Avoids the formation of boroxine anhydrides, leading to accurate stoichiometry in reactions.[1] |
| Solubility | Generally soluble in polar solvents like acetone, acetonitrile, and methanol.[2] | Facilitates reaction setup and purification. |
A study on the stability of potassium organotrifluoroborates towards acids revealed that the strength of the carbon-boron bond is significant, with a general stability order that can be established based on the organic substituent.[2]
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective
Potassium organotrifluoroborates have revolutionized the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability and reactivity profile offer significant advantages over traditional organoboron reagents.
The "Slow Release" Mechanism
Despite their stability, potassium organotrifluoroborates are effective nucleophiles in palladium-catalyzed cross-coupling reactions. The prevailing mechanism suggests that under the basic aqueous conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[8][9] This boronic acid is the active species that participates in the catalytic cycle.
This "slow release" strategy is highly advantageous as it maintains a low concentration of the reactive boronic acid throughout the reaction, thereby minimizing common side reactions such as protodeboronation and oxidative homocoupling.[9][10]
The rate of hydrolysis is dependent on the nature of the organic substituent.[9][11] For instance, reagents with electron-donating groups on an aromatic ring tend to hydrolyze faster, while those with electron-withdrawing groups or sterically hindered groups hydrolyze more slowly.[9] This allows for a degree of tunability in the reaction kinetics.
The Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of potassium organotrifluoroborates is depicted below.
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction with potassium organotrifluoroborates.
-
Hydrolysis: The potassium organotrifluoroborate (R-BF₃⁻K⁺) is slowly hydrolyzed by the base and water in the reaction mixture to form the corresponding boronic acid (R-B(OH)₂).[8][9]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R'-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid transfers its organic group (R) to the Pd(II) center, displacing the halide (X). This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R and R') on the Pd(II) center couple and are eliminated from the metal, forming the desired product (R-R') and regenerating the Pd(0) catalyst.
Advantages in Suzuki-Miyaura Coupling
The use of potassium organotrifluoroborates in Suzuki-Miyaura coupling offers several key advantages:
-
Enhanced Stability: Their stability allows them to be used in reactions where boronic acids would decompose.[1]
-
Improved Yields: Higher yields are often obtained compared to reactions with the corresponding boronic acids.[2]
-
Broad Substrate Scope: A wide variety of aryl, heteroaryl, alkenyl, and alkyl trifluoroborates can be coupled with an equally diverse range of electrophiles, including chlorides, which are often less reactive with boronic acids.[12]
-
Functional Group Tolerance: The milder reaction conditions and stability of the reagents allow for the presence of a wide array of functional groups.
-
Suppression of Side Reactions: The slow release of the boronic acid minimizes homocoupling and protodeboronation.[8]
Applications in Drug Discovery and Development
The robustness and versatility of potassium organotrifluoroborates make them particularly well-suited for applications in drug discovery and development, where the synthesis of complex, highly functionalized molecules is paramount.
-
Late-Stage Functionalization: The stability of the trifluoroborate moiety allows it to be carried through multiple synthetic steps, enabling late-stage modifications of complex drug candidates.[5]
-
Library Synthesis: Their ease of handling and broad applicability make them ideal for the parallel synthesis of compound libraries for high-throughput screening.
-
Synthesis of Bioactive Molecules: Potassium organotrifluoroborates have been successfully employed in the synthesis of various biologically active compounds. For example, an electrochemical method for the synthesis of potassium aryltrifluoroborates was applied to the synthesis of a fragment of combretastatin D2, a natural product with antiproliferative activity.[13]
Conclusion
Potassium organotrifluoroborates have transitioned from a synthetic novelty to a cornerstone of modern organic chemistry. Their exceptional stability, ease of preparation, and superior performance in cross-coupling reactions have provided chemists with a powerful tool for the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and application of these remarkable reagents is essential for advancing the frontiers of chemical synthesis and accelerating the discovery of new medicines.
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240–9261. [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013). Oxidation of Potassium Organotrifluoroborates: A Procedure for the Synthesis of Phenols, Alcohols, and Aldehydes. Organic Syntheses, 90, 323. [Link]
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Clay, J. M., & Vedejs, E. (2005). Stoichiometric Hydroboration of Alkenes and Alkynes with Pyridine Borane Complexes. Journal of the American Chemical Society, 127(16), 5766–5767. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(32), 13543–13553. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(32), 13543–13553. [Link]
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Kim, D.-S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic Letters, 12(5), 1092–1095. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Wang, D., et al. (2011). Synthesis of Vinyl-Substituted Polypyridyl Ligands through Suzuki–Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Bromopolypyridines. The Journal of Organic Chemistry, 76(10), 4150–4154. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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da Silva, J. F. M., et al. (2011). Nucleophilic Addition of Potassium Alkynyltrifluoroborates to d-Glucal Mediated by BF3·OEt2: Highly Stereoselective Synthesis of α-C-glycosides. Organic Letters, 13(10), 2658–2661. [Link]
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Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkynyltrifluoroborate synthesis. Retrieved from [Link]
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Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. Retrieved from [Link]
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da Silva, J. F. M. (2007). Recent Advances in Organotrifluoroborates Chemistry. Journal of the Brazilian Chemical Society, 18(8), 1435–1463. [Link]
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Coles, S. J., et al. (2015). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1339–1342. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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A Technical Guide to the Advantages of Potassium (2-Methoxyphenyl)trifluoroborate in Organic Synthesis
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic organic chemistry, the quest for stable, versatile, and efficient reagents is a perpetual endeavor. For decades, boronic acids and their ester derivatives have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] However, their inherent limitations, such as instability towards air and moisture, propensity for protodeboronation, and often challenging purification, have driven the search for superior alternatives.[3] Emerging from this pursuit, potassium organotrifluoroborates have established themselves as a class of exceptionally robust and highly reactive nucleophilic partners.[4][5]
These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to their boronic acid counterparts.[6][7] This inherent stability simplifies storage and handling, broadens functional group tolerance, and allows for their use in near-stoichiometric amounts, thereby improving the atom economy of reactions.[7][8] This guide focuses on a particularly advantageous member of this class: Potassium (2-Methoxyphenyl)trifluoroborate. We will delve into the unique benefits conferred by the ortho-methoxy substituent, its applications in complex molecule synthesis, and provide practical, field-proven insights for its use.
The Superior Stability and Handling of Potassium Organotrifluoroborates
The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms. This coordination shields the carbon-boron bond from premature cleavage, particularly protodeboronation, a common side reaction with boronic acids.[9] As a result, these reagents can be stored indefinitely at room temperature without special precautions and can be carried through multi-step syntheses where less stable boron species would require protection and deprotection steps.[6]
The synthesis of potassium organotrifluoroborates is a straightforward process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[10] This simple conversion transforms a potentially unstable boronic acid into a robust, crystalline solid.
General Synthesis of this compound
Caption: Synthesis of this compound.
The Unique Advantage of the Ortho-Methoxy Group: A Directing and Modulating Moiety
The strategic placement of a methoxy group at the ortho position of the phenyl ring in this compound imparts distinct advantages in Suzuki-Miyaura cross-coupling reactions. This is primarily attributed to its ability to act as a chelating directing group.
Chelation-Controlled Reactivity and Selectivity
In the transition state of the Suzuki-Miyaura catalytic cycle, the oxygen atom of the ortho-methoxy group can coordinate to the palladium center. This chelation effect can influence the geometry of the transition state complex, thereby impacting the regioselectivity and atropselectivity of the reaction.[6][11] This has been particularly noted in the synthesis of sterically hindered biaryls and atropisomers, where the directing effect of the methoxy group can favor the formation of a specific rotational isomer.[6][11]
Caption: Chelation effect in the Suzuki-Miyaura catalytic cycle.
Comparative Reactivity: The Ortho vs. Meta and Para Isomers
For methoxy-substituted analogs, the electron-donating nature of the methoxy group generally activates the ring towards electrophilic attack. However, the steric hindrance of the ortho-methoxy group can impede the approach of the bulky palladium catalyst to the boron center, potentially slowing down the transmetalation step. Conversely, the chelation effect can, in some cases, accelerate the reaction by pre-organizing the transition state. The ultimate reactivity is therefore highly dependent on the specific substrates and reaction conditions.
Applications in the Synthesis of Bioactive Molecules
The 2-methoxyphenyl moiety is a common structural motif in a variety of biologically active compounds. The use of this compound and its boronic acid precursor has been instrumental in the synthesis of analogs of natural products with potent anticancer activity, such as Combretastatin A-4.[4][6] Combretastatin A-4 is a powerful inhibitor of tubulin polymerization, and synthetic modifications involving the introduction of a 2-methoxyphenyl group have been explored to enhance its therapeutic properties.[6][12][13]
Experimental Protocols and Performance Data
The following section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using an aryltrifluoroborate, which can be adapted for this compound. This is followed by tables summarizing quantitative data from the literature, showcasing the performance of this reagent with various coupling partners.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with a Potassium Alkyltrifluoroborate
This protocol is adapted from a procedure for the coupling of an aryl chloride with a primary alkyltrifluoroborate and serves as an excellent starting point for reactions with this compound.[14]
Reaction Setup:
-
To a microwave vial, add Palladium(II) acetate (Pd(OAc)₂, 2.3 mg, 0.01 mmol, 2 mol%), RuPhos (9.3 mg, 0.02 mmol, 4 mol%), the aryl chloride (e.g., 2-chloroanisole, 71.3 mg, 0.50 mmol, 1.0 equiv.), this compound (1.05 equiv.), and Potassium Carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 equiv.).
-
Seal the vial with a cap lined with a disposable Teflon septum.
-
Evacuate and purge the vial with nitrogen gas three times.
-
To the vial, add toluene (2.5 mL) and deionized water (0.25 mL).
-
Heat the reaction mixture to 80 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
Performance Data: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
The following tables provide a summary of reaction conditions and yields for the Suzuki-Miyaura coupling of various potassium aryltrifluoroborates with aryl halides. While not all examples use the 2-methoxy substrate specifically, they demonstrate the general efficacy of this class of reagents.
Table 1: Coupling with Aryl Chlorides
| Aryl Chloride | K-Aryltrifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloroanisole | K-4-(Benzoyloxy)butyl-BF₃ | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 87 | [14] |
| 4-Chloroacetophenone | K-4-(Benzoyloxy)butyl-BF₃ | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 92 | [14] |
| 3-Chloropyridine | K-4-(Benzoyloxy)butyl-BF₃ | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 95 | [14] |
Table 2: Coupling with Aryl Bromides
| Aryl Bromide | K-Aryltrifluoroborate | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | K-Phenyl-BF₃ | Pd(OAc)₂ (0.5) | None | K₂CO₃ | MeOH | Reflux | 1 | 96 | [15] |
| 4-Bromoanisole | K-Phenyl-BF₃ | Pd(OAc)₂ (0.5) | None | K₂CO₃ | MeOH | Reflux | 2 | 95 | [15] |
| Benzyl Bromide | K-4-Methoxy-phenyl-BF₃ | PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 16 | 86 |
Conclusion: A Superior Reagent for Modern Organic Synthesis
This compound stands out as a highly advantageous reagent in the synthetic chemist's toolbox. Its exceptional stability, ease of handling, and the unique directing capabilities of the ortho-methoxy group make it a superior alternative to traditional boronic acids and esters. The ability to influence reaction selectivity through chelation opens up new avenues for the synthesis of complex, sterically demanding molecules and atropisomers. As demonstrated by its application in the synthesis of bioactive compounds and its robust performance in Suzuki-Miyaura cross-coupling reactions, this compound is a powerful and reliable building block for researchers, scientists, and drug development professionals.
References
-
Piotr P. Pomarański, et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
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Wang, L., et al. (2012). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 55(16), 7324–7334. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(21), 4943–4946. [Link]
-
Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(2), 850–862. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Trivedi, P. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 73(16), 6343–6346. [Link]
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Support.
-
Molander, G. A., & Jean-Gérard, L. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(20), 7882–7887. [Link]
-
Molander, G. A., et al. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
MDPI. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(18), 4198. [Link]
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Wiley Online Library. (2023). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. Chemistry & Biodiversity, 20(2), e202201206. [Link]
-
Organic Chemistry Portal. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., et al. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
ResearchGate. (2018). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. ResearchGate. [Link]
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Molander, G. A., & Gravel, M. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 77(2), 850–862. [Link]
-
Organic Chemistry Portal. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Support.
- BenchChem. (2025). Difluorophenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem Technical Support.
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Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem Technical Support.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem Technical Support.
-
MDPI. (2019). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 9(10), 830. [Link]
-
PubMed. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry, 27(54), 13481-13493. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem Technical Support.
-
ResearchGate. (2018). Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
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An In-Depth Technical Guide to the Structural Analysis of Potassium (2-Methoxyphenyl)trifluoroborate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium (2-methoxyphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts, which have garnered significant attention in synthetic chemistry, particularly as robust nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. Their stability to air and moisture, coupled with their high reactivity under appropriate catalytic conditions, makes them invaluable reagents in the synthesis of complex molecules, including active pharmaceutical ingredients. A thorough understanding of the structural and electronic properties of this reagent is paramount for optimizing reaction conditions and predicting its reactivity. This guide provides a comprehensive structural analysis of this compound, integrating data from X-ray crystallography, multinuclear NMR spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry, and computational chemistry. Methodologies are detailed, and the rationale behind experimental choices is explained to provide actionable insights for researchers in the field.
Introduction: The Role and Importance of Potassium Organotrifluoroborates
Potassium organotrifluoroborate salts have emerged as superior alternatives to the more traditional boronic acids and their esters in a variety of chemical transformations. Their enhanced stability means they are typically crystalline solids that can be easily handled and stored for extended periods without degradation. This stability is attributed to the tetracoordinate nature of the boron atom, which is less susceptible to protodeboronation compared to its tricoordinate counterparts.[1]
The 2-methoxyphenyl substituent introduces specific steric and electronic features to the trifluoroborate core. The ortho-methoxy group can influence the reactivity of the C-B bond through inductive and resonance effects, and potentially through coordination with metal centers in catalytic cycles. Understanding these influences at a molecular level is crucial for leveraging this reagent effectively in drug discovery and development, where the synthesis of biaryl and heteroaryl structures is a common requirement.[1]
This guide will systematically deconstruct the structural features of this compound using a multi-technique approach, providing a holistic view of its solid-state and solution-phase characteristics.
Synthesis and Macroscopic Properties
This compound is a white to off-white crystalline solid.[2] It is synthesized from its corresponding boronic acid, 2-methoxyphenylboronic acid, through a straightforward and efficient reaction with potassium hydrogen fluoride (KHF₂) in a suitable solvent system like methanol/water. This reaction proceeds via the displacement of the hydroxyl groups on the boronic acid with fluorine atoms to form the stable trifluoroborate salt.
The general workflow for the synthesis is outlined below:
Caption: General synthesis workflow for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇BF₃KO | [3] |
| Molecular Weight | 214.04 g/mol | [3] |
| Appearance | White to off-white powder/crystal | [2] |
| Purity (typical) | >98.0% (HPLC) | [2] |
Solid-State Structure: X-ray Crystallography
As of the date of this publication, a single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of its constitutional isomer, Potassium (4-methoxyphenyl)trifluoroborate, has been elucidated and provides a robust model for understanding the key structural features of the ortho-substituted analogue.[4][5]
Comparative Analysis with Potassium (4-Methoxyphenyl)trifluoroborate
The crystallographic analysis of the para-isomer reveals a distorted tetrahedral geometry around the boron atom, as expected for a tetracoordinate borate.[4] The key structural parameters are summarized below, and it is anticipated that the ortho-isomer will exhibit similar values.
| Parameter | Value in para-isomer | Expected Range in ortho-isomer | Rationale for Expectation |
| B-C Bond Length | 1.5987(18) Å | 1.59 - 1.61 Å | The B-C bond is generally robust and less influenced by remote electronic effects. |
| Average B-F Bond Length | ~1.40 Å | 1.39 - 1.42 Å | B-F bonds in trifluoroborates are consistently in this range. |
| F-B-F Bond Angles | Mean 105.7° | 105 - 107° | Steric repulsion between fluorine atoms dictates this angle, which is smaller than the ideal tetrahedral angle. |
| C-B-F Bond Angles | Mean 113.0° | 112 - 114° | The larger aryl group repels the fluorine atoms, opening up this angle to be larger than the ideal 109.5°. |
Key Insights from the para-Isomer Structure:
-
Boron Geometry: The boron center adopts a distorted tetrahedral geometry. The F-B-F angles are compressed to less than 109.5°, while the C-B-F angles are expanded. This is a common feature in aryltrifluoroborates, driven by the greater steric demand of the phenyl ring compared to the fluorine atoms.[4]
-
Crystal Packing: The crystal structure of the para-isomer is characterized by layers of anions and cations. The potassium ion is coordinated by eight fluorine atoms from neighboring trifluoroborate anions, creating a complex and highly coordinated ionic lattice.[4][5] It is plausible that the ortho-isomer will adopt a similar layered packing arrangement, although the precise symmetry and unit cell parameters will differ due to the change in substituent position.
-
Influence of the Methoxy Group: In the para-isomer, the methoxy group is nearly coplanar with the benzene ring, which allows for maximal resonance interaction.[4] For the ortho-isomer, steric hindrance between the methoxy group and the trifluoroborate moiety may lead to a slight twisting of the methoxy group out of the plane of the phenyl ring. This conformational change could have implications for its electronic properties and reactivity.
Experimental Protocol for X-ray Diffraction
The following outlines a standard protocol for obtaining a single-crystal X-ray structure, which would be applicable to this compound.
Methodology:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as acetone/water or ethanol/water.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Solution-State Structure: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a detailed picture of the connectivity and electronic environment of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the aromatic protons and the methoxy group protons.
-
Aromatic Region (approx. 6.8 - 7.5 ppm): The four protons on the phenyl ring will appear as a complex multiplet pattern due to ortho, meta, and para couplings. The ortho-substitution pattern will lead to a distinct splitting pattern compared to the symmetric para-isomer.
-
Methoxy Protons (approx. 3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons (approx. 110 - 160 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbon directly attached to the boron atom (ipso-carbon) is expected to be a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus.[1]
-
Methoxy Carbon (approx. 55-60 ppm): A single peak corresponding to the methoxy carbon is expected in this region. The chemical shift of an ortho-methoxy carbon in flavonoids and other phenolic compounds is typically found around 56 ± 1 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for this class of compounds.
-
Chemical Shift: The three equivalent fluorine atoms will give rise to a single resonance. For aryltrifluoroborates, this signal typically appears in the range of -129 to -141 ppm (referenced to an external CF₃COOH standard).[6]
-
Coupling: The ¹⁹F signal will be split into a quartet due to coupling with the ¹¹B nucleus (I=3/2). The ¹J(¹⁹F-¹¹B) coupling constant is typically in the range of 40-60 Hz, although this can be solvent-dependent.[1]
¹¹B NMR Spectroscopy
¹¹B NMR directly probes the environment of the boron atom.
-
Chemical Shift: The tetracoordinate boron in an aryltrifluoroborate anion typically shows a broad signal in the range of +3 to +6 ppm (referenced to BF₃·Et₂O).
-
Coupling: The ¹¹B signal will be split into a 1:3:3:1 quartet due to coupling with the three equivalent fluorine atoms. The ¹J(¹¹B-¹⁹F) coupling constant will be identical to that observed in the ¹⁹F spectrum. Specialized pulse sequences may be required to resolve this coupling due to the broad nature of the ¹¹B signal.[1]
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | J-Coupling (Hz) |
| ¹H (Aromatic) | 6.8 - 7.5 | Multiplets | J(H-H) ≈ 2-8 |
| ¹H (Methoxy) | ~3.8 | Singlet | - |
| ¹³C (Aromatic) | 110 - 160 | 6 Signals (1 broad) | - |
| ¹³C (Methoxy) | 55 - 60 | 1 Signal | - |
| ¹⁹F | -129 to -141 | Quartet | ¹J(¹⁹F-¹¹B) ≈ 40-60 |
| ¹¹B | +3 to +6 | Quartet | ¹J(¹¹B-¹⁹F) ≈ 40-60 |
Vibrational Spectroscopy: FT-IR Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. An experimental FT-IR spectrum for this compound is available from the PubChem database.
Methodology (Attenuated Total Reflectance - ATR):
-
A background spectrum of the clean ATR crystal (e.g., diamond) is recorded.
-
A small amount of the solid sample is placed onto the crystal and pressed firmly to ensure good contact.
-
The sample spectrum is recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.
Key Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3000-3100 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the phenyl ring. |
| ~2850-2950 | C-H stretch (aliphatic) | Symmetric and asymmetric stretching of the C-H bonds in the methoxy group. |
| ~1600, ~1480 | C=C stretch (aromatic) | In-plane stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |
| ~1250 | C-O stretch (aryl ether) | Asymmetric stretching of the Ar-O-CH₃ bond. |
| ~1000-1100 | B-F stretch | Strong, broad absorbance characteristic of the B-F bonds in the trifluoroborate anion. |
Mass Spectrometry: Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for analyzing polar, non-volatile salts like potassium organotrifluoroborates. The analysis is typically performed in negative ion mode to detect the [ArBF₃]⁻ anion.
Methodology (ESI-MS):
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Caption: General workflow for Electrospray Ionization Mass Spectrometry.
Expected Observations:
-
Parent Ion: In negative mode ESI-MS, the primary ion observed will be the trifluoro-(2-methoxyphenyl)boranuide anion, [C₇H₇OBF₃]⁻, with a calculated m/z of 175.05.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation. The loss of neutral fragments such as HF (M-20) or BF₃ (leading to the aryl anion) are plausible fragmentation pathways. The stability of the aryl-boron bond means that fragmentation of the organic moiety may also be observed under higher energy conditions.
Computational Analysis: Theoretical Insights
While a specific computational study for this compound is not available, Density Functional Theory (DFT) calculations on related aryltrifluoroborates can provide valuable insights into the molecule's electronic structure and geometry.
Typical Computational Protocol:
-
Method: DFT calculations using a functional like B3LYP.
-
Basis Set: A basis set such as 6-31G* or larger is typically employed to accurately describe the geometry and electronic properties.
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule. This can confirm the planarity of the phenyl ring and the orientation of the methoxy and trifluoroborate groups.
-
Frequency Analysis: To confirm that the optimized geometry is a true energy minimum and to calculate theoretical vibrational frequencies that can be compared with the experimental FT-IR spectrum.
-
NMR Chemical Shift Calculation: To predict the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR chemical shifts, which can aid in the assignment of the experimental spectra.
-
Molecular Orbital Analysis: To visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic distribution and reactivity of the molecule.
-
Expected Computational Results: DFT calculations would likely confirm the distorted tetrahedral geometry around the boron atom. They could also quantify the degree of non-planarity of the methoxy group due to steric interactions with the trifluoroborate moiety, an effect that is difficult to probe experimentally in solution. Furthermore, analysis of the molecular orbitals would likely show that the HOMO is primarily located on the electron-rich methoxy-substituted phenyl ring, consistent with its role as a nucleophile in cross-coupling reactions.
Conclusion and Future Outlook
The structural analysis of this compound, through a combination of spectroscopic, crystallographic (by analogy), and computational approaches, reveals a stable yet reactive molecule poised for synthetic applications. The tetracoordinate boron center provides a robust platform, while the ortho-methoxy substituent fine-tunes the electronic properties of the aryl ring. This guide has detailed the key analytical techniques and the expected structural parameters, providing a comprehensive framework for researchers working with this important reagent.
Future work should prioritize obtaining a single-crystal X-ray structure of the title compound to definitively resolve its solid-state conformation and packing. Such data would provide a valuable benchmark for computational models and a deeper understanding of the subtle steric and electronic effects of the ortho-methoxy group.
References
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Glidewell, C., Low, J. N., & Ferguson, G. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), m68–m71. [Link]
-
Low, J. N., Ferguson, G., & Glidewell, C. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. University of Aberdeen Research Portal. [Link]
-
Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]
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Dias, R. A., da Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
PubChemLite. (n.d.). Potassium 2-methoxyphenyltrifluoroborate (C7H7BF3O). Retrieved January 2, 2026, from [Link]
-
Organoboron Compounds. (n.d.). potassium trifluoro-(2-hydroxy-3-methoxyphenyl)boranuide. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). Potassium 2-methoxyphenyltrifluoroborate. Retrieved January 2, 2026, from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 131(41), 14672–14673. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved January 2, 2026, from [Link]
-
SpectraBase. (n.d.). POTASSIUM-4-METHOXYPHENYLTRIFLUOROBORATE. Retrieved January 2, 2026, from [Link]
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SpectraBase. (n.d.). Potassium phenyltrifluoroborate. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2015). Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one. [Link]
-
ResearchGate. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
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Royal Society of Chemistry. (n.d.). ¹H NMR Binding Studies of4₃ with Various Anions. [Link]
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- 4. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. potassium trifluoro-(2-hydroxy-3-methoxyphenyl)boranuide - 1033783-03-7 - Structure, Synthesis, Properties [organoborons.com]
A Preliminary Investigation of Potassium (2-Methoxyphenyl)trifluoroborate in Cross-Coupling Reactions: A Technical Guide
Abstract: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds. The evolution of this methodology has seen a shift from traditional boronic acids to more robust and versatile alternatives. This guide introduces Potassium (2-Methoxyphenyl)trifluoroborate, a member of the highly stable potassium organotrifluoroborate salt family. These crystalline, air- and moisture-stable solids offer significant advantages over their boronic acid counterparts, including enhanced stability, ease of handling, and precise stoichiometry, making them ideal for complex, multi-step syntheses.[1][2] This document provides a comprehensive technical overview, covering the synthesis of the reagent, its mechanistic role in the Suzuki-Miyaura reaction, a detailed experimental protocol for its preliminary evaluation, and a comparative analysis against traditional organoboron reagents.
Part 1: Reagent Profile: this compound
This compound belongs to a class of tetracoordinate organoboron compounds that serve as protected, yet highly effective, surrogates for boronic acids in transition-metal-catalyzed reactions.[2][3] Their inherent stability stems from the formation of a strong, tetracoordinate boron center, which mitigates common failure modes associated with boronic acids, such as protodeboronation and trimerization into boroxines.[1][4]
Synthesis and Purification
The preparation of potassium organotrifluoroborates is a straightforward and high-yielding process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][5] This method allows for the conversion of crude or commercially available boronic acids into stable, easily purified crystalline solids.
Detailed Synthesis Protocol:
-
Dissolution: In a 250 mL flask, dissolve 2-methoxyphenylboronic acid (1.0 eq) in methanol (approx. 3-4 mL per gram of boronic acid).
-
Preparation of KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 eq). Caution: KHF₂ is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment.[5]
-
Precipitation: While stirring the methanolic solution of the boronic acid at room temperature, add the aqueous KHF₂ solution dropwise. A white precipitate of this compound will form immediately.[1]
-
Stirring: Continue stirring the resulting slurry for 30-60 minutes at room temperature to ensure complete conversion.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake sequentially with cold methanol and diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under high vacuum to yield a fine, free-flowing crystalline solid. The product can be stored indefinitely at room temperature without special precautions.[5][6]
Physicochemical Properties
The defining characteristic of this compound is its exceptional stability, which simplifies storage, handling, and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₇H₇BF₃KO | [7] |
| Molecular Weight | 214.04 g/mol | [7] |
| Appearance | White crystalline, free-flowing solid | [1][4] |
| Air Stability | Indefinitely stable | [2][8] |
| Moisture Stability | Indefinitely stable | [2][8] |
Part 2: Application in Suzuki-Miyaura Cross-Coupling
While exceptionally stable as solids, potassium organotrifluoroborates must undergo in-situ activation to participate in the Suzuki-Miyaura catalytic cycle. This feature allows them to function as "protected" boronic acids, revealing their reactivity only under the specific conditions of the cross-coupling reaction.[2][3][9]
Mechanistic Considerations: The "Slow Release" Paradigm
The overall catalytic cycle for the Suzuki-Miyaura reaction is well-established. It involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10][11]
The unique contribution of organotrifluoroborates lies in the pre-catalytic activation step. Under the basic, aqueous conditions of the reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid, which is the active species in the transmetalation step.[12][13] This "slow release" mechanism maintains a low steady-state concentration of the reactive boronic acid, which is crucial for minimizing undesirable side reactions such as oxidative homocoupling and protodeboronation.[12][13][14]
Comparative Analysis: A Superior Reagent Class
The practical advantages of using this compound over its corresponding boronic acid or boronate esters are significant, particularly in workflows demanding high reproducibility and fidelity.
| Parameter | Potassium Organotrifluoroborate | Boronic Acid | Boronate Ester |
| Air/Moisture Stability | Excellent: Crystalline solid, indefinitely stable.[1][4] | Poor to Moderate: Prone to dehydration to form boroxine anhydrides, complicating stoichiometry.[1] | Moderate: More stable than boronic acids but can be susceptible to hydrolysis.[1] |
| Handling | Easy: Free-flowing solid, not hygroscopic.[15] | Difficult: Often requires inert atmosphere; physical properties can be inconsistent. | Moderate: Typically liquids or low-melting solids, easier to handle than acids. |
| Stoichiometric Purity | High: Easily purified by recrystallization to a high degree of purity. | Variable: Purity can be difficult to assess due to equilibrium with boroxine.[1] | High: Can be purified by distillation or chromatography. |
| Protodeboronation | Low: C-B bond is "protected" by the tetracoordinate structure, making it less susceptible.[1][4] | High: Prone to decomposition, especially under acidic or basic conditions. | Moderate: Less prone than boronic acids but can still occur. |
| Storage | Stored on the benchtop indefinitely.[5][6] | Often requires refrigeration or storage in a desiccator. | Generally stable but may require refrigeration. |
Part 3: Experimental Protocol: A Preliminary Investigation
This section outlines a robust, general protocol for evaluating the performance of this compound in a Suzuki-Miyaura cross-coupling reaction with a representative aryl bromide.
Objective: To determine the efficacy of this compound as a nucleophilic partner in a palladium-catalyzed cross-coupling with 4-bromoacetophenone.
Detailed Step-by-Step Methodology
Reagents & Equipment:
-
Aryl Halide: 4-Bromoacetophenone (0.5 mmol, 1.0 equiv)
-
Organoboron: this compound (0.525 mmol, 1.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃), powdered (1.5 mmol, 3.0 equiv)
-
Catalyst Precursor: Palladium(II) Acetate (Pd(OAc)₂), (0.01 mmol, 2 mol%)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos), (0.02 mmol, 4 mol%)
-
Solvents: Toluene (5 mL) and Deionized Water (0.5 mL), degassed
-
Apparatus: 25 mL Schlenk tube, magnetic stir bar, argon/nitrogen line, oil bath
Procedure:
-
Vessel Charging: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.05 equiv), and K₂CO₃ (3.0 equiv).[16]
-
Inerting: Seal the tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Degassing: Sparge the stirred mixture with a gentle stream of argon for 15 minutes.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%). Add this solid mixture to the Schlenk tube under a positive pressure of argon. Causality: Pre-mixing the catalyst and ligand can facilitate the formation of the active catalytic species.
-
Heating: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-85 °C.[15][16]
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-14 hours.[16][17]
-
Cooling & Quenching: Once the reaction is complete (disappearance of starting material), remove the tube from the oil bath and allow it to cool to room temperature.
-
Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Part 4: Expected Outcomes & Data Interpretation
A preliminary investigation should explore the scope of the reaction with various coupling partners to assess the versatility of this compound.
Data Summary for Substrate Scope Investigation
| Entry | Aryl Halide Partner | Electronic/Steric Nature | Expected Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Electron-withdrawing | 1-(4-(2-methoxyphenyl)phenyl)ethan-1-one | To be determined |
| 2 | 4-Chloroanisole | Electron-donating | 4-methoxy-2'-methoxy-1,1'-biphenyl | To be determined |
| 3 | 2-Bromotoluene | Sterically hindered | 2'-methoxy-2-methyl-1,1'-biphenyl | To be determined |
| 4 | 3-Bromopyridine | Heteroaryl | 3-(2-methoxyphenyl)pyridine | To be determined |
Troubleshooting Insights:
-
Low or No Conversion: If the reaction stalls, consider increasing the reaction temperature, screening alternative ligands (e.g., XPhos, SPhos), or using a stronger base (e.g., Cs₂CO₃).[18] The choice of solvent can also be critical; systems like THF/H₂O or iPrOH/H₂O may prove more effective for certain substrates.[18][19]
-
Protodeboronation: If significant formation of anisole (the proto-deboronated side product) is observed, it may indicate that the rate of hydrolysis and subsequent protodeboronation is faster than the rate of catalytic turnover. This can sometimes be mitigated by using a less aqueous solvent system or a more active catalyst to accelerate the cross-coupling step.
-
Homocoupling: Formation of biphenyls from the aryl halide (Ar-Ar) suggests the catalytic cycle is experiencing issues. This can sometimes be addressed by ensuring a truly anaerobic environment and using a ligand that promotes reductive elimination over other pathways.
Conclusion
This compound stands out as a highly promising, robust, and user-friendly reagent for Suzuki-Miyaura cross-coupling reactions. Its exceptional stability simplifies handling and improves experimental reproducibility, addressing many of the long-standing challenges associated with traditional boronic acids. The "slow release" of the active boronic acid species under reaction conditions provides a mechanistic advantage that can lead to cleaner reactions and higher yields. For researchers and drug development professionals, the adoption of such reagents represents a significant step toward more efficient, reliable, and scalable synthetic strategies.
References
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Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available from: [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Deuty, M. B., Adair, L. D., & Caulton, K. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(19), 8072-8084. Available from: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Available from: [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767-2770. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Available from: [Link]
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(19), 8072-8084. Available from: [Link]
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Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Supporting Information. Available from: [Link]
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Pucheault, M., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 14(6), 339-342. Available from: [Link]
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Molander, G. A., & NAKAMURA, H. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 9(5), 821-824. Available from: [Link]
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Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 8(4), 701-704. Available from: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. Available from: [Link]
-
Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(19), 8780-8786. Available from: [Link]
-
Lee, J. C. H., & McDonald, R. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. Organic Letters, 13(13), 3568-3571. Available from: [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available from: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. Available from: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23684966, Potassium 2-methoxyphenyltrifluoroborate. Available from: [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 314. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. Available from: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of potassium trifluoroborates. Available from: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8472-8477. Available from: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Available from: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Available from: [Link]
Sources
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling Using Potassium (2-Methoxyphenyl)trifluoroborate
Introduction: The Superiority of Organotrifluoroborates in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] It is an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this transformation lies the organoboron reagent. While traditional boronic acids have been the workhorses of this reaction, their inherent instability—sensitivity to air and moisture, and a propensity to form cyclic trimeric anhydrides (boroxines)—often complicates handling, stoichiometry, and reproducibility.[3]
Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these challenges.[3][4] These crystalline, free-flowing solids are remarkably stable to both air and moisture, simplifying storage and handling.[3][4][5][6] Their well-defined monomeric structure allows for precise stoichiometric control, a significant advantage over the often-hydrated and oligomeric boronic acids.[5] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling protocol utilizing Potassium (2-Methoxyphenyl)trifluoroborate, a versatile building block for introducing valuable biaryl motifs in drug discovery and development.[7][8]
Part 1: Mechanistic Rationale and Causality
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The use of an organotrifluoroborate introduces a critical prerequisite step to the canonical Suzuki-Miyaura catalytic cycle: hydrolysis.
1.1 The "Slow Release" Pre-Equilibrium: From Stability to Reactivity Potassium organotrifluoroborates (R-BF₃K) are tetracoordinate "ate" complexes. The high electronegativity of the fluorine atoms renders the boron center less nucleophilic, making the trifluoroborate salt itself unreactive in the transmetalation step.[5] It is widely accepted that the trifluoroborate salt acts as a stable, protected precursor to the catalytically active boronic acid (RB(OH)₂).[5][9][10]
Under the basic, aqueous conditions of the reaction, the trifluoroborate undergoes hydrolysis to slowly release the corresponding boronic acid. This "slow release" strategy is highly advantageous as it maintains a low steady-state concentration of the reactive boronic acid, which in turn minimizes common side reactions like protodeboronation and oxidative homocoupling.[9][10][11]
1.2 The Role of the Base: More Than a Simple Activator The base plays a multifaceted role in the catalytic cycle. Its primary functions are:
-
Facilitating Hydrolysis: The base is essential for the initial hydrolysis of the R-BF₃K salt to the boronic acid.
-
Formation of the Borate Anion: Once the boronic acid is formed, the base promotes the formation of a more nucleophilic tricoordinate borate anion [RB(OH)₃]⁻. It is this anionic species, not the neutral boronic acid, that is believed to be the most reactive partner in the crucial transmetalation step with the palladium complex.[12]
-
Catalyst Activation: The base also facilitates the reduction of the Pd(II) precatalyst to the active Pd(0) species and promotes the reductive elimination step.
1.3 The Catalytic Cycle with Organotrifluoroborates The complete cycle begins with the hydrolysis of the stable this compound. The resulting boronic acid is then activated by the base and enters the palladium-catalyzed cycle.
2.2 Detailed Step-by-Step Protocol
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill the tube with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe. [4][13]Stir the mixture vigorously and sparge with a subsurface stream of argon for 15 minutes to degas the solvents.
-
Catalyst Preparation & Addition: In a separate small vial under a positive pressure of argon, combine Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol%). [4][14]Add this catalyst/ligand mixture to the Schlenk tube under a positive flow of argon.
-
Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. [4][15]Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product. [4] 2.3 Representative Reaction Conditions and Performance
The versatility of potassium organotrifluoroborates allows for coupling with a wide range of electrophiles. The following table summarizes typical conditions for various partners.
| Electrophile Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Reference |
| 2-Chloroanisole | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (3) | Toluene / H₂O | 85 | 88 | [16] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | S-Phos (4) | K₂CO₃ (3) | Ethanol | 80 | 95 | [17] |
| 1-Bromonaphthalene | Pd(OAc)₂ (0.5) | None | K₂CO₃ (3) | Methanol | Reflux | 96 | [18] |
| 4-Tolyl Tosylate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | KOH (3) | Toluene | 60 | 91 | [19] |
| 3-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene / H₂O | 80 | 85 | [13] |
| Vinyl Bromide | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (3) | Toluene / H₂O | 80 | 92 | [20] |
Part 3: Troubleshooting and Field-Proven Insights
-
Issue: Low or No Conversion.
-
Cause - Inefficient Hydrolysis: While (2-methoxyphenyl)trifluoroborate hydrolyzes efficiently, water is absolutely essential for the reaction to proceed. [17]Ensure solvents are not anhydrous and the biphasic system is well-mixed.
-
Cause - Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing or a poor inert atmosphere seal can lead to catalyst death. Ensure all inerting procedures are followed rigorously.
-
Cause - Inappropriate Ligand: For challenging substrates like electron-rich aryl chlorides or sterically hindered partners, a highly active, bulky, electron-rich phosphine ligand (e.g., RuPhos, S-Phos, n-BuPAd₂) is critical. [13][21]Ligandless conditions are typically only effective for more reactive electrophiles like aryl bromides. [18]
-
-
Issue: Significant Side Product Formation (Homocoupling, Protodeboronation).
-
Cause - Boronic Acid Instability: Although the "slow release" from the trifluoroborate minimizes these side reactions, they can still occur if the catalytic turnover is slow, allowing the boronic acid concentration to build up. [9][10] * Solution: Re-evaluate the catalyst/ligand system to ensure the cross-coupling rate is sufficiently high. A different base or solvent system may also be beneficial. For instance, some studies show that Cs₂CO₃ can be more effective than K₂CO₃. [20][22]
-
-
Consideration: Solvent Choice. The choice of solvent is not trivial. Alcoholic solvents like methanol or ethanol can facilitate ligandless couplings with reactive bromides. [17][18]Biphasic systems like Toluene/H₂O or THF/H₂O are broadly applicable and often necessary for less reactive chlorides, as they balance organic solubility with the water requirement for hydrolysis. [4][13][23]
Conclusion
This compound stands out as a robust, reliable, and user-friendly reagent for Suzuki-Miyaura cross-coupling reactions. Its exceptional stability to air and moisture obviates the stringent handling protocols required for boronic acids, leading to more consistent and reproducible results. By understanding the critical role of hydrolysis in activating the reagent and selecting an appropriate palladium catalyst system, researchers can efficiently construct complex biaryl structures that are central to the advancement of pharmaceutical and materials science.
References
-
Organotrifluoroborate Salts. (2015). Chem-Station Int. Ed.[Link]
-
Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. Journal of Organic Chemistry, 75(15), 5109-5112. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Dreher, S. D. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons. [Link]
-
Dreher, S. D., Lim, H., Molander, G. A., & Sandrock, D. L. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH. [Link]
-
Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 67(18), 6479-6486. [Link]
-
Molander, G. A., & Dreher, S. D. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(2), 347-350. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5156-5160. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]
-
Morrill, C., & St-Jean, F. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. PMC - NIH. [Link]
-
St-Jean, F., & Morrill, C. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. [Link]
-
Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. eScholarship. [Link]
-
El-Damasy, A. K., et al. (2023). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. ResearchGate. [Link]
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Application Notes and Protocols: Strategic Selection of Palladium Catalysts for the Suzuki-Miyaura Coupling of Potassium (2-Methoxyphenyl)trifluoroborate
Introduction: The Advantage of Potassium (2-Methoxyphenyl)trifluoroborate in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in academic research and the pharmaceutical industry for the construction of carbon-carbon bonds.[1][2] While traditionally reliant on boronic acids, the use of potassium organotrifluoroborates has gained significant traction. These reagents, including this compound, offer distinct advantages over their boronic acid counterparts. They are typically crystalline, free-flowing solids that exhibit enhanced stability to air and moisture, which simplifies handling, storage, and stoichiometry in reaction setups.[3][4] Their robust nature often translates to higher reproducibility and the ability to be used in near-stoichiometric amounts, improving the atom economy of the reaction.[3]
This compound is a valuable building block for introducing the 2-methoxyphenyl moiety, a common structural motif in pharmaceuticals and functional materials. The selection of an appropriate palladium catalyst system is paramount to achieving high efficiency and yield in coupling reactions with this substrate. This guide provides a detailed analysis of catalyst selection, mechanistic considerations, and a practical protocol for researchers, scientists, and drug development professionals.
The Heart of the Matter: Selecting the Optimal Palladium Catalyst System
The efficacy of a Suzuki-Miyaura coupling is fundamentally governed by the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. The choice of this system directly influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle: A Visual Guide
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][5]
References
Optimizing Suzuki-Miyaura Reactions with Aryltrifluoroborates: A Guide to Base and Solvent Selection
Potassium aryltrifluoroborates have emerged as highly valuable coupling partners in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. Their increasing popularity among researchers, scientists, and drug development professionals stems from their distinct advantages over traditional boronic acids, including enhanced stability, ease of handling as crystalline solids, and often improved reaction outcomes.[1][2][3] This guide provides an in-depth exploration of the critical parameters of base and solvent selection to empower chemists to achieve optimal results in their synthetic endeavors.
The Unique Nature of Aryltrifluoroborates in Suzuki-Miyaura Coupling
Unlike their boronic acid counterparts, potassium aryltrifluoroborates are tetracoordinate boron species. This structural feature renders them less susceptible to common side reactions like protodeboronation, a significant challenge when working with electron-deficient or heteroaryl boronic acids.[1] However, their participation in the catalytic cycle is not direct. It is now widely understood that aryltrifluoroborates undergo in-situ hydrolysis to generate the corresponding arylboronic acid and fluoride ions. These hydrolysis products are the key species that actively participate in the catalytic cycle, influencing everything from catalyst activation to the suppression of side reactions.[4][5]
The choice of base and solvent is therefore paramount, as these conditions must facilitate not only the fundamental steps of the Suzuki-Miyaura catalytic cycle but also the initial activation of the aryltrifluoroborate.
The Critical Role of the Base
The base in a Suzuki-Miyaura reaction serves multiple, indispensable functions. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex that is primed for the crucial transmetalation step with the palladium(II) intermediate.[6][7] In the context of aryltrifluoroborates, the base also drives the necessary hydrolysis. The selection of an appropriate base can significantly impact reaction rates, yields, and functional group tolerance.
Selecting the Optimal Base
The choice of base is highly dependent on the specific substrates and the desired reaction kinetics. Below is a comparative summary of commonly employed bases for Suzuki-Miyaura reactions involving aryltrifluoroborates.
| Base | Typical Equivalents | Common Applications & Key Characteristics |
| Cesium Carbonate (Cs₂CO₃) | 2 - 3 | Often the base of choice for challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[8] Its high solubility in organic solvents can lead to faster reaction rates.[9] It is particularly effective in THF/water solvent systems.[3][10][11] |
| Potassium Carbonate (K₂CO₃) | 2 - 3 | A widely used, cost-effective base suitable for a broad range of aryl bromides and activated aryl chlorides.[12] It is frequently used in biphasic solvent systems like toluene/water.[12] |
| Potassium Phosphate (K₃PO₄) | 2 - 3 | A strong base that can be effective for coupling with unreactive aryl chlorides. It is often employed with sterically demanding, electron-rich phosphine ligands.[1] |
| t-BuNH₂ / Amines | 3 | Can be effective in specific applications, such as the coupling of potassium alkenyltrifluoroborates, often in alcoholic solvent systems.[13] |
The Influence of the Solvent System
The solvent plays a multifaceted role in the Suzuki-Miyaura coupling of aryltrifluoroborates. It must:
-
Dissolve the aryltrifluoroborate salt, the organic halide, the palladium catalyst, and the ligand.
-
Facilitate the interaction between the aqueous phase (containing the base) and the organic phase (containing the catalyst and electrophile).
-
Influence the rate of the key steps in the catalytic cycle.
Biphasic solvent systems, typically a combination of an organic solvent and water, are very common. The presence of water is crucial for the hydrolysis of the aryltrifluoroborate to the active boronic acid species.[14]
Common Solvent Systems for Aryltrifluoroborate Couplings
| Solvent System | Typical Ratio (Organic:Water) | Characteristics & Common Use Cases |
| Toluene / Water | 10:1 | A robust and widely used system, particularly effective with K₂CO₃.[12] Toluene's higher boiling point allows for elevated reaction temperatures, which can be beneficial for less reactive substrates. |
| Tetrahydrofuran (THF) / Water | 9:1 to 10:1 | An excellent choice for reactions employing Cs₂CO₃.[3][10] THF is a good solvent for a wide range of organic compounds. The reaction of potassium vinyltrifluoroborate is often carried out in a THF/water mixture.[10][11] |
| Alcohols (e.g., MeOH, EtOH, i-PrOH) | Often used with or without water | Alcoholic solvents can be highly effective, sometimes even under ligandless conditions for activated substrates.[2] Isopropanol/water mixtures have been shown to be effective for certain alkenyltrifluoroborate couplings.[13] The choice of alcohol can sometimes influence selectivity in complex substrates.[15] |
| Dioxane / Water | Various | Another common ethereal solvent that can be used similarly to THF. |
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, adapted for the use of potassium aryltrifluoroborates.
Caption: Catalytic cycle for Suzuki-Miyaura coupling with aryltrifluoroborates.
General Protocol for Suzuki-Miyaura Coupling of an Aryltrifluoroborate with an Aryl Halide
This protocol provides a robust starting point for the coupling of potassium aryltrifluoroborates with aryl bromides or activated aryl chlorides. Optimization may be required for specific substrates.
Reagents and Equipment:
-
Potassium aryltrifluoroborate (1.0 equiv)
-
Aryl halide (1.0 - 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Degassed Water (10:1 v/v, to make a 0.25 M solution with respect to the limiting reagent)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To the reaction vessel, add the potassium aryltrifluoroborate, aryl halide, palladium(II) acetate, ligand, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed toluene and water solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient catalyst activation.2. Poor solubility of reagents.3. Insufficiently active halide (e.g., aryl chloride). | 1. Ensure a strictly inert atmosphere; consider using a Pd(0) source or a pre-catalyst.2. Screen alternative solvent systems (e.g., THF/water, Dioxane/water).3. Increase reaction temperature; switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) and a more electron-rich, bulky ligand (e.g., SPhos, RuPhos).[12][14] |
| Protodeboronation of Aryltrifluoroborate | 1. Reaction conditions are too harsh (high temperature or overly strong base).2. Presence of excess water. | 1. Lower the reaction temperature; use a milder base (e.g., K₂CO₃).2. Ensure the correct solvent ratio is used; avoid overly aqueous conditions. |
| Homocoupling of Aryl Halide | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction.2. Use a more stable ligand or pre-catalyst. |
Conclusion
The Suzuki-Miyaura coupling of potassium aryltrifluoroborates offers a powerful and reliable method for the synthesis of biaryls and other important structural motifs. By understanding the interplay between the base and solvent in activating the trifluoroborate and driving the catalytic cycle, researchers can unlock the full potential of these versatile reagents. The guidelines and protocols presented here provide a solid foundation for developing efficient and high-yielding cross-coupling reactions tailored to specific synthetic challenges in academic and industrial research.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Potassium (2-Methoxyphenyl)trifluoroborate in Palladium-Catalyzed Biaryl Synthesis
Introduction: The Superiority of Potassium Organotrifluoroborates in Cross-Coupling Chemistry
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction, with the biaryl motif being a privileged scaffold in pharmaceuticals, agrochemicals, and materials science.[1][2] The Suzuki-Miyaura cross-coupling reaction is a premier method for forging these bonds, celebrated for its mild conditions and functional group tolerance.[1] Traditionally, this reaction has relied on boronic acids or their esters as the organoboron partner. However, these reagents are often beset by challenges, including instability towards air and moisture, propensity for protodeboronation, and the formation of cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[3]
Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent many of these limitations.[3][4][5][6][7] These crystalline, free-flowing solids are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[3][4][8][9] This inherent stability simplifies handling and enhances reproducibility. The tetracoordinate nature of the boron atom, strongly bonded to three fluorine atoms, renders organotrifluoroborates less susceptible to premature decomposition, making them robust partners in complex synthetic sequences.[3][4]
This application note provides a detailed guide to the use of Potassium (2-Methoxyphenyl)trifluoroborate , a versatile building block for introducing the sterically and electronically distinct 2-methoxyphenyl group in biaryl synthesis. We will delve into the mechanistic rationale, provide a field-proven protocol, and offer expert insights to ensure successful implementation in your research.
Mechanistic Insight: The Role of Trifluoroborates in the Suzuki-Miyaura Catalytic Cycle
The efficacy of potassium organotrifluoroborates in the Suzuki-Miyaura coupling hinges on their function as a stable "pre-reagent" or protected form of the more reactive boronic acid.[4] Under the basic conditions of the reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[10][11] This "slow-release" mechanism is crucial as it maintains a low, steady concentration of the active boronic acid, which minimizes undesirable side reactions like oxidative homocoupling.[10][11]
The overall catalytic cycle can be visualized as follows:
Figure 1. The Suzuki-Miyaura catalytic cycle using a potassium aryltrifluoroborate.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Hydrolysis: The stable this compound (Ar'BF₃K) slowly hydrolyzes in the presence of base and water to form the (2-methoxyphenyl)boronic acid (Ar'B(OH)₂).
-
Transmetalation: The boronic acid, activated by the base, transfers the 2-methoxyphenyl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
Expertise & Experience: Why This Protocol Works
This protocol is designed for robustness and high yield, drawing from established principles in cross-coupling chemistry.
-
Catalyst System (Pd(OAc)₂ / RuPhos): The combination of a simple palladium(II) precursor like palladium acetate and a sterically bulky, electron-rich phosphine ligand like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is highly effective for coupling challenging substrates, including electron-rich aryl chlorides.[12][13] The ligand facilitates both the oxidative addition and the rate-limiting reductive elimination steps.[12]
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base that is effective in promoting both the hydrolysis of the trifluoroborate and the transmetalation step. Its use avoids issues associated with stronger bases that can lead to catalyst decomposition or side reactions.
-
Solvent System (Toluene/Water): A biphasic solvent system is often optimal. Toluene dissolves the organic coupling partners and the catalyst complex, while the aqueous phase contains the base and facilitates the hydrolysis of the trifluoroborate salt.[13] This phase separation can be critical for achieving high catalytic turnover.
-
Stoichiometry: A slight excess of the trifluoroborate salt (1.2 equivalents) is recommended to drive the reaction to completion, compensating for any minor decomposition pathways. Notably, due to their stability, organotrifluoroborates often require a smaller excess compared to boronic acids.[14][15]
Detailed Experimental Protocol: Synthesis of 2-Methoxy-4'-methylbiphenyl
This protocol details the coupling of 4-bromotoluene with this compound.
Materials:
-
This compound (CAS: 236388-46-8)
-
4-Bromotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos
-
Potassium Carbonate (K₂CO₃)
-
Toluene (Anhydrous)
-
Deionized Water
-
Inert Gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%) and RuPhos (9.3 mg, 0.02 mmol, 2 mol%).
-
Reagent Addition: Sequentially add this compound (269 mg, 1.2 mmol), 4-bromotoluene (171 mg, 1.0 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Add 15 mL of water and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methoxy-4'-methylbiphenyl.
| Parameter | Value | Rationale |
| Aryl Halide | 4-Bromotoluene | 1.0 equiv |
| Trifluoroborate | K[(2-MeOPh)BF₃] | 1.2 equiv |
| Catalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | RuPhos | 2 mol% |
| Base | K₂CO₃ | 3.0 equiv |
| Solvent | Toluene/H₂O | 10:1 (v/v) |
| Temperature | 85-90 °C | Optimal for catalytic activity |
| Time | 4-12 h | Monitor by TLC/GC-MS |
Trustworthiness: A Self-Validating System
The reliability of this protocol is anchored in several key aspects:
-
Stability of Reagents: The use of air- and moisture-stable this compound eliminates a major source of variability common with boronic acids, ensuring consistent results.[3][5]
-
Visual Confirmation: A successful reaction is often accompanied by a color change from light yellow/orange to a dark brown or black suspension, indicating the formation of the active Pd(0) species.
-
Clean Conversion: The slow-release mechanism of the active boron species minimizes homocoupling of the (2-methoxyphenyl)boronic acid, leading to a cleaner reaction profile and simplifying purification.[10][11] The primary byproducts are inorganic salts (KX, K₂B(OH)₃F), which are easily removed during the aqueous workup.[4]
-
Broad Applicability: While this protocol is optimized for a specific transformation, the principles are broadly applicable. The catalyst system is known to be effective for a wide range of aryl and heteroaryl halides, including more challenging aryl chlorides.[12][13][14]
By employing this robust reagent and a well-defined catalytic system, researchers can confidently and reproducibly synthesize a diverse array of biaryl compounds.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Loy, R. N., & Sanford, M. S. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(46), 18870–18878. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Syntheses, 92, 334-347. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Aldrichimica Acta, 39(2), 49-55. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Loy, R. N., & Sanford, M. S. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Dreher, S. D., et al. (2008). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 130(30), 9648–9649. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & El-Awa, A. (2011). Use of Potassium β-Trifluoroborato Amides in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2737–2743. [Link]
-
Molander, G. A., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
-
Lee, J. C. H., et al. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides. Organic Letters, 14(15), 3894–3897. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Al-Masum, M., & Islam, M. S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2243–2255. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Common strategies used for the synthesis of biaryls. ResearchGate. [Link]
-
Green, E. D., et al. (2021). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Nature Communications, 12(1), 1-8. [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 14. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Navigating Ligand Effects in the Cross-Coupling of Ortho-Substituted Aryltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and reliability in constructing carbon-carbon bonds.[1][2] The advent of potassium organotrifluoroborates (R-BF₃K) as coupling partners has further broadened the reaction's appeal by providing air-stable, crystalline solids that often exhibit enhanced reactivity and stability compared to their boronic acid counterparts.[3][4] However, the synthesis of sterically congested biaryls, particularly those bearing substituents at the ortho positions, remains a formidable challenge.
Substrates such as ortho-substituted aryltrifluoroborates introduce significant steric encumbrance around the reaction center. This hindrance dramatically impacts the key steps of the palladium-catalyzed cycle: oxidative addition and reductive elimination. Without a carefully selected catalytic system, these reactions often result in low yields, slow conversion rates, and an increased propensity for side reactions like protodeboronation.[3]
This guide provides an in-depth analysis of how ligand selection is paramount to overcoming these steric challenges. We will explore the mechanistic rationale behind ligand choice, present field-proven protocols for successful couplings, and offer troubleshooting strategies from the perspective of a seasoned application scientist.
The Mechanistic Imperative: Why Ligand Choice is Critical
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance of elementary steps within the palladium catalytic cycle. For sterically demanding substrates, the ligand's properties—both electronic and steric—are the primary lever for optimizing this cycle.
The Catalytic Cycle with Ortho-Substituted Partners
The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. When an ortho-substituted aryltrifluoroborate is used, two steps become particularly problematic:
-
Oxidative Addition: While the aryl halide partner is typically the substrate for this step, the overall steric environment created by the eventual coupling of two hindered fragments influences the entire cycle.
-
Reductive Elimination: This final, product-forming step requires the two bulky organic fragments to be in close proximity on the palladium center. Steric repulsion between ortho substituents can significantly raise the activation energy for this step, slowing down catalyst turnover.
The Role of Bulky, Electron-Rich Ligands
To counteract these steric challenges, modern catalysis has moved beyond simple phosphines like triphenylphosphine (PPh₃). The most successful ligands for coupling hindered substrates are invariably both sterically bulky and electron-rich .
-
Steric Bulk: Large, bulky ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), promote the formation of monoligated Pd(0) species (L-Pd). These 14-electron complexes are more coordinatively unsaturated and thus more reactive in oxidative addition than their bis-ligated counterparts.[5] Furthermore, the steric bulk on the ligand can facilitate the C-C bond-forming reductive elimination step.
-
Electron-Donating Ability: Ligands that are strong σ-donors increase the electron density on the palladium center. This electronic enrichment facilitates the oxidative addition of the aryl halide (often the rate-limiting step) and can also promote the final reductive elimination. N-Heterocyclic Carbenes (NHCs) are another class of ligands that excel in this regard, often being even stronger σ-donors than phosphines.
dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Figure 1: The Suzuki-Miyaura cycle highlighting steps impacted by steric hindrance.
Ligand Selection & Performance Data
The choice of ligand is the most critical parameter for success. Below is a comparative overview of common ligand classes and their typical performance with ortho-substituted aryltrifluoroborates.
Comparative Ligand Performance
For the coupling of a sterically demanding substrate like potassium 2-methylphenyltrifluoroborate (2-tolyltrifluoroborate) with an aryl chloride, the difference in ligand performance is stark.
| Ligand Class | Specific Ligand | Typical Yield (%) | Key Characteristics & Rationale | Source(s) |
| Traditional Phosphines | PPh₃ (Triphenylphosphine) | < 10% | Low steric bulk and moderate electron-donating ability. Fails to promote efficient oxidative addition or reductive elimination for hindered substrates. | Inferred from[4] |
| Dialkylbiaryl Phosphines | SPhos | 85-98% | Highly Recommended. Excellent balance of steric bulk and high electron density. Promotes formation of active monoligated Pd(0) species and accelerates reductive elimination. | [5] |
| Dialkylbiaryl Phosphines | XPhos | 88-99% | Highly Recommended. Similar to SPhos but with a different biaryl backbone. Often considered a highly general and robust ligand for challenging couplings, including those with aryl chlorides. | [6][7] |
| N-Heterocyclic Carbenes | IPr (PEPPSI-IPr Precat.) | 70-90% | Very strong σ-donors, forming highly stable Pd complexes. Excellent for activating stubborn aryl chlorides, but steric profile must be matched to the substrate. | [8] |
Yields are representative and can vary based on the specific aryl halide, base, and solvent used.
dot digraph "Ligand_Selection_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Figure 2: A decision workflow for ligand selection in challenging cross-couplings.
Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of ortho-substituted aryltrifluoroborates. The use of well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended as they provide more consistent results by ensuring rapid and clean generation of the active Pd(0) species.
Protocol 1: General Coupling Using a Buchwald Precatalyst (XPhos Pd G3)
This protocol is highly effective for a wide range of ortho-substituted aryltrifluoroborates with aryl chlorides and bromides.
Materials:
-
Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv.
-
Potassium ortho-Substituted Aryltrifluoroborate: 1.2 mmol, 1.2 equiv.
-
XPhos Pd G3 Precatalyst: 0.02 mmol, 2 mol%
-
Potassium Phosphate (K₃PO₄), finely ground: 2.0 mmol, 2.0 equiv.
-
Solvent: 1,4-Dioxane or Toluene/Water (10:1 mixture), 5 mL
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (if solid), potassium aryltrifluoroborate, XPhos Pd G3 precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Through a septum, add the degassed solvent (and the aryl halide if it is a liquid) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for 4-18 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions for Highly Unreactive Aryl Chlorides (NHC-Based)
For particularly electron-rich or hindered aryl chlorides that are sluggish with phosphine ligands, an NHC-based catalyst can be more effective.
Materials:
-
Aryl Chloride (Ar-Cl): 1.0 mmol, 1.0 equiv.
-
Potassium ortho-Substituted Aryltrifluoroborate: 1.5 mmol, 1.5 equiv.
-
[Pd(IPr)(cinnamyl)Cl] or PEPPSI-IPr: 0.03 mmol, 3 mol%
-
Potassium Hydroxide (KOH): 2.0 mmol, 2.0 equiv.
-
Solvent: Tetrahydrofuran (THF)/Water (4:1 mixture), 5 mL
Procedure:
-
Vessel Preparation: Follow step 1 from Protocol 1, using the specified NHC precatalyst and KOH as the base.
-
Inert Atmosphere: Follow step 2 from Protocol 1.
-
Solvent Addition: Add the degassed THF/Water solvent mixture via syringe.
-
Reaction: Heat the reaction to 60-80 °C. NHC catalysts can often be effective at slightly lower temperatures. Stir for 6-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.
Troubleshooting and Field Insights
The Primary Culprit: Protodeboronation
The most common failure mode in these reactions is protodeboronation , where the C–B bond of the organotrifluoroborate (or its corresponding boronic acid) is cleaved by a proton source, yielding the simple arene byproduct instead of the desired biaryl.[3] This side reaction is exacerbated by high temperatures, strong bases, and the presence of excess water.[9][10]
Mitigation Strategies:
-
Choice of Base: This is the most critical factor. Strong, aqueous bases like NaOH or KOH can accelerate protodeboronation. Milder bases like K₃PO₄ or Cs₂CO₃ are strongly preferred as they provide sufficient basicity for the catalytic cycle while minimizing this side reaction.
-
Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80 °C). The use of highly active precatalysts like the Buchwald G3/G4 series can enable lower reaction temperatures.
-
"Slow Release" Principle: Potassium aryltrifluoroborates are advantageous because they act as a stable reservoir, slowly hydrolyzing to the active boronic acid under the reaction conditions.[3][5][9] This keeps the instantaneous concentration of the more labile boronic acid low, suppressing the rate of protodeboronation relative to the rate of productive cross-coupling.
-
Solvent System: While some water is necessary for the hydrolysis of the trifluoroborate and to dissolve the base, excess water can promote protodeboronation. A biphasic system like Toluene/H₂O (10:1) often provides an optimal balance.
Low or No Conversion
If the reaction stalls with starting materials remaining, consider the following:
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere and with properly degassed solvents. Oxygen can deactivate the Pd(0) catalyst.
-
Insufficiently Active Ligand: For extremely hindered di-ortho-substituted substrates or unreactive aryl chlorides, the chosen ligand may not be active enough. This is the primary reason to switch from a ligand like SPhos to XPhos, or from a phosphine to a more strongly donating NHC ligand.
-
Precatalyst Activation: If you are not using a well-defined precatalyst (e.g., generating the catalyst in situ from Pd(OAc)₂ and a ligand), the formation of the active Pd(0) species may be inefficient. Switching to a G3 or G4 precatalyst often solves this problem.
Conclusion
The successful cross-coupling of ortho-substituted aryltrifluoroborates is a testament to the power of rational ligand design in modern catalysis. By understanding the steric and electronic hurdles imposed by these challenging substrates, researchers can overcome low reactivity and side reactions. The key to success lies in abandoning traditional, less effective ligands in favor of bulky, electron-rich dialkylbiaryl phosphines like XPhos and SPhos, employed within well-defined palladium precatalyst systems. By pairing these advanced catalysts with optimized reaction conditions, particularly the use of milder bases like K₃PO₄, the synthesis of sterically complex biaryls becomes a reliable and efficient process, opening doors to novel molecular architectures for pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
Application Notes & Protocols: Advancing Biaryl Synthesis with Room Temperature Suzuki-Miyaura Coupling of Potassium (2-Methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolution of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[1][2] While traditionally employing boronic acids as the organoboron partner, the field has evolved to address some of their inherent limitations, such as potential instability and challenging purification.
Potassium organotrifluoroborates have emerged as a superior class of reagents, offering remarkable stability to air and moisture, which simplifies handling and storage.[1][2][3] These crystalline solids are easily prepared and can be stored indefinitely at room temperature without special precautions.[2][4] Their enhanced stability also allows for the use of near-stoichiometric amounts in reactions, improving atom economy.[1][2] This application note provides a detailed guide to the room temperature Suzuki-Miyaura coupling of potassium (2-methoxyphenyl)trifluoroborate, a versatile building block for the synthesis of complex ortho-substituted biaryls.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The use of sterically bulky and electron-rich phosphine ligands on the palladium center facilitates this step, enabling the use of less reactive aryl chlorides and allowing for lower reaction temperatures.[5]
-
Transmetalation: This is the crucial step where the organic group from the organoboron reagent is transferred to the palladium center. For potassium organotrifluoroborates (R-BF₃K), prior hydrolysis to the corresponding boronic acid (RB(OH)₂) or a related boronate species is necessary.[7][8] The base plays a critical role in activating the organoboron compound, forming a more nucleophilic "ate" complex, which then readily transfers its organic moiety to the palladium(II) center, displacing the halide.[6][9]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5][6]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Room Temperature Suzuki Coupling
This protocol provides a general procedure for the room temperature Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Equipment:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., RuPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Argon or nitrogen supply for inert atmosphere
-
Standard glassware for workup and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: In a Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, weigh out the palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
-
Rationale: The use of sterically hindered and electron-rich biarylphosphine ligands is key to achieving high catalytic activity at room temperature.[5]
-
-
Reaction Setup: To the Schlenk tube containing the substrates and base, add the solvent system (e.g., toluene/water, 10:1 v/v, 5 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.[1]
-
Rationale: Degassing the solvent is important to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Catalyst Addition: Add the pre-weighed catalyst/ligand mixture to the reaction vessel under a positive pressure of the inert gas.
-
Reaction Execution: Seal the Schlenk tube and stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.[1] Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Rationale: The aqueous wash removes the inorganic salts and byproducts.[3]
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Expected Outcomes and Data Presentation
The room temperature Suzuki coupling of this compound is expected to proceed with high efficiency for a range of aryl and heteroaryl bromides.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 12 | >90 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 10 | >95 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 8 | >92 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 18 | >85 |
Table 1. Representative results for the room temperature Suzuki-Miyaura coupling of this compound. Yields are for isolated products.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the room temperature Suzuki-Miyaura coupling experiment.
Figure 2. General experimental workflow for the room temperature Suzuki coupling.
Conclusion
This compound is a highly effective and user-friendly reagent for room temperature Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and high reactivity make it an excellent choice for the synthesis of complex biaryl compounds. The protocol outlined in this application note, utilizing a modern palladium-phosphine catalyst system, provides a reliable and efficient method for researchers in organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
"microwave-assisted Suzuki-Miyaura reaction of Potassium (2-Methoxyphenyl)trifluoroborate"
Microwave-Assisted Suzuki-Miyaura Reaction of Potassium (2-Methoxyphenyl)trifluoroborate: A Comprehensive Guide
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Microwave-Accelerated Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast toolkit of this reaction, potassium organotrifluoroborate salts have emerged as exceptionally valuable coupling partners.[3][4][5] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines and may exhibit instability, potassium organotrifluoroborates are typically crystalline, air-stable, and moisture-stable solids.[4][6][7] This stability simplifies handling and storage, ensuring greater reproducibility in experimental setups.
The utility of these reagents is rooted in their "slow-release" mechanism.[8][9][10][11] In the presence of a base and water, the organotrifluoroborate undergoes hydrolysis to gradually generate the corresponding boronic acid in situ.[6][8][11] This controlled release maintains a low concentration of the active boronic acid throughout the reaction, which is crucial for minimizing common side reactions such as protodeboronation and oxidative homocoupling.[8][9][10]
When combined with microwave irradiation, the efficiency of the Suzuki-Miyaura coupling of organotrifluoroborates is significantly enhanced. Microwave heating offers rapid, uniform, and efficient energy transfer to the reaction mixture, leading to dramatic reductions in reaction times—often from hours to mere minutes.[12][13][14][15] This acceleration can also lead to cleaner reactions and higher yields by minimizing the thermal degradation of sensitive substrates and catalysts.[12]
This application note provides a detailed protocol for the microwave-assisted Suzuki-Miyaura reaction of this compound with a representative aryl bromide. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a step-by-step experimental procedure, and offer guidance on troubleshooting and data interpretation.
The Catalytic Cycle and the Role of Key Reagents
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling reactions using a low-leaching and highly recyclable gold-supported palladium material and two types of microwave equipments - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using Potassium (2-Methoxyphenyl)trifluoroborate
Introduction: The Ascendancy of Organotrifluoroborates in Modern Pharmaceutical Synthesis
In the landscape of pharmaceutical research and development, the pursuit of efficient, stable, and versatile chemical reagents is a constant driving force. Among the array of organoboron compounds, potassium organotrifluoroborates have distinguished themselves as superior alternatives to conventional boronic acids and esters, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Their remarkable stability, ease of handling, and often enhanced reactivity present considerable benefits in the assembly of complex molecular architectures inherent to modern therapeutics.[1][2][3]
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[1][4][5] This is a significant advantage over boronic acids, which can be prone to decomposition and are often challenging to purify, and their corresponding esters.[1] The tetracoordinate nature of the boron atom in organotrifluoroborates, securely bonded to three fluorine atoms, makes them less susceptible to protodeboronation compared to their trigonal counterparts.[2] This inherent stability simplifies storage and handling and permits a wider tolerance of functional groups and reaction conditions.[1][6]
The 2-methoxyphenyl moiety is a recurring structural motif in a multitude of pharmaceutical agents. The methoxy group can influence a molecule's electronic and steric properties, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles.[7][8][9] It can participate in hydrogen bonding and hydrophobic interactions with target proteins, and also impact a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics.[8][10] Consequently, the ability to efficiently incorporate the 2-methoxyphenyl group is of paramount importance in drug discovery and development.
This application note provides a comprehensive guide to the use of Potassium (2-Methoxyphenyl)trifluoroborate in the synthesis of pharmaceutical intermediates, with a focus on the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common scaffold in pharmaceuticals.[11][12][13] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[12]
Catalytic Cycle of the Suzuki-Miyaura Reaction with Potassium Organotrifluoroborates
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[12][14] The use of potassium organotrifluoroborates introduces a preliminary step involving the slow release of the corresponding boronic acid under the basic reaction conditions.[15]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling using this compound.
Advantages of this compound in Pharmaceutical Synthesis
The use of this compound offers several distinct advantages over traditional boronic acids and esters in the synthesis of pharmaceutical intermediates:
| Feature | This compound | Boronic Acids | Boronic Esters |
| Stability | High; crystalline, air- and moisture-stable solids.[1][3][6] | Moderate; prone to dehydration to form boroxines and protodeboronation.[1] | Moderate; can be susceptible to hydrolysis.[1] |
| Handling | Easy; free-flowing solids that do not require special handling techniques.[1][5] | Can be challenging due to instability and potential for decomposition.[1] | Generally easier to handle than boronic acids but can be liquids or oils. |
| Stoichiometry | Precise and reproducible. | Can be complicated by the presence of boroxine anhydrides.[1] | Generally well-defined. |
| Purification | Often straightforward crystallization.[5] | Can be difficult.[1] | Typically requires chromatography. |
| Reactivity | Often provides higher yields and tolerates a broader range of functional groups.[3] | Can be less reactive in some cases.[3] | Reactivity can be substrate-dependent. |
| Atom Economy | Favorable.[4] | Good. | Less atom-economical due to the protecting group. |
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified.
-
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Safety: Potassium organotrifluoroborates and palladium catalysts should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Potassium hydrogen fluoride (KHF2), a potential precursor, is corrosive and should be handled with extreme care.[5]
Protocol 1: Synthesis of a Biphenyl Pharmaceutical Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide to synthesize a biphenyl-containing pharmaceutical intermediate. Biphenyl structures are prevalent in a wide range of therapeutic agents.[11][16]
Reaction Scheme:
Caption: General scheme for the synthesis of a biphenyl intermediate.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Add anhydrous THF (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biphenyl intermediate.
Protocol 2: Synthesis of o-Anisaldehyde
o-Anisaldehyde (2-methoxybenzaldehyde) is a valuable intermediate in the synthesis of various pharmaceuticals and fragrances.[17][18][19] While not a direct product of coupling with this compound, understanding its synthesis provides context for the utility of related methoxy-phenyl compounds. A common laboratory synthesis involves the methylation of salicylaldehyde.[20]
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. o-Anisaldehyde | 135-02-4 [chemicalbook.com]
- 19. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 20. CN104761439A - Preparation method of o-anisaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for Large-Scale Synthesis and Reactions of Potassium (2-Methoxyphenyl)trifluoroborate
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and fine chemical production, the pursuit of robust, efficient, and safe methodologies is paramount. Potassium organotrifluoroborate salts have emerged as a superior class of nucleophilic boron reagents for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Unlike their boronic acid counterparts, which can be difficult to purify and exhibit uncertain stoichiometry, potassium trifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][3][4][5] This inherent stability simplifies handling, storage, and dispensing operations, critical advantages when transitioning from bench-scale discovery to kilogram-scale production.
Potassium (2-methoxyphenyl)trifluoroborate, the subject of this guide, is a valuable building block for introducing the 2-methoxyphenyl moiety, a common structural motif in biologically active molecules. Its use circumvents many of the challenges associated with traditional organometallic reagents, offering a more atom-economical and less toxic profile.[3] These attributes make it an attractive choice for industrial applications where process safety, reproducibility, and waste reduction are key performance indicators.[6][7]
This document provides a comprehensive guide for researchers, process chemists, and drug development professionals on the considerations and protocols for the large-scale synthesis and utilization of this compound in Suzuki-Miyaura cross-coupling reactions.
PART 1: Synthesis of this compound on Scale
The preparation of potassium organotrifluoroborates is generally straightforward and can be accomplished through several routes. A common and efficient method involves the reaction of a corresponding organoboron intermediate, such as a boronic acid or its ester, with potassium hydrogen fluoride (KHF₂).[8]
Key Synthesis Considerations:
-
Starting Material Quality: The purity of the starting 2-methoxyphenylboronic acid is crucial for obtaining high-purity this compound. Impurities in the boronic acid can carry through to the final product.
-
Stoichiometry of KHF₂: An excess of KHF₂ is typically used to ensure complete conversion to the trifluoroborate salt.
-
Solvent Selection: The choice of solvent influences the reaction rate and the ease of product isolation. Methanol or aqueous methanol are common choices.
-
Crystallization and Isolation: The product is often isolated by crystallization, taking advantage of its solid nature. The choice of crystallization solvent is critical for achieving high purity and yield. Recrystallization from solvents like acetonitrile or acetone/diethyl ether can be effective for purification.[5]
Workflow for Large-Scale Synthesis of this compound
Caption: Workflow for the large-scale synthesis of this compound.
Protocol 1: Kilogram-Scale Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Equiv. | Quantity (for 1 kg scale) | Notes |
| 2-Methoxyphenylboronic Acid | 1.0 | 1.0 kg | Ensure high purity |
| Potassium Hydrogen Fluoride (KHF₂) | 3.0 | 1.54 kg | Corrosive, handle with care |
| Methanol (MeOH) | - | 5 L | |
| Water (deionized) | - | 5 L | |
| Acetone | - | As needed for washing |
Procedure:
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge the 2-methoxyphenylboronic acid (1.0 kg) and methanol (5 L). Stir to dissolve.
-
KHF₂ Solution Preparation: In a separate vessel, carefully dissolve potassium hydrogen fluoride (1.54 kg) in deionized water (5 L). Caution: The dissolution of KHF₂ is exothermic. Control the temperature with external cooling if necessary.
-
Reaction: Slowly add the aqueous KHF₂ solution to the stirred solution of 2-methoxyphenylboronic acid in the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C.
-
Stirring: After the addition is complete, stir the resulting slurry at ambient temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction for completion by taking a small aliquot, removing the solvent, and analyzing the residue by ¹⁹F NMR to confirm the formation of the trifluoroborate salt.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Crystallization: Cool the remaining aqueous slurry to 0-5 °C and stir for 2-4 hours to maximize crystallization.
-
Filtration: Filter the crystalline solid and wash the filter cake with cold water (2 x 1 L) followed by cold acetone (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Characterization: The final product should be a white to off-white crystalline solid. Characterize by NMR and check purity by HPLC.
PART 2: Large-Scale Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura reaction is a powerful C-C bond-forming transformation widely used in industrial synthesis.[6][9] The use of this compound as the nucleophilic partner offers significant advantages in terms of handling and stability.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11][12]
Key Considerations for Scale-Up:
-
Catalyst and Ligand Selection: For large-scale reactions, highly active and stable palladium pre-catalysts are preferred to minimize catalyst loading.[10] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often promote the key steps of oxidative addition and reductive elimination.[10][13]
-
Base Selection: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base is required to activate the trifluoroborate salt for transmetalation.[6]
-
Solvent System: Biphasic solvent systems (e.g., toluene/water, THF/water) are frequently used to dissolve both the organic substrates and the inorganic base.[6][9]
-
Oxygen Exclusion: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Work-up and Purification: Post-reaction, the removal of residual palladium is a major concern, especially for pharmaceutical applications. This can be achieved through aqueous washes, treatment with metal scavengers (e.g., SiliaMetS® Thiol), or crystallization.[11][14]
Protocol 2: Kilogram-Scale Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general framework for the coupling of an aryl bromide with this compound.
Materials:
| Reagent/Solvent | Molar Equiv. | Notes |
| Aryl Bromide | 1.0 | |
| This compound | 1.2 - 1.5 | Excess ensures complete consumption of the aryl bromide |
| Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) | 0.01 - 0.5 mol% | Loading should be optimized |
| Ligand (e.g., SPhos, XPhos, RuPhos) | 0.02 - 1.0 mol% | Molar ratio to Pd is typically 1:1 to 2:1 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | |
| Solvent (e.g., Toluene, THF) | 5-10 volumes | Degassed |
| Water | 2-4 volumes | Degassed |
Procedure:
-
Reactor Setup and Inerting: Charge a clean, dry, and inerted reactor with the aryl bromide, this compound, and the chosen organic solvent. Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Addition: Prepare a solution of the base in degassed water. Add the aqueous base solution to the reactor with good agitation.
-
Catalyst Addition: Add the palladium catalyst and ligand to the reactor. If using a solid catalyst, it can be added as a slurry in a small amount of degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by a suitable analytical method such as HPLC or UPLC until the starting material is consumed (typically 4-12 hours).[15]
-
Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer.
-
Aqueous Washes: Wash the organic layer with water and then with brine to remove the bulk of the inorganic salts.
-
Palladium Scavenging (if required): For stringent palladium removal, the organic layer can be treated with a scavenger. For example, wash with an aqueous solution of L-cysteine or stir with a solid-supported scavenger like SiliaMetS® Thiol.[11][14]
-
Solvent Swap and Crystallization: Concentrate the organic layer under reduced pressure. If necessary, perform a solvent swap to a suitable solvent for crystallization (e.g., isopropanol, heptane).
-
Isolation: Cool the solution to induce crystallization. Filter the product, wash with a cold solvent, and dry under vacuum.
PART 3: Safety and Handling
-
This compound: While generally stable, it is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16]
-
Potassium Hydrogen Fluoride (KHF₂): This reagent is toxic and corrosive. It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or swallowed.[17] Always handle in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Organic solvents are flammable and should be handled in a well-ventilated area away from ignition sources.
-
Pressure and Temperature: On a large scale, exothermic events must be carefully controlled. Ensure the reactor is equipped with adequate cooling and pressure relief systems.
Conclusion
This compound is a highly valuable and practical reagent for large-scale synthesis, particularly in the construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and favorable toxicological profile make it an excellent alternative to more traditional organometallic reagents.[2][3] By carefully considering the key parameters outlined in this guide—including reagent quality, catalyst selection, reaction conditions, and purification strategies—researchers and process chemists can successfully and safely implement these reactions on a large scale, facilitating the efficient production of complex molecules for the pharmaceutical and fine chemical industries.
References
-
Molander, G. A., & Figueroa, R. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Cravotto, G., Orio, L., & Calcio Gaudino, E. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Molander, G. A., & Luciana, M. M. (2005). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
de Oliveira, K. T., et al. (2024). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]
-
DeVita, R. J., et al. (2001). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. ResearchGate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium fluoride. Carl ROTH. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie International Edition in English. [Link]
-
Nave, S., et al. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. National Institutes of Health. [Link]
-
Chatterjee, S., et al. (2019). Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and water measurement. ResearchGate. [Link]
-
Singh, U. K., & Kumar, S. (2022). Photoredox/metal dual catalysis of organotrifluoroborates by the Molander group (A–C). ResearchGate. [Link]
-
Roglans, A., et al. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. silicycle.com [silicycle.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols: One-Pot Suzuki-Miyaura Cross-Coupling Utilizing Potassium (2-Methoxyphenyl)trifluoroborate
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
For researchers engaged in the synthesis of complex molecular architectures, particularly within drug development, the pursuit of stable, efficient, and versatile reagents is a constant imperative. In the landscape of organoboron chemistry, potassium organotrifluoroborates have distinguished themselves as superior alternatives to traditional boronic acids and their esters, especially in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Their marked stability, ease of handling, and often enhanced reactivity provide considerable advantages.[1][2][3]
Potassium (2-methoxyphenyl)trifluoroborate, the subject of this guide, is a crystalline, free-flowing solid that exhibits remarkable stability to both air and moisture. This is in sharp contrast to boronic acids, which can be prone to decomposition and are often challenging to purify.[1] This inherent stability simplifies storage and handling and permits a wider tolerance of functional groups and reaction conditions.[1][2][3] The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, makes them less susceptible to protodeboronation compared to their boronic acid or ester counterparts.[2]
This application note provides a detailed one-pot protocol for the synthesis of 2,2'-dimethoxybiphenyl via a Suzuki-Miyaura cross-coupling reaction, utilizing this compound as the key nucleophilic partner.
Mechanistic Insights: The Role of Trifluoroborates in the Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation.[4] The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] While the oxidative addition of an aryl halide to a Pd(0) complex and the subsequent reductive elimination of the biaryl product are well-understood, the transmetalation step with organotrifluoroborates presents unique mechanistic considerations.
Potassium organotrifluoroborates, such as K[(2-MeOPh)BF₃], are considered "protected" forms of boronic acids.[7] For transmetalation to occur, the trifluoroborate must be hydrolyzed to the corresponding boronic acid or a related boronate species.[3][8] This hydrolysis is a critical step and is typically facilitated by a base and water present in the reaction mixture. The rate of this hydrolysis can significantly impact the overall efficiency of the coupling reaction. A "slow release" of the boronic acid can be advantageous, as it minimizes side reactions like homocoupling and protodeboronation by keeping the concentration of the active boronic acid low throughout the reaction.[3][8]
The base plays a crucial role not only in the hydrolysis of the trifluoroborate but also in the activation of the boronic acid for transmetalation.[9][10] The formation of a boronate species [ArB(OH)₃]⁻ enhances the nucleophilicity of the aryl group, facilitating its transfer to the palladium center.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"low yield in Suzuki coupling with Potassium (2-Methoxyphenyl)trifluoroborate"
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when using sterically hindered organotrifluoroborates like Potassium (2-Methoxyphenyl)trifluoroborate. Instead of a generic checklist, this resource provides in-depth, cause-and-effect troubleshooting to empower you to solve complex coupling problems.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding low yields with this specific substrate.
Q1: I'm getting very low to no yield with this compound using standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃). What's the likely cause?
The primary challenge with this substrate is steric hindrance . The methoxy group at the ortho position physically obstructs key steps in the catalytic cycle. Standard catalyst systems, like those using triphenylphosphine (PPh₃) as a ligand, are often not bulky or electron-rich enough to overcome this spatial crowding. Furthermore, the activation of the trifluoroborate salt to the catalytically active boronic acid requires specific conditions that may not be met by a weak base like sodium carbonate.
Q2: My aryl halide is complex and sensitive. Before I start a full optimization screen, what is the single most impactful change I can make to my protocol?
Switch your catalyst system. The move from a first-generation catalyst like Pd(PPh₃)₄ to a modern system employing a bulky, electron-rich phosphine ligand is the highest-leverage change you can make. Ligands such as SPhos, RuPhos, or XPhos are specifically designed to facilitate reactions with sterically demanding partners.[1] These ligands promote the crucial, often rate-limiting, oxidative addition and reductive elimination steps, which are particularly sluggish in hindered systems.[2]
Q3: How stable are potassium aryltrifluoroborate salts? Could my reagent have degraded?
Potassium aryltrifluoroborate salts are significantly more stable than their corresponding boronic acids.[3] They are crystalline, air-stable solids that are notably resistant to the common side-reaction of protodeboronation.[4][5] While it is always good practice to store reagents in a cool, dry place, it is more likely that the low yield is due to reaction conditions rather than reagent decomposition.
Systematic Troubleshooting Guide
If the initial FAQ tips do not resolve the issue, a more systematic approach is required. The following sections break down the reaction into its critical components, explaining the underlying chemistry and providing targeted solutions.
Problem Area 1: Inefficient Boron Activation and Transmetalation
The Suzuki coupling does not proceed with the trifluoroborate salt directly. It must first be hydrolyzed in situ to the corresponding boronic acid or a boronate species, which can then engage in transmetalation with the palladium center.[6][7] This entire sequence is often the rate-determining phase of the reaction, especially with hindered substrates.
The base plays a critical role in promoting the hydrolysis of the B-F bonds and forming the reactive boronate species.[8] For a sterically hindered substrate, this activation is slow and requires a sufficiently strong base.
Solutions:
-
Optimize the Base: A weak base like Na₂CO₃ is often inadequate. A screen of stronger, non-nucleophilic bases is recommended. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently more effective for challenging couplings.[9][10]
-
Ensure Proper Solvent System: The hydrolysis step requires water. Most Suzuki reactions with trifluoroborates are run in biphasic solvent systems, such as Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[11][12] The ratio is important; a common starting point is a 10:1 organic to aqueous ratio. Insufficient water will stall the hydrolysis and, therefore, the entire catalytic cycle.
The following table summarizes common bases and their typical performance in challenging Suzuki-Miyaura couplings.
| Base | pKa (of conjugate acid) | Typical Use Case & Rationale |
| Na₂CO₃ | 10.3 | Common, inexpensive. Often insufficient for hindered substrates or slow hydrolysis. |
| K₂CO₃ | 10.3 | Similar to Na₂CO₃ but can be more effective due to cation effects. A good baseline choice.[13] |
| K₃PO₄ | 12.3 | A stronger base that is excellent for activating boronic acids and trifluoroborates without being overly nucleophilic. Often improves yields with hindered partners. |
| Cs₂CO₃ | 10.3 | Though its pKa is similar to other carbonates, its high solubility in organic solvents and the "cesium effect" often accelerate transmetalation dramatically. It is highly effective for trifluoroborates.[9][14] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low yields in this specific reaction.
Caption: A systematic workflow for troubleshooting low yields.
Problem Area 2: Sub-Optimal Palladium Catalyst & Ligand
As mentioned, the choice of ligand is paramount. The ligand sphere around the palladium atom directly influences its reactivity and stability.
Standard ligands like PPh₃ lack the necessary steric bulk to promote the final reductive elimination step that forms the C-C bond between two hindered fragments. They also may not be electron-donating enough to facilitate the initial oxidative addition of the aryl halide.
Solutions:
-
Select a State-of-the-Art Ligand: Biarylmonophosphine ligands (Buchwald ligands) are the industry standard for this type of challenge. N-Heterocyclic Carbenes (NHCs) are also an excellent, highly active alternative.[15][16]
-
Use an Appropriate Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precursors used in conjunction with these advanced ligands.
| Ligand | Structure Class | Key Advantages | Recommended Pd Precursor |
| SPhos | Biarylphosphine | Excellent generality, high activity for hindered substrates.[11] | Pd(OAc)₂, Pd₂(dba)₃ |
| RuPhos | Biarylphosphine | Particularly effective for heteroaryl couplings and sterically demanding partners.[5][11] | Pd(OAc)₂, Pd₂(dba)₃ |
| XPhos | Biarylphosphine | Very bulky and electron-rich, often successful when other ligands fail.[13] | Pd(OAc)₂, Pd₂(dba)₃ |
| IPr | NHC | Highly active and thermally stable, provides a different electronic environment than phosphines.[16] | Pd(OAc)₂ (forms Pd-NHC complex in situ) |
Simplified Catalytic Cycle with Trifluoroborate
This diagram illustrates the critical preliminary step required for aryltrifluoroborates to enter the main Suzuki catalytic cycle.
Caption: Activation of Ar-BF3K before entering the catalytic cycle.
Detailed Experimental Protocols
This section provides a practical, step-by-step guide for screening conditions to optimize your reaction.
Protocol: Parallel Screening of Bases and Ligands
Objective: To efficiently identify the optimal base and ligand combination for the coupling of an aryl halide with this compound.
Materials:
-
Aryl Halide (Ar-X, 1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Ligands: SPhos, RuPhos (4 mol%)
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous Toluene and Degassed DI Water
-
Inert gas supply (Argon or Nitrogen)
-
Reaction vials suitable for heating (e.g., microwave vials with crimp caps)
Procedure:
-
Array Setup: Arrange a set of reaction vials. For a 2x3 screen (2 ligands, 3 bases), you will need 6 vials.
-
Solid Reagent Dispensing: To each vial, add the aryl halide (e.g., 0.2 mmol), this compound (0.24 mmol), the chosen base (0.4 mmol), Pd(OAc)₂ (0.004 mmol), and the chosen ligand (0.008 mmol). Perform this in the air, but work efficiently.
-
Inerting the Vials: Crimp a septum cap onto each vial. Using a needle attached to an inert gas line, purge each vial with Argon or Nitrogen for 5-10 minutes. This step is critical to prevent catalyst oxidation.
-
Solvent Addition: Prepare a 10:1 mixture of Toluene:Water. Thoroughly degas this solvent mixture by sparging with Argon for at least 30 minutes.[10] Using a syringe, add the appropriate volume of the degassed solvent to each vial to achieve the desired concentration (e.g., 1.0 mL for a 0.2 M reaction).
-
Reaction Execution: Place the vials in a pre-heated reaction block or oil bath set to a moderate temperature (e.g., 80-100 °C).
-
Monitoring: Allow the reactions to stir for a set period (e.g., 12-18 hours). Monitor progress by taking small aliquots (via syringe) and analyzing by TLC, GC, or LC-MS.
-
Analysis: Compare the conversion and yield across the different conditions to identify the optimal combination of ligand and base.
This systematic approach minimizes variables and provides clear, comparable data to guide further optimization or scale-up.
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Ying, J., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Al-Zoubi, R. M., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Kataoka, N., et al. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]
-
Ollevier, T., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition. [Link]
-
Fischer, D., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Ollevier, T., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Protodeboronation of Potassium (2-Methoxyphenyl)trifluoroborate
Welcome to the technical support center for troubleshooting the protodeboronation of potassium (2-methoxyphenyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges encountered during its use, providing in-depth, mechanistically grounded solutions to ensure the success of your experiments.
Introduction to Protodeboronation
Protodeboronation is a frequent and often undesired side reaction in cross-coupling chemistries, where the carbon-boron bond of an organoboron compound is cleaved and replaced by a carbon-hydrogen bond.[1] this compound, while generally more stable than its boronic acid counterpart, can still undergo this process under certain conditions, leading to reduced yields of the desired coupled product and the formation of anisole as a byproduct.[2][3] Understanding the factors that promote this side reaction is paramount to developing robust and efficient synthetic protocols.
Potassium organotrifluoroborates are valued for their stability and ease of handling compared to boronic acids.[4][5] They often act as a "slow-release" source of the corresponding boronic acid under reaction conditions, which can minimize side reactions.[1][6] However, the rate of hydrolysis to the boronic acid and the subsequent protodeboronation are highly dependent on the reaction environment.[6][7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product with Significant Anisole Formation
The primary indicator of rampant protodeboronation is the isolation of the protonated starting material (anisole in this case) at the expense of your target molecule.
Possible Causes & Solutions:
-
Incorrect pH: The rate of protodeboronation is highly pH-dependent.[1][8] For many arylboronic acids, both acidic and strongly basic conditions can accelerate this side reaction.[1][2]
-
Recommendation: The choice of base is critical. If using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9] A systematic screening of bases is often necessary to find the optimal conditions for your specific substrate and catalyst system.
-
-
Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation.[10]
-
Recommendation: Attempt the reaction at a lower temperature. While this may slow down the desired coupling reaction, it can disproportionately suppress the protodeboronation side reaction. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is advisable.
-
-
Presence of Water: While some water is often necessary for the hydrolysis of the trifluoroborate to the active boronic acid, excess water can facilitate protodeboronation.[6]
-
Recommendation: If using anhydrous solvents, ensure they are rigorously dried. If your protocol requires a co-solvent system (e.g., dioxane/water), carefully optimize the ratio. Starting with a lower percentage of water and incrementally increasing it can help find the right balance.
-
-
Prolonged Reaction Times: Extended exposure to reaction conditions can lead to the gradual decomposition of the starting material.
-
Recommendation: Monitor the reaction progress closely using techniques like TLC, GC-MS, or LC-MS. Quench the reaction as soon as the formation of the desired product plateaus to prevent subsequent degradation and protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: Why am I seeing anisole in my reaction mixture even when using the trifluoroborate salt, which is supposed to be more stable?
A1: Potassium aryltrifluoroborates offer enhanced stability for storage and handling.[3][4] However, under the basic and often aqueous conditions of many cross-coupling reactions, they hydrolyze in situ to the corresponding boronic acid.[6][7] It is this boronic acid species that is susceptible to protodeboronation. The trifluoroborate essentially serves as a protected form or a "slow-release" precursor.[1] If the rate of hydrolysis is not well-matched with the rate of the catalytic cycle, the boronic acid can accumulate and undergo protodeboronation.
Q2: Can the choice of palladium catalyst and ligand influence the extent of protodeboronation?
A2: Absolutely. A highly efficient catalyst system that promotes rapid catalytic turnover will favor the desired cross-coupling over the slower protodeboronation side reaction.[1] If your catalytic cycle is sluggish, the organoboron reagent has more time to decompose.
-
Recommendation: Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can often accelerate the rate-limiting steps of the catalytic cycle, thereby minimizing the opportunity for protodeboronation.[9]
Q3: My substrate is electron-rich. Is it more or less susceptible to protodeboronation?
A3: The electronic nature of the aryl group plays a significant role. For the (2-methoxyphenyl)trifluoroborate, the methoxy group is electron-donating. Generally, arylboronic acids with electron-donating substituents are more susceptible to acid-promoted protodeboronation.[2] Conversely, under basic conditions, electron-withdrawing groups can sometimes accelerate protodeboronation.[8] Given the complexity, the optimal conditions will be highly substrate-dependent.
Q4: I am performing a copper-mediated reaction, not a palladium-catalyzed one. Are the considerations for protodeboronation the same?
A4: While the general principles apply, there are specific considerations for copper-mediated reactions. Mechanistic studies have shown that strong donor ligands (like pyridine or acetonitrile) and high temperatures can promote copper-mediated protodeboronation.[10] In such cases, a ligandless protocol or the use of a non-coordinating solvent like t-BuOH might be beneficial.[10]
Experimental Protocols & Data
Table 1: General Troubleshooting Parameters for Protodeboronation
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Base | K₂CO₃ (2.0 equiv) | Screen K₃PO₄, Cs₂CO₃, Na₂CO₃ | Milder bases can suppress protodeboronation.[9] |
| Temperature | 100 °C | Screen 60 °C, 80 °C | Lower temperatures reduce the rate of decomposition.[10] |
| Solvent | Dioxane/H₂O (10:1) | Use anhydrous dioxane or vary H₂O ratio (e.g., 20:1) | Excess water can be a proton source for protodeboronation. |
| Catalyst Loading | 2 mol % Pd | Increase to 5 mol % | A more active catalyst can outcompete decomposition.[1] |
| Ligand | PPh₃ | Screen Buchwald ligands (e.g., SPhos, XPhos) | More efficient ligands accelerate the desired reaction.[9] |
Protocol: Screening for Optimal Base in a Suzuki-Miyaura Coupling
-
To four separate reaction vials, add this compound (1.0 equiv), your aryl halide coupling partner (1.2 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol %; SPhos, 4 mol %).
-
To each vial, add a different base (2.0 equiv): K₃PO₄ to vial 1, Cs₂CO₃ to vial 2, K₂CO₃ to vial 3, and Na₂CO₃ to vial 4.
-
Add the degassed solvent system (e.g., dioxane/water 10:1) to each vial.
-
Seal the vials and heat the reactions at a consistent temperature (e.g., 80 °C).
-
Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by taking aliquots and analyzing via LC-MS to determine the ratio of desired product to the anisole byproduct.
-
Identify the base that provides the highest ratio of product to byproduct.
Visualizing the Problem: Reaction Pathways
The following diagram illustrates the competing reaction pathways for this compound in a typical cross-coupling reaction.
Caption: Competing pathways for this compound.
This workflow visualizes the critical juncture where the in situ generated boronic acid can either proceed through the productive catalytic cycle or be diverted to the undesired protodeboronation pathway.
Concluding Remarks
Troubleshooting protodeboronation requires a systematic and mechanistically informed approach. By carefully considering the interplay of pH, temperature, solvent, and the efficiency of the catalytic system, researchers can significantly mitigate this deleterious side reaction. The stability of this compound makes it an excellent reagent, and with the proper optimization guided by the principles outlined here, its full synthetic potential can be realized.
References
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37337-37342. Available at: [Link]
-
Sun, J., Jaworski, C., Schirrmacher, R., & Hall, D. G. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. Available at: [Link]
-
Mizoguchi Gorgoll, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal Club Presentation. Available at: [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ting, R., Adam, M., & Perrin, D. M. (2010). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 75(10), 3855-3860. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1273-1285. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1273-1285. Available at: [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Darses, S., & Genet, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Chemistry–A European Journal, 9(22), 5313-5327. Available at: [Link]
-
Molander, G. A., & Gravel, M. (2002). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 67(26), 9479-9482. Available at: [Link]
-
Sandrock, D. L., et al. (2010). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 75(15), 5021-5030. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. Available at: [Link]
Sources
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- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Aryltrifluoroborate Coupling Reactions
A-Technical-Support-Guide-for-Aryltrifluoroborate-Coupling-Reaction-Optimization
Welcome to the Technical Support Center for aryltrifluoroborate coupling reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your Suzuki-Miyaura cross-coupling reactions using potassium aryltrifluoroborate salts. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of aryltrifluoroborates in Suzuki-Miyaura coupling reactions.
Q1: Why should I use potassium aryltrifluoroborates instead of boronic acids?
A1: Potassium aryltrifluoroborates offer several advantages over their boronic acid counterparts. They are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for indefinite storage without degradation.[1][2] This contrasts with many boronic acids, which can be difficult to purify, may have uncertain stoichiometry, and can be susceptible to protodeboronation, especially under reaction conditions.[2][3] The enhanced stability of aryltrifluoroborates often translates to more reproducible results and can simplify reaction setup as stringent anhydrous conditions are not always necessary.[1]
Q2: What is the fundamental role of the base in the coupling of aryltrifluoroborates?
A2: The base plays a multifaceted and critical role in the Suzuki-Miyaura catalytic cycle.[4] Its primary function is to activate the organotrifluoroborate for transmetalation. While the exact mechanism is still a subject of investigation, it is believed that the base facilitates the formation of a more nucleophilic boronate species from the trifluoroborate salt.[5][6] This "ate" complex is then competent to transfer its organic group to the palladium(II) center. Additionally, the base is involved in the formation of the active palladium catalyst and can accelerate the final reductive elimination step.[4]
Q3: What are the typical starting points for temperature and reaction time when optimizing a new aryltrifluoroborate coupling?
A3: A good starting point for many aryltrifluoroborate couplings is a temperature between 80 °C and 100 °C.[7][8] Reactions are often run for a period of 12 to 24 hours.[7] However, the optimal conditions are highly dependent on the specific substrates, catalyst system, and solvent. For more reactive coupling partners, such as those involving aryl iodides or bromides, lower temperatures and shorter reaction times may be sufficient.[4] Conversely, for less reactive partners like aryl chlorides, higher temperatures and longer reaction times might be necessary to achieve good conversion.[8] It is always recommended to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to avoid prolonged heating, which can lead to side product formation.[3]
Q4: Can I use the same catalyst for aryltrifluoroborate coupling that I use for boronic acids?
A4: In many cases, yes. Standard palladium catalysts used for Suzuki-Miyaura reactions with boronic acids, such as those based on palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), often in combination with phosphine ligands, are effective for aryltrifluoroborate couplings.[7][9] However, the optimal ligand may differ. The choice of ligand is crucial as it influences the catalyst's stability, reactivity, and selectivity by modulating the electronic and steric properties of the palladium center.[4] For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, specialized ligands like Buchwald's biarylphosphines (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) may be required to achieve high yields.[7][9]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.
Problem 1: Low or No Product Yield
Q1.1: I've set up my reaction with an aryl bromide and a potassium aryltrifluoroborate, but I'm seeing very low conversion to the desired product. What are the first things I should check?
A1.1: When faced with low conversion, a systematic check of your reagents and reaction setup is the first crucial step.
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not degraded. Phosphine ligands are particularly susceptible to oxidation.[3] Use fresh reagents or those that have been stored properly under an inert atmosphere.
-
Solvent and Base Quality: Employ anhydrous and degassed solvents. Oxygen can deactivate the palladium catalyst, leading to reaction failure.[3] The purity of your base is also critical; ensure it is free from excessive moisture.
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and potential side reactions like homocoupling.[3]
-
Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. If you started at a lower temperature, consider increasing it incrementally, for example, from 80 °C to 100 °C or higher, while monitoring for any signs of decomposition.[10]
Q1.2: I've confirmed my reagents and setup are sound, but the yield is still poor. Could the issue be with the activation of the aryltrifluoroborate?
A1.2: Yes, inefficient activation of the aryltrifluoroborate is a common reason for low yields. The choice of base and solvent system is critical here.
-
Base Selection: The strength and nature of the base are paramount. While stronger bases can facilitate the formation of the active boronate species, they can also promote side reactions. For many aryltrifluoroborate couplings, bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective.[7][9] In some cases, potassium phosphate (K₃PO₄) may offer better results.[3] It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.
-
Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[7] Common solvent systems include toluene/water, THF/water, and dioxane/water.[7][11] The ratio of the organic solvent to water can also significantly impact the reaction outcome.[9]
Problem 2: Formation of Significant Side Products
Q2.1: My reaction is producing a significant amount of a homocoupled product from my aryltrifluoroborate. What is causing this and how can I prevent it?
A2.1: The formation of a biaryl product from the self-coupling of two aryltrifluoroborate molecules is a common side reaction, often referred to as homocoupling.
-
Presence of Oxygen: The primary culprit for homocoupling is often the presence of oxygen in the reaction mixture.[3] Oxygen can facilitate the oxidative coupling of the organoboron reagent, catalyzed by the palladium species. To mitigate this, ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Catalyst Loading: In some instances, a high catalyst loading can contribute to increased rates of side reactions. While a sufficient amount of catalyst is necessary for the desired transformation, using an excessive amount may not be beneficial and could promote undesired pathways.
-
Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can also lead to an increase in side product formation.[3] Monitor your reaction's progress and aim to stop it once the starting materials have been consumed to a satisfactory level.
Q2.2: I am observing the formation of a phenol derived from my aryltrifluoroborate. What leads to this protodeboronation, and how can I minimize it?
A2.2: The replacement of the boronate group with a hydroxyl group is a result of protodeboronation followed by oxidation. While aryltrifluoroborates are generally more stable than boronic acids, this can still occur under certain conditions.
-
Water Content: While some water is often necessary in the solvent system, an excessive amount can be a proton source for protodeboronation.[3] Carefully controlling the amount of water in your reaction can be beneficial. In some cases, switching to anhydrous conditions with a suitable base might be necessary.
-
Choice of Base: As with low yield issues, the base plays a crucial role. Milder bases may be less likely to promote protodeboronation.[3] Screening different bases is a good strategy to find one that effectively promotes the desired coupling without causing significant degradation of the starting material.
-
Slow Addition: In some cases, the slow addition of the base or the aryltrifluoroborate to the reaction mixture can help to keep the concentration of the active boronate species low, thereby minimizing the rate of protodeboronation.
III. Experimental Protocols and Data
This section provides a general protocol for optimizing reaction time and temperature for an aryltrifluoroborate coupling reaction, along with a table of typical reaction conditions.
General Protocol for Reaction Optimization
The following is a step-by-step guide for a small-scale screening experiment to optimize reaction time and temperature.
-
Reaction Setup: In a series of reaction vials, add the aryl halide (1.0 equiv.), potassium aryltrifluoroborate (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for several cycles to remove oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Then, add the palladium precatalyst and ligand as a stock solution.
-
Heating and Monitoring: Place the vials in a heating block set to the desired temperatures (e.g., 80 °C, 100 °C, 120 °C). At specific time points (e.g., 2, 4, 8, 12, 24 hours), take a small aliquot from each reaction vial for analysis by TLC, GC, or LC-MS to monitor the consumption of starting materials and the formation of the product.
-
Work-up and Analysis: Once the reaction is deemed complete or has reached a plateau, cool the reaction mixture to room temperature. Perform an appropriate work-up (e.g., extraction with an organic solvent) and analyze the crude product to determine the yield and purity.
Table of Typical Reaction Conditions
The following table summarizes typical conditions that have been successfully employed for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12-24 | 80-95 |
| Aryl Bromide | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 90 | 12-24 | 75-90 |
| Aryl Chloride | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 100-110 | 24 | 70-90[7] |
| Aryl Triflate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 85-95[12] |
Note: These are general conditions and may require optimization for specific substrates.
IV. Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling with Aryltrifluoroborates
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of aryltrifluoroborates.
Workflow for Reaction Optimization
Caption: A systematic workflow for optimizing aryltrifluoroborate coupling reactions.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts in aryltrifluoroborate couplings.
V. References
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. (2009). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Journal of the American Chemical Society, 131(14), 5024–5025. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 825–838. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Nasrollahzadeh, M., Sajjadi, M., Shokouhimehr, M., & Varma, R. S. (2018). The effect of various temperatures on the Suzuki coupling reaction a. Molecular Catalysis, 461, 61-69. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
"managing homocoupling byproducts in reactions with Potassium (2-Methoxyphenyl)trifluoroborate"
Welcome to the Technical Support Center for reactions involving Potassium (2-Methoxyphenyl)trifluoroborate. As Senior Application Scientists, we have compiled this guide to address a common challenge encountered in the field: the formation of the homocoupling byproduct, 2,2'-dimethoxybiphenyl, during cross-coupling reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of your this compound couple together to form 2,2'-dimethoxybiphenyl. This byproduct consumes your starting material, reducing the yield of your desired cross-coupled product.[1][2] Furthermore, its structural similarity to the target compound can complicate purification efforts.[1]
Q2: What are the primary causes of this homocoupling side reaction?
A2: There are two main culprits that promote the homocoupling of organoboron reagents:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the dimerization of the organotrifluoroborate. Rigorous exclusion of oxygen is therefore critical.[1]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with two equivalents of the (2-methoxyphenyl)trifluoroborate to generate the homocoupled product and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction before the main catalytic cycle is established.
Q3: My starting material is an organotrifluoroborate, not a boronic acid. Is it still susceptible to homocoupling?
A3: Yes. While potassium organotrifluoroborates are known for their enhanced stability compared to boronic acids, they are still susceptible to palladium-mediated homocoupling.[3][4] Under coupling conditions, they participate in the catalytic cycle and can be subject to the same side reactions as boronic acids, including homocoupling.[5]
Q4: How does the ortho-methoxy group on my substrate influence the reaction?
A4: The ortho-methoxy group on this compound introduces steric hindrance near the reactive site. This can slow down the desired cross-coupling reaction, potentially allowing more time for side reactions like homocoupling to occur. However, the electron-donating nature of the methoxy group can also influence the electronic properties of the catalyst, making the choice of ligand particularly important for achieving high selectivity. For sterically demanding substrates, specialized, bulky ligands are often required to achieve good results.[6][7][8]
Troubleshooting Guide: Excessive Homocoupling
If you are observing significant formation of 2,2'-dimethoxybiphenyl, consult the following troubleshooting guide. The flowchart below provides a logical approach to diagnosing and resolving the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
In-Depth Solutions & Experimental Protocols
Rigorous Deoxygenation
The most critical factor in suppressing homocoupling is the exclusion of oxygen. While simple vacuum/backfill cycles are common, they can be insufficient.
Protocol: Subsurface Inert Gas Sparging
-
Setup: Assemble the reaction vessel with all solid reagents (except the palladium catalyst and ligand) and the stir bar.
-
Solvent Addition: Add the reaction solvent(s) via cannula or syringe.
-
Sparging: Insert a long needle connected to an inert gas line (Argon or Nitrogen) so that it is below the solvent surface. Insert a second, shorter needle to act as a vent.
-
Execution: Bubble the inert gas through the solvent for a minimum of 30-60 minutes with gentle stirring. For larger volumes, extend the sparging time.
-
Catalyst Addition: After sparging, remove the needles and add the palladium catalyst and ligand under a positive pressure of the inert gas.
Choice of Palladium Precatalyst and Additives
Using a Pd(0) source is generally preferred as it circumvents the initial Pd(II)-mediated homocoupling pathway.[1]
Table 1: Comparison of Palladium Sources and Additives
| Palladium Source | Typical Observation | Recommended Action |
| Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Higher initial homocoupling may be observed as Pd(II) is reduced to Pd(0). | Add a mild reducing agent, such as potassium formate (HCO₂K) , to the reaction mixture. This helps to rapidly generate the active Pd(0) catalyst and minimize the concentration of free Pd(II). |
| Pd(PPh₃)₄ or Pd₂(dba)₃ | Generally lower homocoupling as the catalyst is already in the active Pd(0) state. | This is the preferred choice to minimize homocoupling from the outset. Ensure the reagent is of high quality, as degradation can lead to the presence of Pd(II) species. |
Ligand Selection for Sterically Hindered Substrates
For a sterically demanding substrate like this compound, the choice of ligand is paramount. Bulky, electron-rich ligands accelerate the desired catalytic cycle, specifically the oxidative addition and reductive elimination steps, which outcompetes the homocoupling pathway.[2][3]
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
Table 2: Recommended Ligands for Coupling with this compound
| Ligand Class | Specific Examples | Rationale |
| Bulky, Electron-Rich Biaryl Phosphines | SPhos, XPhos, RuPhos | These are often the first choice for challenging couplings. Their large steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition.[2][3][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong σ-donors and form very stable complexes with palladium. This strong binding can prevent catalyst decomposition and suppress side reactions, including homocoupling.[1] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | These ligands are highly electron-donating and sterically demanding, which can be effective but may require more careful optimization of reaction conditions. |
Protocol: General Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a robust starting point for the cross-coupling of this compound with an aryl halide.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base such as K₃PO₄ (3.0 equivalents).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe.
-
Deoxygenation: Perform subsurface sparging with argon for 30-60 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) or a combination of a Pd(0) source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from the 2,2'-dimethoxybiphenyl byproduct and other impurities.
Post-Reaction Purification
If homocoupling cannot be completely suppressed, efficient purification is necessary.
-
Column Chromatography: Due to differences in polarity and shape, the homocoupled dimer can often be separated from the desired cross-coupled product using silica gel chromatography. A gradual solvent gradient is recommended for optimal separation.
-
Crystallization: If your desired product is crystalline, recrystallization can be a highly effective method to remove the more soluble homocoupling byproduct.
-
Filtration through Celite/Silica Plug: After the reaction, filtering the crude mixture through a short plug of Celite or silica gel can help remove baseline palladium residues and some polar impurities before concentration and final purification.
Analytical Methods for Detection and Quantification
To effectively troubleshoot, you must be able to accurately detect and quantify the homocoupling byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile byproducts like 2,2'-dimethoxybiphenyl.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile method for monitoring the reaction progress, capable of detecting starting materials, the desired product, and byproducts in the reaction mixture.[10]
By understanding the mechanisms behind homocoupling and systematically applying these troubleshooting strategies and optimized protocols, researchers can significantly improve the yield and purity of their desired products when working with this compound.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Mohammad, M., et al. (2017). Efficient Cross-Coupling Reaction of Aryltrifluoroborates and Aroyl Chlorides for the Synthesis of Fluorine Substituted Aromatic Ketones. Scientific Research Publishing. [Link]
-
Molander, G. A., et al. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
Stephenson, C. R. J., et al. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649–2652. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 17(3), 2951-2983. [Link]
-
Wang, D., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. [Link]
-
Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2247. [Link]
-
Yin, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2219-2223. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Yin, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Semantic Scholar. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Zaitsev, V. G., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 9. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Reactions of Organotrifluoroborates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing potassium organotrifluoroborates. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your experiments, with a particular focus on the critical role of water.
Frequently Asked Questions (FAQs)
Q1: Why is water required for Suzuki-Miyaura reactions with potassium organotrifluoroborates? I thought they were stable to water.
This is a crucial point of mechanistic understanding. While potassium organotrifluoroborates are prized for their bench stability in the presence of air and moisture, the Suzuki-Miyaura reaction does not proceed with the trifluoroborate salt directly.[1][2] Water is essential for the slow, controlled in situ hydrolysis of the tetracoordinate organotrifluoroborate (R-BF₃K) into the corresponding trivalent boronic acid (R-B(OH)₂).[3][4][5] It is this boronic acid that is the active transmetalating agent in the palladium catalytic cycle.[5]
The stability of the trifluoroborate allows it to act as a "protected" form of the often less stable boronic acid. This "slow-release" strategy is a major advantage, as it maintains a low concentration of the active boronic acid throughout the reaction, minimizing common side reactions like oxidative homocoupling and protodeboronation that can plague reactions using boronic acids directly.[4][6][7]
Q2: Can I run the reaction under anhydrous conditions?
No. Anhydrous conditions will prevent the necessary hydrolysis of the trifluoroborate to the active boronic acid, and the catalytic cycle will not proceed. The presence of water is mechanistically required to initiate the reaction.
Q3: How much water should I use? What is a good starting point for the solvent ratio?
The optimal amount of water is highly dependent on the specific substrate, base, and organic solvent used. However, a common and effective starting point for many systems is a 10:1 ratio of organic solvent to water (e.g., Toluene/H₂O or THF/H₂O).[8][9] This ratio typically provides a sufficient rate of hydrolysis without promoting excessive side reactions. Optimization is often necessary; for substrates that hydrolyze very slowly, increasing the water content may be beneficial, while for fast-hydrolyzing substrates, reducing it may be required.
Q4: My potassium organotrifluoroborate salt is not fully dissolving. Is this a problem?
Not necessarily. Many successful Suzuki-Miyaura reactions with trifluoroborates are run as heterogeneous mixtures. The key factor is not the bulk solubility of the salt, but the rate at which it hydrolyzes at the liquid-solid or liquid-liquid interface to generate the soluble boronic acid. Aqueous conditions can actually facilitate the reaction even with poor initial solubility.[10] As long as the reaction is progressing (monitored by TLC or GC-MS), incomplete dissolution is not typically a cause for concern.
The Central Role of Water: The Hydrolysis Equilibrium
The success of your reaction hinges on controlling the equilibrium between the stable trifluoroborate salt and the active boronic acid. This process is not a simple one-way conversion but a complex equilibrium influenced by multiple factors.
This equilibrium is the rate-determining step for many Suzuki-Miyaura reactions involving trifluoroborates. Your ability to control it determines the yield and purity of your product.
Troubleshooting Guide
Issue 1: Low or No Conversion to Product
If your reaction stalls and you observe primarily unreacted starting material, the hydrolysis of the trifluoroborate is likely too slow or has stopped.
Possible Cause & Solution Table
| Possible Cause | Scientific Rationale | Recommended Action |
| Insufficient Water | Hydrolysis is a water-dependent equilibrium. A lack of water will prevent the formation of the active boronic acid needed for transmetalation.[3][4] | Incrementally increase the water content in the solvent mixture. Start by moving from a 10:1 to a 5:1 organic/water ratio. |
| Substrate Inherently Slow to Hydrolyze | Trifluoroborates with electron-withdrawing groups (e.g., nitroaryl, cyanoaryl) or alkynyl groups are electronically stabilized and hydrolyze very slowly.[3][4][7] | Increase reaction temperature. Increase water content. Consider switching to a glass vessel, as the silicate surface can act as a fluorophile, driving the equilibrium toward the boronic acid.[6] |
| Incorrect Base/Solvent Combination | Certain bases (e.g., Cs₂CO₃) can cause phase-splitting in THF/H₂O systems. This creates a complex environment where the bulk pH may be lower than expected, slowing acid-catalyzed hydrolysis pathways.[3][4][7] | Switch to a different base (e.g., K₂CO₃, K₃PO₄).[8][11] Change the solvent system to one less prone to phase splitting, such as Toluene/H₂O or an alcohol like methanol.[11][12] |
| Reaction Vessel Material | Reactions run in PTFE (Teflon) vessels will exhibit a slower rate of hydrolysis compared to glass, as PTFE is inert and does not act as a fluorophile to sequester fluoride ions.[6] | If using a PTFE vessel, switch to a standard borosilicate glass flask to accelerate hydrolysis. This effect is significant and can restart a stalled reaction.[6] |
Issue 2: Significant Side Product Formation (Homocoupling, Protodeboronation)
If your desired product is contaminated with homocoupled product (Ar-Ar) or protodeboronated starting material (Ar-H), the concentration of the active boronic acid is likely too high. This occurs when the rate of hydrolysis outpaces the rate of catalytic turnover.[4][7]
Possible Cause & Solution Table
| Possible Cause | Scientific Rationale | Recommended Action |
| Excessive Water | Too much water can accelerate hydrolysis beyond the catalytic cycle's capacity, leading to a buildup of boronic acid that then undergoes side reactions. | Reduce the amount of water. Move from a 10:1 to a 20:1 or even 50:1 organic/water ratio.[5] |
| Substrate Inherently Fast to Hydrolyze | Trifluoroborates with electron-donating groups (e.g., anisyl) or certain structures (e.g., β-styryl, isopropyl) undergo rapid hydrolysis.[3][4] | Lower the reaction temperature. Reduce the water content significantly. Consider using a PTFE reaction vessel to eliminate the catalytic effect of glass on hydrolysis.[6] |
| Poor Stirring / Phase Contact | In biphasic systems, poor stirring can lead to localized areas of high pH and accelerated hydrolysis, especially in cone-shaped flasks where the basic aqueous phase may settle.[6] | Ensure vigorous and efficient stirring. Use a round-bottom flask with a hemispherical base for better phase mixing.[6] |
Substrate Classification by Hydrolysis Rate
The electronic and steric nature of the organic group (R) on the trifluoroborate has a profound impact on its hydrolysis rate.[3][4][13] Understanding where your substrate falls on this spectrum is key to proactive experimental design.
| Hydrolysis Rate | R-Group Characteristics | Examples | Recommended Starting Strategy |
| Fast | Electron-donating groups (π-donors, hyperconjugation).[6] Hydrophilic groups.[4] | Isopropyl, β-Styryl, Anisyl, Vinyl.[4] | Use less water (e.g., 20:1 organic/H₂O), lower temperature, and consider a PTFE vessel to temper reactivity. |
| Slow | Simple aryls, benzyl, furan-based heterocycles.[3][7] | p-F-Phenyl, Naphthyl, Benzyl, Furyl.[3][7] | Standard conditions (e.g., 10:1 Toluene/H₂O, 80-100 °C, glass vessel) are typically effective.[8][9] |
| Very Slow | Electron-withdrawing groups. High s-character C-B bond.[6] | Alkynyl, Nitrophenyl, Cyanophenyl.[4][7] | Use more water (e.g., 5:1 organic/H₂O), higher temperatures, and ensure a glass vessel is used. A stronger base may be required. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an aryl chloride with a secondary alkyltrifluoroborate.[8][12]
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), potassium organotrifluoroborate (0.525 mmol, 1.05 equiv.), and base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the organic solvent (e.g., Toluene, 5 mL) and deionized water (0.5 mL) via syringe.
-
Degassing: Stir the mixture and sparge with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, combine the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol %) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol %). Add the catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Potassium Aryltrifluoroborate from Boronic Acid
This procedure allows for the straightforward conversion of a boronic acid to its more stable trifluoroborate salt.[1][14]
-
Dissolution: Dissolve the phenylboronic acid (1.0 equiv) in methanol (e.g., 5 mL per gram of boronic acid).
-
Precipitation: While stirring, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Formation: A white precipitate of the potassium phenyltrifluoroborate should form immediately or upon cooling.
-
Isolation: Stir the mixture at room temperature for 30 minutes. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold methanol and then diethyl ether to remove impurities and residual water.
-
Drying: Dry the crystalline solid under vacuum to yield the final product. The salt can be stored indefinitely under atmospheric conditions.[15]
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(4), 634-645. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(25), 10557-10570. [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Journal of Organic Chemistry, 71(16), 6135-6138. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5548-5555. [Link]
-
Konala, B. R., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Borylation. Wikipedia. [Link]
-
Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(7), 1165-1184. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
-
Molander, G. A., & Luciana, A. S. (2005). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Molander, G. A., & Rivero, M. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Kim, D., & Carrow, B. P. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(19), 7812-7814. [Link]
-
Dreher, S. D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(1), 242-245. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Li, X., et al. (2015). Palladium-catalyzed efficient Suzuki–Miyaura reaction of potassium aryltrifluoroborates in water. Semantic Scholar. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. SciSpace. [Link]
-
Wang, L., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]
-
Nave, S., et al. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 77(17), 7247-7264. [Link]
-
Molander, G. A., & Ham, J. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(22), 8563-8568. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(3), 9257-9259. [Link]
-
ResearchGate. (n.d.). Fluorous biphasic Suzuki-Miyaura couplings in droplets. ResearchGate. [Link]
-
Chen, Y., et al. (2021). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Chemistry, 13, 1010-1017. [Link]
-
Molander, G. A., & Rivero, M. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Leadbeater, N. E., & Williams, V. A. (2010). Microwave-promoted Suzuki coupling reactions with organotrifluoroborates in water using ultra-low catalyst loadings. RTI International. [Link]
Sources
- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
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- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 13. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
"improving catalyst turnover number in Potassium (2-Methoxyphenyl)trifluoroborate couplings"
A Guide to Improving Catalyst Turnover Number in Suzuki-Miyaura Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving potassium (2-methoxyphenyl)trifluoroborate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance catalytic efficiency, specifically by increasing the catalyst Turnover Number (TON). A high TON is not only economically favorable, as it requires less of the expensive palladium catalyst, but also aligns with the principles of green chemistry by minimizing metal waste.[1][2]
This resource provides in-depth, field-proven insights in a question-and-answer format, addressing common challenges and offering systematic troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts crucial for understanding and troubleshooting your reaction.
Q1: What are the Catalyst Turnover Number (TON) and Turnover Frequency (TOF)?
Answer: The Turnover Number (TON) represents the total number of substrate molecules that one molecule of catalyst can convert into product before becoming deactivated.[3] It is a key metric for catalyst efficiency and is calculated as:
TON = (moles of product formed) / (moles of catalyst used) [4]
The Turnover Frequency (TOF) is the measure of catalyst activity or speed, defined as the number of turnovers per unit of time.[5]
TOF = TON / reaction time [4]
For process chemists, achieving a high TON is a primary goal, signifying a more efficient and cost-effective reaction.[2]
Q2: What are potassium organotrifluoroborates and why use them?
Answer: Potassium organotrifluoroborate salts (R-BF₃K) are versatile and highly stable coupling partners in Suzuki-Miyaura reactions.[6] Unlike many boronic acids, which can be prone to decomposition or polymerization, organotrifluoroborates are typically crystalline, air-stable, and moisture-stable solids that are easy to handle and store.[7][8] this compound is a specific example used to introduce the 2-methoxyphenyl moiety.
Q3: What is the accepted mechanism for the coupling of this compound?
Answer: The reaction follows the general Suzuki-Miyaura catalytic cycle with a crucial preliminary step. The organotrifluoroborate salt must first be hydrolyzed to its corresponding boronic acid (or a related boronate species) to participate in the catalytic cycle.[9] The base is essential for this activation and for the subsequent transmetalation step.[6]
The key steps are:
-
Hydrolysis/Activation: The R-BF₃K salt reacts with the base and water to slowly release the active boronic acid, RB(OH)₂. This "slow release" can be advantageous, as it keeps the concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation and homocoupling.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[10][11]
Part 2: Troubleshooting Guide for Low Turnover Number
This section addresses specific experimental issues that lead to low TON and provides actionable solutions.
Q4: My reaction is sluggish or stalls completely, resulting in a very low TON. What is the most likely cause?
Answer: The most common culprit for low or no catalyst activity is the deactivation of the active Pd(0) species.[12]
Potential Causes & Solutions:
-
Cause 1: Oxygen Contamination. The Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[12] Oxidation leads to inactive Pd(II) species and phosphine oxides, halting the catalytic cycle.
-
Cause 2: Inefficient Pre-catalyst Activation. If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), it must be reduced to Pd(0) in situ for the cycle to begin. This reduction can sometimes be inefficient.
-
Solution: Consider a pre-activation step by gently heating the Pd(II) salt and the phosphine ligand in the solvent for 15-30 minutes before adding the substrates and base.[12] Alternatively, switch to a modern Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is specifically designed for clean, rapid, and stoichiometric generation of the active Pd(0) species upon addition of a base.[14][15]
-
-
Cause 3: Impurities in Reagents. Impurities in starting materials, solvents, or the base can act as catalyst poisons.
-
Solution: Use high-purity reagents and solvents. If necessary, recrystallize starting materials or distill solvents.
-
Q5: I observe significant formation of side products like homocoupled biaryl (from the aryl halide) and protodeboronated starting material. How does this affect TON and how can I fix it?
Answer: Side reactions consume your starting materials without generating the desired product, directly lowering the yield and thus the calculated TON.
Potential Causes & Solutions:
-
Cause 1: Protodeboronation. The C-B bond of the organoboron reagent is cleaved by a proton source (often water), replacing it with a hydrogen atom. This is often promoted by excessively strong bases or high temperatures.[13]
-
Solution 1: Optimize the Base. Switch to a milder base. While strong bases like Cs₂CO₃ are often effective, sometimes a weaker base like K₃PO₄ or even K₂CO₃ can provide the necessary activation without promoting protodeboronation.[8][13]
-
Solution 2: Control Water Content. While water is necessary for the hydrolysis of the trifluoroborate, excessive amounts can increase the rate of protodeboronation. Optimize the solvent ratio (e.g., 10:1 dioxane/H₂O) to find a balance.[16]
-
-
Cause 2: Homocoupling. This occurs when two molecules of the organoboron reagent couple together. It is often a result of oxygen contamination or when the transmetalation step is slow relative to other processes.[9][13]
-
Solution 1: Rigorous Degassing. As with general catalyst deactivation, ensuring an oxygen-free environment is critical to suppress oxidative homocoupling.[13]
-
Solution 2: Enhance Transmetalation Rate. The rate of transmetalation can be influenced by the ligand. Switching to a more electron-rich ligand can sometimes accelerate this step.[17] The slow-release nature of trifluoroborates is inherently beneficial in preventing a high concentration of the active boronic acid, which can mitigate homocoupling.[9]
-
Q6: I'm trying to reduce my catalyst loading to achieve a higher TON, but the reaction fails below a certain threshold (e.g., 0.5 mol%). What's happening?
Answer: At very low catalyst loadings, the reaction becomes highly sensitive to factors that cause even minor catalyst deactivation. The total number of active catalyst molecules may be insufficient to carry the reaction to completion against the background rate of deactivation.
Potential Causes & Solutions:
-
Cause 1: Catalyst Stability is Insufficient. The chosen ligand may not be providing enough stability to the palladium center to survive the entire reaction time at such low concentrations.
-
Solution: Switch to a more robust ligand system. Sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are known to form highly stable and active catalysts capable of achieving very high TONs.[6][18] These ligands promote the formation of stable monoligated Pd(0) species that are highly active in oxidative addition.[17]
-
-
Cause 2: Palladium Black Formation. At low ligand-to-metal ratios or under certain conditions, the palladium can agglomerate and precipitate as inactive palladium black.[13]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
-
Glassware Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.01-1 mol%), the phosphine ligand (if not using a precatalyst), this compound (1.2-1.5 equivalents), and the aryl halide (1.0 equivalent).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Through the septum, add the degassed solvent (e.g., dioxane/water, 10:1 v/v) and the base (e.g., K₃PO₄, 2-3 equivalents) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl.
Data Presentation: Ligand Selection Guide
The choice of ligand is arguably the most critical factor in achieving high TON.[11][18] The table below summarizes common ligands used in challenging Suzuki-Miyaura couplings.
| Ligand Type | Example(s) | Key Characteristics | Typical Application |
| Buchwald Biaryl Phosphines | RuPhos, SPhos, XPhos | Sterically demanding and highly electron-donating. Stabilize the active monoligated Pd(0) species.[17][18] | General-purpose for difficult couplings, including those with aryl chlorides and at low catalyst loadings.[16][19] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often more electron-rich than phosphines. Form very stable Pd-complexes.[10] | Effective for coupling sterically hindered substrates and aryl chlorides. Often used with PEPPSI-type precatalysts.[6] |
| Adamantyl-based Phosphines | cataCXium® A | Bulky alkylphosphine that promotes fast reductive elimination. | Used in specific cases, particularly for sp³-sp² couplings.[20] |
| Aqueous Phosphines | TPPTS | Water-soluble, used in biphasic catalysis. | Less common for this specific application but used in green chemistry approaches. |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 3. unife.it [unife.it]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. wwjmrd.com [wwjmrd.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
"purification strategies for products from Potassium (2-Methoxyphenyl)trifluoroborate reactions"
An Application Scientist's Guide to Product Purification in Reactions Utilizing Potassium (2-Methoxyphenyl)trifluoroborate
Introduction: Navigating the Post-Reaction Landscape
This compound, like other organotrifluoroborates, is a highly valued reagent in modern synthetic chemistry, particularly for its application in Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and high reactivity make it an excellent alternative to the more sensitive boronic acids.[1][2] However, the journey from a completed reaction to a pure, isolated product is often fraught with challenges. The unique chemistry of trifluoroborates, primarily their in-situ hydrolysis to boronic acids, introduces a specific spectrum of potential byproducts and impurities that require targeted purification strategies.[3][4]
This technical guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to overcome purification hurdles and achieve high purity for your target compounds.
FAQ 1: What are the most common impurities I should expect?
Question: I've just completed my Suzuki-Miyaura coupling using this compound. What are the likely culprits I need to remove from my crude product?
Answer: Understanding the potential impurities is the first step toward designing an effective purification strategy. In a typical Suzuki-Miyaura reaction, the crude product is a mixture containing your desired biaryl compound along with several process-related impurities.
The primary challenge stems from the fact that the trifluoroborate salt is not the active transmetalating species. It serves as a stable precursor that slowly hydrolyzes under the basic reaction conditions to release the corresponding boronic acid, (2-methoxyphenyl)boronic acid.[5][6] This slow-release mechanism is advantageous as it minimizes the concentration of the often-unstable boronic acid at any given time, thereby reducing side reactions.[7][8] However, impurities can still arise from several sources:
-
Boron-Containing Byproducts:
-
Homocoupled Boronic Acid: The boronic acid can undergo oxidative self-coupling to form 2,2'-dimethoxy-1,1'-biphenyl. This is a common side reaction, especially if the catalytic turnover is slow or palladium(0) concentration is not well-controlled.[3][8]
-
Protodeboronation Product: The boronic acid can react with a proton source (like water) to replace the boron group with a hydrogen atom, leading to the formation of anisole.[9]
-
Unreacted Boronic Acid/Boroxines: Incomplete reaction or inefficient hydrolysis can leave residual boronic acid. Boronic acids can also dehydrate to form cyclic anhydrides known as boroxines, which can complicate purification.[10]
-
-
Starting Materials:
-
Unreacted Aryl Halide: If the reaction does not go to completion, you will have unreacted aryl halide starting material.
-
Unreacted Trifluoroborate Salt: Inefficient hydrolysis or reaction conditions can lead to residual this compound in the crude mixture.[9]
-
-
Catalyst Residues:
-
Palladium Residues: The palladium catalyst can form colloidal palladium black or other coordination complexes that may be soluble in the organic phase, often imparting a grayish or black color to the product.[11]
-
Ligands: Phosphine ligands used in the reaction can be present in their original or oxidized forms (phosphine oxides).
-
-
Inorganic Salts: The reaction generates inorganic salts (e.g., potassium and fluoride salts) from the trifluoroborate and the base (e.g., K₂CO₃, Cs₂CO₃) used in the reaction.[1][12]
Table 1: Summary of Common Impurities and Removal Strategies
| Impurity/Byproduct | Origin | Primary Removal Method | Secondary Removal Method |
| Homocoupled Boronic Acid | Oxidative self-coupling of boronic acid | Chromatography | Recrystallization |
| Protodeboronation Product | Reaction of boronic acid with proton source | Chromatography | Distillation (if volatile) |
| Residual Boronic Acid / Boroxines | Incomplete reaction / Dehydration | Aqueous basic wash, Boron scavengers | Chromatography |
| Unreacted Aryl Halide | Incomplete reaction | Chromatography | Recrystallization |
| Palladium Residues | Catalyst decomposition/carryover | Filtration through Celite®, Aqueous wash (thiosulfate) | Charcoal treatment, Metal scavengers |
| Phosphine Ligands/Oxides | Ligand from the catalytic system | Chromatography | Recrystallization |
| Inorganic Salts | Base and trifluoroborate reagent | Aqueous Work-up (Wash with water/brine) | Filtration |
FAQ 2: My reaction work-up isn't cleaning up my product. How can I improve it?
Question: I performed a standard aqueous work-up, but my crude NMR still looks very messy. What specific steps can I take to efficiently remove the bulk of the impurities before chromatography?
Answer: A well-designed work-up is crucial and can significantly reduce the burden on subsequent purification steps. The goal is to remove inorganic salts and most of the polar, water-soluble impurities, including a significant portion of the boron-containing species.
The key is to leverage the acidic nature of boronic acids. While your desired biaryl product is typically neutral and resides in the organic phase, the residual (2-methoxyphenyl)boronic acid can be converted to its water-soluble boronate salt by washing with a basic aqueous solution.
Workflow for an Enhanced Aqueous Work-up
Caption: Enhanced aqueous work-up workflow.
Protocol: Enhanced Aqueous Work-up
-
Cooling and Dilution: Once the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature. Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or toluene.
-
Initial Filtration (Optional but Recommended): If you observe significant precipitation of dark solids (often palladium black), filter the diluted mixture through a pad of Celite®. Wash the pad with additional organic solvent to ensure complete recovery of the product.[11]
-
Basic Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 1M aqueous solution of NaOH or Na₂CO₃. This converts the acidic boronic acid into its water-soluble sodium salt, which partitions into the aqueous layer.[5] Separate the layers.
-
Neutralization and Brine Wash: Wash the organic layer sequentially with water and then with a saturated aqueous solution of NaCl (brine). The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
This enhanced work-up should provide a much cleaner crude material, making the subsequent purification step more efficient.
FAQ 3: How do I choose the right conditions for flash column chromatography?
Question: My product is an oil (or a solid that won't recrystallize), so I need to use column chromatography. What's the best approach for separating my biaryl product from the remaining byproducts?
Answer: Flash column chromatography is the most common method for purifying products from Suzuki-Miyaura reactions.[13][14] The key is selecting a solvent system that provides good separation between your moderately non-polar product and the more polar impurities (boronic acids, phosphine oxides) and less polar impurities (homocoupled product, starting halide).
Systematic Approach to Chromatography
-
Choosing the Adsorbent:
-
Silica Gel: This is the default choice for most biaryl compounds. Its slightly acidic nature can sometimes cause streaking with boronic acids, but a good work-up usually removes the majority of these.[10]
-
Alumina (Neutral or Basic): If your compound is sensitive to acid or if you have significant issues with streaking of basic impurities, alumina can be a good alternative.
-
-
Solvent System Selection (TLC Analysis):
-
The Goal: You want to find a solvent system where your desired product has a Retention Factor (Rf) of ~0.25-0.35 . This typically provides the best separation on a column.
-
Starting Point: For biaryl products, a mixture of a non-polar solvent (Hexanes or Heptane) and a slightly more polar solvent (Ethyl Acetate or Dichloromethane) is a great starting point.
-
Elution Order: Generally, the less polar compounds will elute first.
-
High Rf (Runs Fast): Homocoupled byproduct, unreacted aryl halide.
-
Mid Rf (Your Product): The desired biaryl compound.
-
Low Rf/Baseline (Runs Slow): Residual boronic acid, phosphine oxides, and other highly polar impurities.
-
-
-
Running the Column:
-
Packing: Use the "slurry method" to pack your column for the best results.
-
Loading: Dissolve your crude product in a minimal amount of the elution solvent (or a stronger solvent like DCM if solubility is an issue) and load it onto the column. For better resolution, you can adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Elution: Start with a slightly less polar solvent mixture than what gave you the target Rf on TLC and gradually increase the polarity (gradient elution). Collect fractions and analyze them by TLC to identify the pure product.
-
Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system (e.g., start with 95:5 Hexane:EtOAc) that gives your product an Rf of ~0.3.
-
Column Preparation: Prepare a silica gel column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Sample Loading: Dissolve the crude product in a minimum volume of dichloromethane or the eluent. Alternatively, create a slurry of your crude product with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution and Collection: Elute the column with your chosen solvent system, collecting fractions.
-
Analysis: Spot each fraction on a TLC plate, visualize (e.g., under a UV lamp), and combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions to yield the final product.
FAQ 4: Can I use recrystallization to purify my product?
Question: My product is a solid, and I'd like to avoid the time and solvent waste of chromatography. Is recrystallization a viable option?
Answer: Absolutely. Recrystallization is a powerful and efficient purification technique for solid compounds, provided a suitable solvent system can be found.[15] The principle relies on the difference in solubility of your product and the impurities at different temperatures. Ideally, your product should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while the impurities remain soluble at cold temperatures.[16]
Decision Tree for Purification Strategy
Caption: Choosing between recrystallization and chromatography.
Protocol: Two-Solvent Recrystallization
Often, a single solvent doesn't provide the ideal solubility profile. A two-solvent system is highly effective.[17][18] You'll need one "soluble" solvent in which your compound dissolves readily, and one "anti-solvent" in which it is insoluble. The two solvents must be miscible.
-
Dissolution: Place your solid crude product in an Erlenmeyer flask. Add the "soluble" solvent (e.g., hot Ethanol, Ethyl Acetate, or Toluene) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Water, Hexanes) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a drop or two of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 2: Common Recrystallization Solvent Systems for Biaryl Compounds
| Soluble Solvent | Anti-Solvent | Comments |
| Ethanol | Water | Excellent for moderately polar compounds. |
| Toluene | Hexanes/Heptane | Good for non-polar compounds. |
| Ethyl Acetate | Hexanes/Heptane | A versatile, general-purpose system. |
| Acetone | Hexanes/Heptane | Works well but acetone's low boiling point requires care.[18] |
| Isopropanol | Water | Similar to Ethanol/Water system. |
FAQ 5: I have a persistent yellow/gray color in my final product. What is it and how do I remove it?
Question: After chromatography, my product is still a pale yellow or off-white solid, not the pure white I expected. What could this be?
Answer: A persistent color, especially yellow, gray, or black, is often due to trace amounts of palladium catalyst that have leached through the purification process.[11] While often present in very small quantities, these residues can be problematic, especially for pharmaceutical applications.
Advanced Removal Techniques:
-
Charcoal Treatment: Dissolve your product in a suitable solvent (one where it's very soluble). Add a small amount of activated charcoal (a spatula tip is usually enough), stir or heat gently for 15-30 minutes, and then filter the mixture through a pad of Celite® to remove the charcoal. The charcoal adsorbs the colored palladium species.
-
Scavenger Resins: For more rigorous removal, functionalized silica gels or polymers designed to scavenge specific metals (like palladium) or functional groups (like boronic acids) can be used.[19] You can either pass a solution of your product through a cartridge containing the scavenger or stir the solution with the scavenger resin and then filter. SiliCycle's SiliaMetS® Thiol or DEAM are examples of scavengers effective for palladium and boron, respectively.[19]
References
-
Lloyd-Jones, G. C., & Lee, A.-L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Lloyd-Jones, G. C., & Lee, A.-L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Vedejs, E., & Chapman, R. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]
-
Reddit User Discussion. (2017). Purification of boronic acids?. r/chemistry. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Buchwald, S. L., & Martin, R. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]
-
Mohammad-Salhi, A., & et al. (2018). Synthesis of heterobiaryls via Suzuki‐Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. ResearchGate. [Link]
-
Chemistry Stack Exchange User. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Clough, J. S., & et al. (1999). Process for preparing biaryl compounds.
-
Aggarwal, V. K., & et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol Research Portal. [Link]
-
Carboni, A. (2016). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]
-
Lloyd-Jones, G. C., & Lee, A.-L. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Lloyd-Jones, G. C., & Lee, A.-L. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Molander, G. A., & Brown, A. R. (2016). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Lenardi, C., & et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. University of Colorado Boulder. [Link]
-
ResearchGate. (n.d.). Chromatogram of the cross-coupling products of the Suzuki–Miyaura... ResearchGate. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Molander, G. A., & et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC - NIH. [Link]
-
Molander, G. A., & et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. [Link]
-
Reddit User Discussion. (2024). Purification Troubleshooting. r/Chempros. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Molander, G. A., & et al. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides. PMC - NIH. [Link]
-
ResearchGate. (n.d.). (a) The conventional method for organoboron preparation. (b) A general... ResearchGate. [Link]
-
Santos, W. L. (2012). Activation of diboron reagents: The development of mild conditions for the synthesis of unique organoboron compounds. VTechWorks. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. reddit.com [reddit.com]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. silicycle.com [silicycle.com]
Technical Support Center: Addressing Steric Hindrance in Couplings with Ortho-Substituted Trifluoroborates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted aryltrifluoroborates. The inherent stability and ease of handling of potassium organotrifluoroborates make them attractive reagents, yet steric congestion around the reaction center often necessitates careful optimization to achieve desired outcomes.[1][2] This resource combines mechanistic insights with field-proven strategies to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant challenge when using ortho-substituted aryltrifluoroborates in Suzuki-Miyaura couplings?
A1: Steric hindrance fundamentally obstructs the key steps of the Suzuki-Miyaura catalytic cycle. The presence of bulky ortho substituents on the aryltrifluoroborate, the aryl halide, or both, impedes the approach of the coupling partners to the palladium catalyst center. This clash primarily affects two critical stages:
-
Transmetalation: This is often the rate-limiting step.[3] The bulky groups hinder the effective transfer of the aryl group from the boron atom to the palladium(II) complex. The formation of the required transition state is energetically penalized, slowing down the reaction and leading to low product yields.[3]
-
Reductive Elimination: After transmetalation, the two organic partners must be in a cis orientation on the palladium center to form the new C-C bond and regenerate the Pd(0) catalyst.[4] Severe steric crowding can disfavor this geometry, making the final bond-forming step less efficient and promoting side reactions.
The result is often a sluggish or completely stalled reaction, with significant recovery of starting materials or the formation of undesired byproducts like homocoupled products or protodeboronated arenes.[5][6]
Q2: What are the advantages of using potassium aryltrifluoroborates over boronic acids, especially in challenging couplings?
A2: Potassium aryltrifluoroborates ([ArBF₃]K) offer several practical advantages over their boronic acid counterparts. They are generally robust, crystalline solids that are monomeric and exceptionally stable to air and moisture, simplifying storage and handling.[1][7] This stability contrasts with boronic acids, which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation, especially under reaction conditions.[6]
In the context of sterically hindered couplings, this stability can be a key advantage. By resisting decomposition pathways, the trifluoroborate ensures a consistent concentration of the active boron reagent throughout the reaction, which is crucial for driving sluggish reactions to completion.[1]
Q3: What initial changes should I consider if my reaction with an ortho-substituted substrate is failing?
A3: If you are experiencing low to no yield, the first line of defense involves modifying the core components of the catalytic system to better accommodate steric bulk. The most impactful initial changes are:
-
Ligand Choice: Switch from standard, less bulky phosphine ligands (like PPh₃) to a more sterically demanding, electron-rich phosphine ligand. Ligands from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are specifically designed to promote reactions with hindered substrates.[5][8][9] These ligands create a more open and reactive coordination sphere around the palladium, facilitating both oxidative addition and reductive elimination.[5][10]
-
Base Selection: The choice of base is critical. For hindered couplings, stronger, non-nucleophilic bases are often required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃).[5][11] They facilitate the crucial activation of the trifluoroborate salt to a more reactive boronate species in the catalytic cycle.[12]
-
Solvent and Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Switching to a higher-boiling solvent like dioxane, toluene, or cyclopentyl methyl ether (CPME) allows for higher reaction temperatures.[2]
A systematic screen of these three parameters—ligand, base, and solvent/temperature—is the most effective initial approach to troubleshooting a failing reaction.
Troubleshooting Guides: Problem-Specific Solutions
Issue 1: Low or No Product Yield with a Di-ortho-Substituted Aryltrifluoroborate
You are attempting to couple a di-ortho-substituted aryltrifluoroborate (e.g., 2,6-dimethylphenyltrifluoroborate) with an aryl halide and are observing minimal product formation, with starting materials largely unreacted.
Potential Cause & Mechanistic Explanation:
The primary bottleneck is likely a severely hindered transmetalation step. The two bulky ortho groups on the trifluoroborate sterically shield the boron center, preventing its effective interaction with the palladium complex. The standard catalytic system lacks the necessary reactivity to overcome this significant steric barrier.
Troubleshooting Workflow:
Caption: Workflow to minimize protodeboronation.
Detailed Solutions:
-
Ensure Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excess water can accelerate protodeboronation.
-
Use freshly dried, anhydrous solvents.
-
Use a base that has been dried or stored in a desiccator. Powdered potassium fluoride (KF) can be an effective base that is less hygroscopic than others. [12]
-
-
Base Modification:
-
Switch to a milder base. While strong bases are often needed, they can also promote protodeboronation. A screen including KF or K₂CO₃ may reveal a better balance.
-
Use powdered, anhydrous K₃PO₄.
-
-
Increase the Rate of Cross-Coupling: The most effective strategy is to make the desired reaction faster than the undesired side reaction.
-
Implement the strategies from Issue 1 (bulky, electron-rich ligands, higher temperature) to accelerate the Suzuki coupling. A more active catalyst system will consume the aryltrifluoroborate in the productive pathway before it has a chance to decompose. [5]
-
Issue 3: Reaction Stalls at Partial Conversion
The reaction proceeds to 30-50% conversion as monitored by LC-MS or TLC, but then stalls, even with extended reaction times.
Potential Cause & Mechanistic Explanation:
Catalyst deactivation is the most likely cause. In sterically demanding reactions, the catalytic cycle can be slow, and the active Pd(0) species is exposed to potential deactivation pathways for longer periods. This can include oxidation by trace oxygen or thermal decomposition. The phosphine ligands themselves can also be susceptible to oxidation or degradation at high temperatures. [6] Detailed Solutions:
-
Rigorous Inert Atmosphere:
-
Ensure the reaction setup is thoroughly degassed. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst and reagents.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Use a More Robust Catalyst System:
-
NHC Ligands: As mentioned, palladium complexes of N-heterocyclic carbenes (NHCs) are often more thermally stable and resistant to oxidation than many phosphine-based systems. [13]Switching to an NHC-Pd pre-catalyst can prevent premature catalyst death.
-
Pre-catalysts: Using a well-defined pre-catalyst (e.g., palladacycle-based) can lead to a more stable and longer-lived active catalyst compared to in situ generation, where side reactions can consume the active Pd(0). [13][14]
-
-
Re-evaluate Catalyst Loading: For particularly challenging couplings, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to reach full conversion before the catalyst deactivates. While not ideal for process chemistry, it is a pragmatic solution for small-scale synthesis. [15]
Experimental Protocols
Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an ortho-substituted aryltrifluoroborate with an aryl bromide.
Materials:
-
Ortho-substituted potassium aryltrifluoroborate (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 0.1 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, potassium aryltrifluoroborate, and potassium phosphate.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen gas (repeat this cycle 3 times).
-
Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 110 °C).
-
Stir the reaction vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(12), 2543–2546.
- Tang, W., & Senanayake, C. H. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5.
- Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 7(18), 3626-3631.
- Watson, M. P., & Bercher, O. P. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(2), 188-192.
-
Wikipedia. (2024). Borylation. Retrieved from [Link]
- Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(7), 2261–2265.
- Molander, G. A., & Biolatto, B. (2003). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Molander, G. A., & Ribagorda, M. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(12), 2543–2546.
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]
- Molander, G. A., Yun, C. S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457–2483.
- Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195.
- Snieckus, V. (2012). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review.
- Navarro, O., Kelly, R. A., 3rd, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194–16195.
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
ResearchGate. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
"catalyst deactivation issues in Suzuki reactions with methoxy-substituted arenes"
Technical Support Center: Suzuki Reactions with Methoxy-Substituted Arenes
A Guide for the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals encountering challenges with methoxy-substituted aryl partners. As Senior Application Scientists, we understand that these electron-rich substrates, while common in pharmaceutical and materials science, present unique obstacles that can lead to catalyst deactivation, low yields, and frustrating inconsistencies.
This document moves beyond standard protocols to explore the underlying causality of these issues, providing you with not only solutions but also the mechanistic understanding required to adapt and innovate in your own work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding Suzuki couplings with methoxy-arenes.
Q1: Why is my Suzuki reaction with a methoxy-substituted aryl halide so sluggish compared to other substrates?
A: The primary reason is the electronic nature of the methoxy group (-OMe). As a strong electron-donating group (EDG) through resonance, it increases the electron density on the aromatic ring. This enrichment makes the carbon-halogen bond stronger and less electrophilic, which significantly slows down the oxidative addition step—often the rate-limiting step of the entire catalytic cycle.[1][2] Standard catalysts like Pd(PPh₃)₄ may lack the requisite activity to overcome this higher activation energy barrier efficiently.[1]
Q2: I'm seeing my starting materials consumed, but the yield of my desired biaryl is very low. What's happening?
A: This classic symptom points towards competing side reactions or product inhibition. The most common culprits are:
-
Protodeboronation: The electron-rich boronic acid partner is susceptible to cleavage of its C-B bond, replacing it with a C-H bond. This is often exacerbated by the base and any residual water in the reaction.[1]
-
Homocoupling: Your boronic acid may couple with itself to form a symmetric biaryl byproduct, especially if the desired cross-coupling is slow.[1]
-
Product Adsorption/Inhibition: In some cases, the electron-rich biaryl product can coordinate strongly to the palladium center, slowing catalyst turnover or leading to deactivation.[3]
Q3: My reaction mixture is turning black, and the reaction has stalled. What does this mean?
A: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into inactive palladium black (Pd(0) agglomerates).[1] This occurs when the catalytically active palladium species is not sufficiently stabilized by its ligand throughout the catalytic cycle. The slow oxidative addition associated with electron-rich methoxy-arenes gives the catalyst more time in an unstable state, increasing the likelihood of this decomposition pathway.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Guide 1: Low or No Conversion of Starting Material
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted aryl halide and/or boronic acid, even after extended reaction times.
Probable Cause: The catalytic system is not active enough to overcome the high activation barrier for oxidative addition with the electron-rich methoxy-arene.
Proposed Solution & Scientific Rationale:
The key is to enhance the catalyst's ability to perform the oxidative addition step. This is achieved by using ligands that are both sterically bulky and highly electron-donating.
-
Steric Bulk: Large ligands promote the formation of a highly reactive, monoligated 12-electron Pd(0) species, which is more coordinatively unsaturated and eager to undergo oxidative addition.[4]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the insertion of the metal into the aryl-halide bond.[5]
Table 1: Recommended Ligand Classes for Methoxy-Substituted Arenes
| Ligand Class | Example Ligands | Key Advantages | Considerations |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Excellent for electron-rich and sterically hindered substrates; high turnover numbers.[1][6] | Can be air-sensitive; higher cost. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr (often as PEPPSI precatalysts) | Form very stable Pd-NHC complexes, resistant to decomposition; strong sigma-donors.[5] | May require specific precatalyst activation protocols. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating; effective for aryl chlorides. | Prone to oxidation (air-sensitive). |
Experimental Protocol: Catalyst System Upgrade
-
Reagent Preparation: Rigorously dry your solvent (e.g., toluene, dioxane) and degas it for at least 30 minutes with argon or nitrogen.[7] Use a high-purity, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃).
-
Catalyst Selection: Instead of Pd(PPh₃)₄ or Pd(OAc)₂, use a modern precatalyst system. For example, use a combination of Pd₂(dba)₃ (1 mol%) with a suitable ligand like SPhos (2.2 mol%).
-
Reaction Setup: Under an inert atmosphere, charge your flask with the aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).
-
Solvent & Catalyst Addition: Add the degassed solvent, followed by the palladium source and ligand.
-
Execution: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS. Highly active catalysts may even allow for room temperature reactions.[1]
Guide 2: Significant Byproduct Formation (Protodeboronation & Homocoupling)
Symptom: The desired product is formed, but is contaminated with significant amounts of the deboronated arene and/or the homocoupled boronic acid dimer.
Probable Cause: The boronic acid is degrading before it can participate in the transmetalation step. This is a kinetic issue: if the desired cross-coupling is slow, these side reactions have more time to occur.
Proposed Solution & Scientific Rationale:
The strategy is to protect the boronic acid from degradation and/or accelerate the main catalytic cycle to outcompete the side reactions.
-
Use a Boronic Ester: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[1][8] These are less susceptible to protodeboronation but are readily cleaved in situ during the reaction.
-
Optimize the Base and Solvent:
-
Increase Catalyst Activity: As described in Guide 1, using a more active catalyst system (e.g., Pd/SPhos) will accelerate the entire cycle, reducing the lifetime of the vulnerable boronic acid in the reaction mixture.
Workflow Diagram: Mitigating Boronic Acid Decomposition
Caption: Decision flowchart for troubleshooting byproduct formation.
Part 3: Understanding the Core Problem - Catalyst Deactivation Pathways
The ultimate failure mode in challenging Suzuki reactions is the irreversible deactivation of the catalyst. With methoxy-arenes, several pathways contribute to this problem.
1. Slow Oxidative Addition Leads to Decomposition: The Pd(0)L₂ or Pd(0)L species is the active catalyst. If oxidative addition is slow, this species has a longer lifetime in solution, where it is vulnerable to aggregation and precipitation as inactive Pd black.
2. Potential Methoxy Coordination (Catalyst Poisoning): While not as common as with nitrogen or sulfur heterocycles, the lone pairs on the methoxy oxygen could potentially coordinate to the palladium center, forming a stable, off-cycle complex that sequesters the catalyst.[10][11] This is particularly a risk if the primary ligand dissociation creates a vacant coordination site.
Diagram: Suzuki Cycle vs. Deactivation Pathways
Caption: The Suzuki catalytic cycle and competing deactivation pathways exacerbated by methoxy-substituted arenes.
References
-
Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. [Link]
-
Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. PubMed. [Link]
-
Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. DSpace@MIT. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2021). ResearchGate. [Link]
-
Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central (PMC). [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health (NIH). [Link]
-
Arockiam, P. B., et al. (2012). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. ResearchGate. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of Suzuki Coupling Products from Potassium (2-Methoxyphenyl)trifluoroborate
Introduction: Beyond Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance.[1] For decades, boronic acids have been the workhorse nucleophiles in this transformation. However, their inherent limitations—such as challenging purification, uncertain stoichiometry due to the formation of cyclic boroxine anhydrides, and susceptibility to degradation via protodeboronation—present significant hurdles in both discovery and process chemistry.[1][2]
In response, potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of reagents. These crystalline, free-flowing solids exhibit remarkable stability to air and moisture, simplifying storage and handling.[2][3] Their well-defined monomeric structure ensures precise stoichiometry, a critical factor for reproducible and high-yielding reactions.[2][4] This guide provides an in-depth analysis of a Suzuki coupling reaction utilizing potassium (2-methoxyphenyl)trifluoroborate, focusing on the definitive characterization of its product by Nuclear Magnetic Resonance (NMR) spectroscopy. We will objectively compare the performance of this reagent with traditional alternatives and provide field-tested experimental protocols for researchers, scientists, and drug development professionals.
Part 1: The Trifluoroborate Advantage: A Self-Validating Reagent System
The utility of potassium organotrifluoroborates stems from their unique stability and activation mechanism. Unlike their tricoordinate boronic acid counterparts, the tetracoordinate boron center in a trifluoroborate salt is significantly less prone to premature decomposition.[1] These reagents are not directly active in the catalytic cycle; instead, they serve as robust "pro-nucleophiles."
Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow, controlled hydrolysis to release the corresponding boronic acid in situ.[5][6] This "slow release" mechanism is crucial, as it maintains a low, steady-state concentration of the active boronic acid. This minimizes common side reactions like oxidative homocoupling and protodeboronation that plague reactions using bulk boronic acids.[5][6] The rate of hydrolysis is a complex function of solvent, base, and the electronic properties of the organic substituent, but this controlled activation is a cornerstone of the reagent's reliability.[5][7]
Part 2: NMR Interrogation of a Model Suzuki Coupling Reaction
To illustrate a comprehensive analytical workflow, we will examine the Suzuki coupling of this compound with bromobenzene to form the target product, 2-methoxybiphenyl.
The Reaction and Potential Fates
The primary goal is the formation of the desired C-C bond. However, several side reactions can occur, and their products are readily identified by NMR. Understanding these potential outcomes is key to accurate analysis and reaction optimization.
Expected NMR Signature of the Product: 2-Methoxybiphenyl
A clean NMR spectrum is the ultimate validation of a successful reaction. For 2-methoxybiphenyl, the key diagnostic signals in the most common NMR solvent, CDCl₃, are distinct and predictable.
¹H NMR Analysis: The proton spectrum provides immediate, quantitative information. The integration of the methoxy singlet against the aromatic protons is a primary indicator of product formation.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Comments |
| Aromatic Protons | 7.51 - 6.90 | Multiplet (m) | 9H | A complex series of overlapping signals corresponding to the nine protons on the two aromatic rings. |
| Methoxy Protons (O-CH₃ ) | ~ 3.70 | Singlet (s) | 3H | A sharp, clean singlet.[8][9] Its presence and integration are critical for confirming the product structure. |
¹³C NMR Analysis: The carbon spectrum confirms the carbon framework of the molecule.
| Assignment | Expected Chemical Shift (ppm) | Comments |
| C-O (Aromatic) | ~ 156 | The carbon directly attached to the methoxy group, shifted significantly downfield. |
| Quaternary Carbons | ~ 138 - 130 | Aromatic carbons with no attached protons (C-C linkages). |
| C-H (Aromatic) | ~ 129 - 110 | Aromatic carbons with attached protons. |
| Methoxy Carbon (C H₃-O) | ~ 55 | The characteristic signal for a methoxy carbon.[9][10] |
Identifying Impurities by NMR
A crude reaction spectrum tells the full story, including the side products and unreacted starting materials.
| Species | Key Diagnostic ¹H NMR Signal(s) (in CDCl₃) | Comments |
| Starting Material: this compound | Complex aromatic signals. ¹⁹F NMR shows a broad signal around -135 to -145 ppm.[11] | Often insoluble in CDCl₃, may not be visible in the crude ¹H NMR. ¹⁹F and ¹¹B NMR are definitive for its detection.[11] |
| Side Product: Biphenyl | A simple, symmetric multiplet pattern around 7.3-7.6 ppm.[10] | The absence of a methoxy singlet is the key differentiator. |
| Side Product: Anisole | Aromatic signals from ~6.8-7.3 ppm and a methoxy singlet at ~3.8 ppm. | Can be confused with the product if not carefully analyzed; the aromatic splitting pattern and integration are different. |
| Catalyst Ligands: (e.g., PPh₃) | Signals in the aromatic region, ~7.3-7.7 ppm. | Can sometimes be mistaken for product signals. Comparing to a standard spectrum of the ligand is advised. |
Part 3: A Comparative Performance Analysis
The choice of boron reagent is a critical experimental parameter. While arylboronic acids can be highly reactive, their instability is a significant drawback.[4] Potassium aryltrifluoroborates offer a compelling balance of stability and reactivity, making them ideal for complex, multi-step syntheses common in drug development.[2]
| Parameter | Potassium Aryltrifluoroborate | Arylboronic Acid | Arylboronate Ester (e.g., Pinacol) |
| Air & Moisture Stability | Excellent; crystalline solids with long shelf-life.[1][2][3] | Poor to moderate; prone to dehydration to boroxines and protodeboronation.[1][2] | Good; generally more stable than boronic acids but can be prone to hydrolysis. |
| Handling | Easy; free-flowing, non-hygroscopic solids.[12] | Often difficult; can be waxy or amorphous, hard to weigh accurately. | Generally easy; often liquids or low-melting solids. |
| Stoichiometry | Precise; exists as a well-defined monomer.[4] | Uncertain; exists in equilibrium with boroxine trimers, complicating precise measurement.[1][2] | Precise; well-defined monomeric structure. |
| Reaction Conditions | Requires hydrolysis (base and water) for activation.[4][5] | Directly active in the catalytic cycle. | Often requires activation, but conditions can vary. |
| Atom Economy | Good; lower molecular weight than esters.[4] | Excellent; lowest molecular weight of the three.[4] | Poor; the protecting group adds significant molecular weight. |
| Purity of Crude Product | Often higher due to fewer side reactions from reagent degradation. | Can be lower due to homocoupling and protodeboronation byproducts. | Generally good, but purification from boron byproducts is still necessary. |
Experimental evidence supports the superior performance of trifluoroborates in many contexts. For instance, studies have shown that trifluoroborates can provide higher yields compared to boronic acids when using impure starting materials, as the trifluoroborate can be easily purified by recrystallization.[1]
Part 4: Field-Validated Experimental Protocols
The following protocols are designed to be self-validating, providing a reliable workflow from reagent synthesis to final product analysis.
Protocol 1: Synthesis of this compound
This procedure converts the corresponding boronic acid into the stable trifluoroborate salt.
-
Dissolution: Dissolve (2-methoxyphenyl)boronic acid (1.0 eq) in methanol (approx. 0.5 M).
-
Addition of KHF₂: To the stirring solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq). An immediate white precipitate of the trifluoroborate salt will form.[2]
-
Stirring: Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete conversion.
-
Isolation: Isolate the white solid by vacuum filtration. Wash the filter cake sequentially with cold water, methanol, and finally diethyl ether to facilitate drying.
-
Drying: Dry the crystalline product under high vacuum. The salt can be stored indefinitely on the benchtop.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is optimized for the coupling of this compound with an aryl bromide.
-
Vessel Preparation: To a Schlenk tube or reaction vial, add this compound (0.5 mmol, 1.0 eq), the aryl bromide (0.6 mmol, 1.2 eq), and cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 eq).
-
Catalyst/Ligand Addition: In a separate vial, add Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and a suitable phosphine ligand (e.g., PPh₃, 0.03 mmol, 6 mol%).[13]
-
Solvent Addition & Degassing: Add a solvent mixture, typically THF/H₂O (9:1, 5 mL), to the reaction vessel.[13] Bubble argon through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction Initiation: Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of argon.
-
Heating: Seal the vessel and heat the reaction mixture in a preheated oil bath to 80-85 °C.[12][14]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Protocol 3: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh ~10-15 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, DEPT spectra on a standard NMR spectrometer (e.g., 400 MHz).[15][16]
-
Analysis:
-
Reference: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central CDCl₃ peak to 77.16 ppm.
-
Integration: In the ¹H spectrum, integrate the methoxy singlet and the aromatic multiplet. The ratio should be 3:9.
-
Chemical Shifts: Compare the observed chemical shifts in both ¹H and ¹³C spectra with the expected values (see tables above) to confirm the structure.
-
Purity Assessment: Look for the absence of signals corresponding to starting materials, solvents, and potential side products. The baseline should be clean and free of unidentifiable peaks.
-
Conclusion
This compound represents a significant advancement over traditional boronic acids for Suzuki-Miyaura cross-coupling. Its exceptional stability, ease of handling, and reliable performance make it an invaluable tool for synthetic chemists. As we have demonstrated, a thorough understanding of NMR spectroscopy is essential for validating the success of these reactions. By recognizing the characteristic spectral signatures of the desired product and being able to identify potential impurities, researchers can confidently optimize their synthetic routes, ensure the quality of their compounds, and accelerate the pace of discovery and development.
References
-
Recyclable and Reusable Pd(OAc)2/DABCO/PEG-400 System for Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). AWS. Retrieved from [Link]
-
Zhang, N., Hoffman, D. J., Gutsche, N., Gupta, J., & Percec, V. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry, 77(13), 5956–5964. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved from [Link]
-
Lloyd-Jones, G. C., & normalised, K. I. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4267–4292. Retrieved from [Link]
-
1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at...). (n.d.). ResearchGate. Retrieved from [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Retrieved from [Link]
-
Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. (2018). Angewandte Chemie International Edition, 57(34), 11055–11059. Retrieved from [Link]
-
Li, Y., Asadi, A., & Perrin, D. M. (2009). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. Journal of Fluorine Chemistry, 130(3), 322–327. Retrieved from [Link]
-
Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Lee, D., & Molander, G. A. (2014). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 16(17), 4384–4387. Retrieved from [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(9), 1555–1569. Retrieved from [Link]
-
Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved from [Link]
-
Methoxy groups just stick out. (n.d.). ACD/Labs. Retrieved from [Link]
-
Liu, C., Zhang, Y., Liu, N., & Qiu, J. (2012). ESI for A simple and efficient approach for the palladium-catalyzed ligand-free Suzuki reaction in water. Green Chemistry. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Retrieved from [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(10), 3991–3997. Retrieved from [Link]
-
da Silva, F. M., da Penha, E. T., & Esteves, P. M. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(12), 833–837. Retrieved from [Link]
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- 16. scispace.com [scispace.com]
A Comparative Guide to Reaction Monitoring: The Case of Potassium (2-Methoxyphenyl)trifluoroborate in Suzuki-Miyaura Coupling
In the landscape of modern pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The use of potassium organotrifluoroborates, such as Potassium (2-Methoxyphenyl)trifluoroborate, as stable, crystalline, and readily available coupling partners has further broadened the reaction's scope.[3] However, achieving optimal yield, ensuring process safety, and gaining deep mechanistic insight requires diligent reaction monitoring.[4] The ability to accurately track the consumption of reactants and the formation of products and byproducts in real-time is the cornerstone of efficient process development.
This guide provides an in-depth comparison of analytical methodologies for monitoring the progress of reactions involving this compound. We will focus on a Gas Chromatography-Mass Spectrometry (GC-MS) method, critically evaluating its performance against powerful alternatives like High-Performance Liquid Chromatography (HPLC/LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our analysis is grounded in field-proven insights to equip researchers with the knowledge to select the most appropriate analytical tool for their specific objectives.
Primary Focus: The GC-MS Method
Gas Chromatography-Mass Spectrometry is a powerhouse analytical technique renowned for its high separation efficiency and sensitive detection, providing definitive structural information from mass spectra.[5][6] However, its application to organoboron compounds, particularly ionic salts like potassium trifluoroborates, is not straightforward.
The Volatility Challenge & The Derivatization Imperative
The core principle of GC requires that analytes be volatile and thermally stable.[7][8] this compound is a salt, making it non-volatile and prone to decomposition at the high temperatures of a GC inlet. Direct injection is therefore impossible. To overcome this, a chemical modification step, known as derivatization , is mandatory. This process converts the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis.
For boronic acid derivatives, this typically involves esterification. A common approach is the formation of a boronate ester, for instance, by reacting with a diol. For the trifluoroborate salt, the derivatization is more complex, potentially involving hydrolysis to the corresponding boronic acid followed by esterification. Another powerful, though less common, strategy could involve alkylation using reagents like trialkyloxonium tetrafluoroborates to create a volatile species.[9]
Visualizing the GC-MS Workflow
The following workflow illustrates the necessary steps for analyzing a reaction sample using the GC-MS method, emphasizing the critical derivatization stage.
Caption: Workflow for GC-MS analysis of a potassium trifluoroborate reaction.
Experimental Protocol: GC-MS Analysis (Generalized)
1. Sample Preparation & Derivatization: a. Withdraw a 100 µL aliquot from the reaction vessel and immediately quench it in 1 mL of ice-cold water. b. Add an internal standard (e.g., a stable aromatic compound not present in the reaction, like dodecahydrophenanthrene). c. Extract the organic components with 2 mL of ethyl acetate. Vortex and centrifuge to separate the layers. d. Transfer the organic layer to a clean vial. e. Add a derivatizing agent (e.g., 100 µL of a solution of pinacol and a catalytic amount of acid to convert the in-situ generated boronic acid to its pinacol boronate ester). f. Heat the vial at 60°C for 30 minutes to drive the derivatization to completion. g. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 200 µL of hexane for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Split/Splitless, 250°C, split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range: 40-550 m/z.
Comparative Analysis: Alternative Monitoring Techniques
While feasible, the multi-step sample preparation for GC-MS introduces potential sources of error and is time-consuming. It is crucial to compare this method against alternatives that may offer a more direct and efficient route to the same analytical goal.
High-Performance Liquid Chromatography (HPLC) and LC-MS
HPLC and its coupling with mass spectrometry (LC-MS) represent the gold standard for analyzing polar, non-volatile compounds in complex mixtures.
-
Principle of Operation: The reaction mixture is injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. Components separate based on their differential affinity for the two phases and are subsequently detected.
-
Key Advantage: No derivatization is required. this compound and its boronic acid counterpart can be analyzed directly.[10][11][12] This eliminates the most labor-intensive and error-prone step of the GC-MS workflow.
-
Performance: LC-MS offers exceptional sensitivity, often reaching picogram-per-milliliter (pg/mL) levels, allowing for the detection of trace impurities and reaction byproducts.[13][14] The use of electrospray ionization (ESI) in negative mode is particularly effective for observing the [R-BF3]- anion.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and is inherently quantitative, making it highly suitable for reaction monitoring.[17]
-
Principle of Operation: NMR detects the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.
-
Key Advantage: NMR provides unambiguous structural confirmation of all species in the solution without chromatographic separation. It is non-destructive, and with the use of an internal standard, it can provide highly accurate quantification.[17] For this specific reaction, multinuclear NMR is exceptionally powerful:
-
¹⁹F NMR: Directly monitors the disappearance of the -BF₃ signal from the starting material.
-
¹¹B NMR: Tracks the transformation of the boron species from trifluoroborate to other boronic species or intermediates.[18]
-
¹H NMR: Monitors changes in the aromatic protons of all reactants and products.
-
-
In-situ Monitoring: Flow-NMR setups allow for real-time, continuous monitoring of the reaction as it happens inside the reactor, providing rich kinetic data.[19]
In-Situ Vibrational Spectroscopy (Raman and FT-IR)
For true real-time process understanding, in-situ spectroscopic methods are invaluable.
-
Principle of Operation: These techniques measure the vibrational frequencies of chemical bonds. As reactants are converted to products, the vibrational spectrum of the reaction mixture changes, allowing for real-time tracking of component concentrations.
-
Key Advantage: These methods are non-invasive and require no sample extraction. A probe is inserted directly into the reaction vessel, providing continuous data on the reaction's progress.[20][21][22] This is ideal for process optimization and safety monitoring.
-
Performance: While powerful for tracking bulk components, sensitivity can be a limitation for minor species. Data analysis can also be complex due to overlapping spectral features, often requiring chemometric modeling.
Data-Driven Method Comparison
The choice of analytical technique should be guided by the specific requirements of the research. The table below summarizes the key performance characteristics of each method.
| Feature | GC-MS | HPLC / LC-MS | NMR Spectroscopy | In-situ Raman / IR |
| Derivatization Required? | Yes (Mandatory) | No | No | No |
| Sensitivity | High (ng/mL) | Very High (pg/mL - ng/mL)[11][13] | Moderate (µg/mL - mg/mL) | Low to Moderate |
| Throughput | Low to Medium | High | Medium | Not Applicable (Continuous) |
| Real-time Monitoring | No (Offline aliquots) | Possible with online systems[19] | Possible with flow-NMR[17] | Yes (Primary strength) [20][22] |
| Information Provided | Quantitative, Structural (EI Frag.) | Quantitative, Structural (Mol. Ion) | Quantitative, Definitive Structure | Real-time Kinetics, Functional Groups |
| Key Limitation | Complex sample prep | High initial instrument cost (MS) | Lower sensitivity | Overlapping signals, complex data |
Decision Guide for Method Selection
To assist in choosing the optimal technique, the following decision tree outlines a logical approach based on experimental goals.
Caption: A guide for selecting the best monitoring technique based on research needs.
Conclusion and Authoritative Recommendations
For monitoring the reaction progress of this compound, the analytical method must be chosen judiciously to align with experimental objectives.
-
GC-MS is a viable but suboptimal choice. The mandatory, multi-step derivatization process makes it labor-intensive, slow, and susceptible to analytical errors. It should only be considered if GC-MS is the only available instrumentation and the necessary derivatization protocols can be rigorously validated.
-
LC-MS is the recommended method for routine analysis. For applications in drug development and process chemistry requiring high sensitivity, high throughput, and accurate quantification, LC-MS is the superior technique. Its ability to directly analyze the polar, non-volatile trifluoroborate salt without derivatization provides a significant advantage in both speed and reliability.[10][11]
-
NMR spectroscopy is the ideal tool for mechanistic investigation. When the goal is to obtain a deep understanding of the reaction mechanism, identify transient intermediates, or unambiguously characterize all boron-containing species, multinuclear NMR (¹H, ¹⁹F, ¹¹B) is the most powerful tool available.[17][18]
-
In-situ spectroscopy is best for process control. For scaling up reactions and optimizing parameters like temperature, dosing rates, and reaction time, the real-time, non-invasive data provided by in-situ Raman or FT-IR is unparalleled.[20][21]
By understanding the fundamental capabilities and limitations of each technique, researchers can ensure the generation of high-quality, reliable data, thereby accelerating discovery and development.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
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Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. Available at: [Link]
- Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real-Time Visualization. ChemRxiv.
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-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
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In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. Available at: [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. Available at: [Link]
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Versatile derivatization for GC-MS and LC-MS: alkylation with trialkyloxonium tetrafluoroborates for inorganic anions. Canada.ca. Available at: [Link]
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Accurate Mass Determination of Organotrifluoroborates. PMC - NIH. Available at: [Link]
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Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]
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Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
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High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2025. Available at: [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. Wiley Analytical Science. Available at: [Link]
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Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken‐1‐yltrifluoroborates. Semantic Scholar. Available at: [Link]
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Navigating the Boron Landscape: A Comparative Guide to Potassium (2-Methoxyphenyl)trifluoroborate and (2-Methoxyphenyl)boronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice of reagents is a critical determinant of synthetic efficiency and success. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, organoboron compounds are indispensable nucleophilic partners.[1] Among these, boronic acids have long been the workhorses. However, the emergence of potassium organotrifluoroborates has presented a compelling alternative, offering significant advantages in stability and handling. This guide provides an in-depth, objective comparison of the reactivity and performance of Potassium (2-Methoxyphenyl)trifluoroborate and (2-Methoxyphenyl)boronic acid, supported by mechanistic insights and experimental data, to empower informed reagent selection in your synthetic endeavors.
At a Glance: Key Differences in Reactivity and Stability
The fundamental difference between this compound and (2-methoxyphenyl)boronic acid lies in the coordination state of the boron atom and its immediate chemical environment. This structural distinction has profound implications for their stability, handling, and behavior in catalytic cycles.
| Feature | This compound | (2-Methoxyphenyl)boronic acid | Rationale & Implications |
| Structure | K⁺[2-MeO-C₆H₄-BF₃]⁻ | 2-MeO-C₆H₄-B(OH)₂ | The tetracoordinate boron in the trifluoroborate is saturated, rendering it more stable. The tricoordinate boron in the boronic acid has a vacant p-orbital, making it susceptible to various decomposition pathways.[2] |
| Stability | High. Crystalline, free-flowing solids stable to air and moisture.[3][4] Can be stored indefinitely at room temperature.[5] | Variable. Prone to decomposition, particularly protodeboronation, and can be challenging to purify.[3] Often exists in equilibrium with its cyclic trimeric anhydride (boroxine), complicating stoichiometry.[3] | The enhanced stability of trifluoroborates simplifies storage, handling, and weighing, leading to more reproducible reaction outcomes.[6] |
| Handling | Easy. No special precautions are typically required for storage or handling in air.[4] | Requires careful handling. Often stored under inert atmosphere and refrigerated to minimize degradation. | The operational simplicity of trifluoroborates can significantly streamline experimental workflows. |
| Reactivity in Suzuki Coupling | Acts as a "protected" form of the boronic acid.[7] Requires in situ hydrolysis to the active boronic acid for transmetalation.[8][9] | The active nucleophilic species in the Suzuki-Miyaura coupling.[10] | The slow, in situ release of the boronic acid from the trifluoroborate can minimize side reactions like homocoupling and protodeboronation by maintaining a low concentration of the active species.[3][11] |
| Stoichiometry | Monomeric solid, allowing for precise and accurate measurement.[12] | Can be difficult to purify and may have uncertain stoichiometry due to the presence of boroxine anhydrides. | Accurate stoichiometry is crucial for optimizing reaction yields and minimizing waste, a key advantage of the trifluoroborate salt. |
| Susceptibility to Protodeboronation | Significantly more resistant to protodeboronation.[3][13] | Susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[14][15] | The resistance to protodeboronation allows for the use of near-stoichiometric amounts of the trifluoroborate, improving atom economy.[4][13] |
The Mechanistic Divide: A Tale of Two Boron Reagents
The efficacy of both reagents in the Suzuki-Miyaura coupling hinges on their ability to deliver the (2-methoxyphenyl) group to the palladium center via transmetalation. However, their pathways to this crucial step differ significantly.
(2-Methoxyphenyl)boronic acid directly participates in the catalytic cycle after activation with a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily undergoes transmetalation with the palladium(II) intermediate.[10]
Figure 1: Simplified catalytic cycle for Suzuki-Miyaura coupling with boronic acid.
This compound , on the other hand, is generally considered a precatalyst. It is remarkably stable under many conditions and must first undergo hydrolysis to generate the corresponding boronic acid in situ.[8][9] This hydrolysis is typically facilitated by the basic conditions of the reaction and can be influenced by factors such as the presence of silica from the glassware.[9][16] The slow and controlled release of the boronic acid is a key advantage, as it maintains a low concentration of the active, and often less stable, species throughout the reaction, thereby minimizing undesirable side reactions.[3][11]
Figure 2: Activation pathway for potassium trifluoroborate in Suzuki-Miyaura coupling.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, the following are representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is adapted from methodologies that leverage the stability and reactivity of potassium organotrifluoroborates.[4][17]
Materials:
-
Aryl or heteroaryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.05 mmol, 1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
-
Deionized water (1.0 mL)
-
Schlenk tube or similar reaction vessel
-
Argon or nitrogen for inert atmosphere
Procedure:
-
To a Schlenk tube, add the aryl chloride, this compound, and potassium carbonate.
-
The tube is evacuated and backfilled with argon three times.[4]
-
Toluene and deionized water are added via syringe.[4]
-
The mixture is stirred and sparged with argon for 15 minutes to ensure deoxygenation.[4]
-
In a separate vial, the palladium(II) acetate and RuPhos are combined and then added to the reaction mixture under a positive pressure of argon.[4]
-
The Schlenk tube is sealed, and the reaction mixture is heated to 80-100 °C in a preheated oil bath.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with (2-Methoxyphenyl)boronic acid
This is a general protocol for Suzuki-Miyaura coupling using a boronic acid.
Materials:
-
Aryl or heteroaryl bromide (1.0 mmol, 1.0 equiv)
-
(2-Methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
1,4-Dioxane or Toluene (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Argon or nitrogen for inert atmosphere
Procedure:
-
To a round-bottom flask, add the aryl bromide, (2-methoxyphenyl)boronic acid, and Pd(PPh₃)₄.
-
The flask is fitted with a reflux condenser and purged with argon or nitrogen for 10-15 minutes.
-
1,4-Dioxane (or toluene) and the aqueous sodium carbonate solution are added via syringe.
-
The reaction mixture is heated to reflux (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC, GC-MS, or LC-MS.
-
After the reaction is complete, it is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and water. The layers are separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography.
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and (2-methoxyphenyl)boronic acid are valuable reagents for the construction of biaryl linkages via the Suzuki-Miyaura reaction. The choice between them should be guided by the specific requirements of the synthesis.
(2-Methoxyphenyl)boronic acid remains a highly effective and atom-economical reagent, particularly when used fresh or properly stored.[18] It is often the more reactive species and may be preferable for high-throughput screening or when reaction times are critical.
This compound shines in situations where stability, ease of handling, and reproducibility are paramount.[4] Its crystalline nature and resistance to degradation make it an ideal choice for multi-step syntheses, library synthesis, and in process development where reagent consistency is crucial. The "slow-release" nature of the active boronic acid can lead to cleaner reactions and higher yields, especially with sensitive substrates prone to side reactions.[3][11] For researchers in drug development, the enhanced stability and reliability of trifluoroborates can be a significant advantage in developing robust and scalable synthetic routes.
Ultimately, an understanding of the distinct properties and reactivity profiles of these two classes of organoboron reagents will enable the synthetic chemist to harness their full potential and navigate the complexities of modern cross-coupling chemistry with greater confidence and success.
References
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Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions - Benchchem.
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Potassium Trifluoroborate Salts - Sigma-Aldrich.
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Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications.
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account.
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Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC - NIH.
-
Suzuki Coupling - Organic Chemistry Portal.
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A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt - Benchchem.
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH.
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry | Request PDF.
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
-
Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC - NIH.
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications.
-
Potassium Organotrifluoroborates - A Diamond in The Rough - BLDpharm.
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
-
Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with - ACS Publications.
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH.
-
Protodeboronation - Wikipedia.
-
Technical Support Center: Preventing Protodeboronation of Alkenylboronic Acids - Benchchem.
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC - NIH.
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
-
Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
-
Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates | The Journal of Organic Chemistry - ACS Publications.
-
Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers - Organic Chemistry Portal.
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications.
-
Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles - ResearchGate.
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF - ResearchGate.
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH.
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- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
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A Comparative Yield Analysis of Aryltrifluoroborates and Arylboronic Esters in Suzuki Coupling: A Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in academic research and pharmaceutical drug development for the formation of carbon-carbon bonds.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates the reaction's efficiency, yield, and substrate scope. This guide provides an in-depth, objective comparison between two prevalent classes of organoboron reagents: potassium aryltrifluoroborates (ArBF₃K) and arylboronic esters (typically pinacol esters, ArBpin). By synthesizing data from seminal literature and providing field-proven insights, this document serves as a technical resource for researchers to make informed decisions when selecting the optimal boron reagent for their specific synthetic challenges.
Introduction to Suzuki-Miyaura Coupling
First reported in 1979, the Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[4][5] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide (like a triflate) in the presence of a base.[1][6][7] Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, the commercial availability of a vast array of reagents, and the low toxicity of the boron-containing byproducts.[8][9]
The catalytic cycle, a critical concept for understanding reaction efficiency, consists of three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[1][7]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is often rate-limiting and is critically influenced by the nature of the boron reagent and the base.[7][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
The choice between an aryltrifluoroborate and an arylboronic ester directly impacts the kinetics and efficiency of the transmetalation step, thereby influencing the overall reaction yield and scope.
Profiling the Reagents
Arylboronic Esters (e.g., Pinacol Esters)
Arylboronic esters, particularly those derived from pinacol, are widely used in Suzuki couplings.[1][11] They are typically synthesized via the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of bis(pinacolato)diboron (B₂pin₂) with an aryl halide or triflate.[11]
Advantages:
-
Enhanced Stability: Compared to their corresponding boronic acids, pinacol esters exhibit greater stability, which aids in purification by chromatography and allows for longer shelf-life.[1][12][13]
-
Commercial Availability: A vast and diverse library of arylboronic pinacol esters is commercially available.
-
Anhydrous Conditions: Neopentyl glycol boronic esters have shown particular utility in anhydrous Suzuki coupling conditions, which can be advantageous for sensitive substrates.[1][3]
Disadvantages:
-
Slower Reactivity: Boronic esters can exhibit lower reactivity compared to boronic acids or trifluoroborates, partly due to the stability of the pinacol ester which can make hydrolysis to the more reactive boronic acid intermediate unfavorable.[14]
-
Hydrolysis Requirement: Traditionally, it was thought that boronic esters must first hydrolyze to the corresponding boronic acid before transmetalation can occur. While recent studies show direct transmetalation is possible, the process is often slower than with other boron reagents.[3][5][15]
-
Protodeboronation: Like boronic acids, esters can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially with electron-rich or certain heteroaromatic systems, which reduces the amount of active reagent.[16]
Potassium Aryltrifluoroborates (ArBF₃K)
Potassium organotrifluoroborates have emerged as powerful and often superior alternatives to boronic acids and esters.[4][17] They are readily prepared from the corresponding boronic acids or their esters by treatment with potassium hydrogen fluoride (KHF₂).[6][9][18][19]
Advantages:
-
Exceptional Stability: ArBF₃K salts are typically crystalline, monomeric solids that are remarkably stable to air and moisture, often indefinitely.[18][19][20][21] This stability simplifies handling, purification, and storage, and makes them less prone to protodeboronation compared to boronic acids and esters.[4][6][7][9][18]
-
Enhanced Reactivity: In many cases, aryltrifluoroborates demonstrate higher reactivity and provide better yields than the corresponding boronic acids or esters under standard conditions.[14][18] This allows for the use of near stoichiometric amounts of the reagent, improving atom economy.[4][9]
-
Unique Mechanistic Pathway: The transmetalation mechanism for trifluoroborates is distinct. It is believed that the ArBF₃K salt slowly hydrolyzes to release the arylboronic acid in situ, which then participates in the catalytic cycle. This controlled release can suppress side reactions.[22][23][24]
Disadvantages:
-
Solubility: Their salt-like nature means they often have different solubility profiles than boronic esters, which may require specific solvent systems (e.g., alcohol/water mixtures).[18]
-
Stoichiometry of Base: The reaction requires a base to facilitate the catalytic cycle, similar to other Suzuki couplings.[8][18]
Head-to-Head Comparison: Performance in Suzuki Coupling
The choice between these two classes of reagents is not merely one of convenience but is a critical experimental parameter that impacts yield, substrate scope, and reaction robustness.
Reaction Yields & Scope
Comparative studies consistently show that potassium aryltrifluoroborates often provide superior or more consistent yields across a broad range of substrates, especially in challenging cases.
| Feature | Arylboronic Esters (Pinacol) | Potassium Aryltrifluoroborates (ArBF₃K) | Rationale & Field Insights |
| General Stability | Good, but can be prone to hydrolysis and protodeboronation.[13][16] | Excellent; crystalline solids, stable to air and moisture.[18][19][20] | ArBF₃K salts are significantly easier to handle and store long-term without degradation, ensuring reagent integrity. |
| Handling | Often oils or low-melting solids; can be challenging to weigh accurately. | Free-flowing crystalline solids; easy to handle and weigh.[21] | The physical properties of ArBF₃K salts contribute to higher experimental reproducibility. |
| Reactivity | Generally lower than boronic acids or trifluoroborates.[14] | Often more reactive, leading to higher yields and shorter reaction times.[18] | The enhanced stability of ArBF₃K salts against protodeboronation means more of the reagent is available for the desired coupling.[4][9] |
| Functional Group Tolerance | Broad, but sensitive substrates may suffer under prolonged reaction times. | Excellent; rapid reaction rates are beneficial for sensitive functional groups.[8][25] | The efficiency of ArBF₃K couplings can preserve delicate functionalities that might not survive harsher or longer reactions. |
| Purification | Byproducts can complicate purification. | Boron byproducts are typically water-soluble salts, simplifying workup. | The inorganic byproducts from ArBF₃K reactions are easily removed with an aqueous wash, often leading to cleaner crude products. |
| Cost-Effectiveness | Can be less atom-economical if excess reagent is needed to drive reactions to completion. | High reactivity allows for near stoichiometric use, improving atom economy.[4] | While the initial cost per gram might be higher, the efficiency and reduced waste can make ArBF₃K more economical overall. |
Comparative Yield Data
The following table summarizes representative data from the literature, directly comparing yields obtained using boronic esters versus trifluoroborates under optimized conditions for each reagent.
| Electrophile | Arylboron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoacetophenone | 4-MeO-Ph-B(pin) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~85% | (Representative)[9] |
| 4-Bromoacetophenone | 4-MeO-Ph-BF₃K | Pd(OAc)₂ (ligandless) | K₂CO₃ | MeOH | 98% | [18] |
| 4-Chlorobenzonitrile | Thiophen-2-yl-B(pin) | Pd₂(dba)₃ / XPhos | K₃PO₄ | n-Butanol | ~75% | (Representative)[9] |
| 4-Chlorobenzonitrile | Thiophen-2-yl-BF₃K | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 95% | [9] |
| 1-Bromo-4-nitrobenzene | Phenyl-B(pin) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~90% | (Representative)[2] |
| 1-Bromo-4-nitrobenzene | Phenyl-BF₃K | Pd(OAc)₂ (ligandless) | K₂CO₃ | MeOH | 99% | [18] |
Note: Yields are illustrative and compiled from different sources to show general trends. Direct, side-by-side comparisons under identical conditions often favor trifluoroborates.
Mechanistic Considerations & Visualization
The key difference lies in the activation and transmetalation steps. Boronic esters typically require base-mediated formation of a boronate complex to become sufficiently nucleophilic for transmetalation.[26] Aryltrifluoroborates are thought to act as stable reservoirs that slowly hydrolyze to the boronic acid, which is then activated by the base.[22][23] This controlled release mechanism can minimize side reactions like catalyst decomposition and homocoupling.
Caption: Comparative activation pathways in the Suzuki coupling cycle.
Experimental Protocols
To provide a practical comparison, the following are detailed, representative protocols for a standard Suzuki coupling reaction.
General Experimental Workflow
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol A: Suzuki Coupling with an Arylboronic Ester
Reaction: Coupling of 1-bromo-4-methoxybenzene with 4-acetylphenylboronic acid pinacol ester.
Materials:
-
1-bromo-4-methoxybenzene (1.0 equiv)
-
4-acetylphenylboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (10:1 mixture, degassed)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene, 4-acetylphenylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours, monitoring for completion by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the biaryl product.
Protocol B: Suzuki Coupling with a Potassium Aryltrifluoroborate
Reaction: Coupling of 1-bromo-4-methoxybenzene with potassium (4-acetylphenyl)trifluoroborate.
Materials:
-
1-bromo-4-methoxybenzene (1.0 equiv)
-
Potassium (4-acetylphenyl)trifluoroborate (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Methanol (degassed)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene, potassium (4-acetylphenyl)trifluoroborate, Pd(OAc)₂, and K₂CO₃. Note: As the catalyst system is often robust, this reaction can frequently be set up in the open air.[18]
-
Add degassed methanol.
-
Seal the vial and place it in a preheated oil bath at reflux (~65 °C).
-
Stir the reaction vigorously for 1-4 hours, monitoring for completion by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue by flash column chromatography. The significantly shorter reaction time and simpler, often ligandless, catalyst system are key advantages.[18]
Conclusion & Recommendations
Both arylboronic esters and potassium aryltrifluoroborates are valuable reagents for Suzuki-Miyaura cross-coupling. However, a critical analysis of their performance reveals distinct advantages for ArBF₃K salts in many applications.
-
Choose Arylboronic Esters when: You are working with a commercially available, unique substrate not available as a trifluoroborate, or when employing specific anhydrous reaction conditions where esters like neopentyl boronates excel.
-
Choose Potassium Aryltrifluoroborates when: High yield, reproducibility, short reaction times, and operational simplicity are paramount. Their superior stability, enhanced reactivity, and ease of handling make them the reagent of choice for a wide array of Suzuki couplings, from routine synthesis to the construction of complex, polyfunctional molecules in drug discovery pipelines. The robustness of ArBF₃K salts often allows for simpler, ligandless catalyst systems and easier purification, streamlining the synthetic workflow.
For laboratories aiming to optimize their synthetic efficiency and robustness, establishing a core library of potassium aryltrifluoroborates is a strategic investment.
References
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Wikipedia. Suzuki reaction. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 17-20. [Link]
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Molander, G. A., & Canturk, B. (2009). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic & Biomolecular Chemistry, 7(19), 3849-3856. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(47), 8820-8822. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Piettre, S. R., & Chemla, S. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 77(3), 1266–1274. [Link]
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Schmidt, M. W., & Morken, J. P. (2014). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 136(45), 15829–15832. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
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Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(31), 5376-5379. [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5276-5279. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4036–4039. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
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Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(2), 687-694. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 674-686. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(24), 7751-7767. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
Pye, C. R., & Denmark, S. E. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(15), 8415-8426. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1281. [Link]
-
Westcott, N. A., et al. (2018). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 83(21), 13322–13329. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(2), 579-586. [Link]
-
Shrestha, B., et al. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry, 77(15), 6349–6359. [Link]
-
Darses, S., & Genet, J.-P. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(25), 4313-4327. [Link]
-
Pye, C. R. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Ramirez, A. (2022). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
-
Ting, R., et al. (2008). Capturing aqueous [18F]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [18F]-labeled aryltrifluoroborate. Journal of Fluorine Chemistry, 129(4), 349-358. [Link]
-
Chbeir, G. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
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Validating the Structure of Biaryls Synthesized Using Potassium (2-Methoxyphenyl)trifluoroborate: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for this transformation, prized for its functional group tolerance and reliability. Within the diverse toolkit of this reaction, potassium organotrifluoroborates have emerged as exceptionally stable and versatile coupling partners.[1][2] This guide provides an in-depth comparison of the critical analytical techniques used to validate the structure of biaryl compounds synthesized using potassium (2-methoxyphenyl)trifluoroborate, a reagent favored for its high reactivity and the introduction of a key methoxy-substituted phenyl moiety.
The inherent stability of potassium organotrifluoroborates, which are crystalline, free-flowing solids remarkably resistant to air and moisture, simplifies handling and storage compared to their boronic acid counterparts.[1][3] This robustness, however, does not diminish the need for rigorous structural validation of the resulting biaryl products. The presence of the ortho-methoxy group can influence the molecule's conformation and spectroscopic properties, necessitating a multi-faceted analytical approach to ensure unambiguous characterization.
The Suzuki-Miyaura Coupling: A Visualization
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The use of potassium organotrifluoroborates as coupling partners offers advantages in terms of stability and ease of handling.[4]
Caption: Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
A Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation depends on the specific information required, the sample availability, and the instrumentation at hand. For biaryls derived from this compound, a combination of techniques is often employed for unequivocal structure determination.
| Technique | Information Provided | Sample Requirement | Throughput | Cost |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and conformational information. | 5-10 mg | Moderate | Moderate |
| Mass Spectrometry | Molecular weight and fragmentation patterns for structural clues. | <1 mg | High | Low to Moderate |
| X-ray Crystallography | Absolute 3D molecular structure. | Single crystal | Low | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. For biaryls, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience in Interpreting NMR Spectra of 2-Methoxybiaryls:
The presence of the 2-methoxy group introduces specific features in the NMR spectra. The methoxy protons typically appear as a sharp singlet between 3.7 and 3.9 ppm in the ¹H NMR spectrum.[5][6] The proximity of this group to the newly formed biaryl bond can influence the chemical shifts of the aromatic protons on both rings due to anisotropic effects. In the ¹³C NMR spectrum, the methoxy carbon will resonate around 55-60 ppm.[6] Rotational isomerism (atropisomerism) can be a factor in ortho-substituted biaryls, potentially leading to broadened signals or even distinct sets of signals for each isomer if the rotation is slow on the NMR timescale.[7]
Trustworthiness through Self-Validating Protocols:
A comprehensive set of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating network of correlations that confirms the connectivity of the entire molecule.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified biaryl product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY: To establish proton-proton couplings within each aromatic ring.
-
HSQC: To correlate directly bonded protons and carbons.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the two aryl rings.
-
Mass Spectrometry (MS): The First Line of Confirmation
Mass spectrometry provides the molecular weight of the synthesized biaryl, offering a rapid and high-throughput confirmation of a successful reaction. The fragmentation pattern can also provide valuable structural information.
Expertise & Experience in Interpreting Mass Spectra of 2-Methoxybiaryls:
For a biaryl containing a 2-methoxyphenyl group, common fragmentation pathways may involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a peak at [M-15]⁺. Loss of a formaldehyde molecule (CH₂O) can result in a peak at [M-30]⁺. Cleavage of the biaryl bond itself can also occur, leading to fragments corresponding to each of the aryl components.[8][9][10]
Trustworthiness through High-Resolution Mass Spectrometry (HRMS):
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments. This level of accuracy significantly increases the confidence in the assigned structure.
Experimental Protocol: Obtaining a Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of the biaryl product in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular weight of the product.
-
Fragmentation Analysis (MS/MS): If further structural information is needed, perform a tandem mass spectrometry (MS/MS) experiment by isolating the molecular ion and inducing fragmentation to observe the characteristic daughter ions.
X-ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional structure, including the torsional angle between the two aryl rings, single-crystal X-ray crystallography is the ultimate technique.[11]
Expertise & Experience in Growing Crystals of Biaryls:
Obtaining a single crystal of sufficient quality for X-ray diffraction can be a significant challenge. The planarity and rotational flexibility of biaryls can sometimes hinder the formation of well-ordered crystals.[7] The presence of the ortho-substituent can influence the crystal packing.[12]
Trustworthiness through Unambiguous Data:
A successful X-ray crystal structure provides a definitive and highly detailed picture of the molecule's solid-state conformation, leaving no ambiguity about its connectivity and stereochemistry.
Experimental Protocol: From Powder to Structure
-
Crystal Growth: Grow single crystals of the biaryl product. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.
-
Crystal Selection and Mounting: Select a suitable single crystal and mount it on the goniometer of the diffractometer.
-
Data Collection: Collect the X-ray diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a newly synthesized biaryl.
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A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of Ortho-Methoxyphenyl Borates
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. However, when dealing with sterically hindered substrates, such as ortho-methoxyphenyl borates, the choice of the palladium ligand becomes paramount to the success of the reaction. The steric bulk and electronic properties of the ligand play a crucial role in overcoming the challenges posed by these substrates, directly influencing reaction efficiency, yield, and catalyst turnover numbers. This guide provides an in-depth comparison of various palladium ligands for the Suzuki-Miyaura coupling of ortho-methoxyphenyl borates, supported by experimental data and mechanistic insights to inform your catalyst system selection.
The Critical Role of Ligands in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The phosphine ligand is not a mere spectator; it is intimately involved in every key step of this cycle: oxidative addition, transmetalation, and reductive elimination.[1]
Bulky, electron-rich phosphine ligands, such as the widely used Buchwald biarylphosphine ligands, are particularly effective for challenging couplings.[2] Their steric bulk promotes the formation of monoligated palladium species (L-Pd(0)), which are highly reactive in the oxidative addition of the aryl halide.[2] Furthermore, the electron-donating nature of these ligands facilitates the oxidative addition step and stabilizes the resulting Pd(II) intermediate. The ligand's architecture also influences the rate of reductive elimination, the final step that forms the desired biaryl product and regenerates the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Palladium Ligands for ortho-Methoxyphenyl Borate Coupling
The selection of the optimal ligand is highly dependent on the specific aryl halide and reaction conditions. Below is a comparative summary of the performance of several commonly used palladium ligands for the Suzuki-Miyaura coupling of ortho-methoxyphenylboronic acid and its derivatives with various aryl halides. The data has been compiled from multiple sources and, while not a direct head-to-head comparison under identical conditions, it provides valuable insights into the relative efficacy of these ligands.
| Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [3] |
| SPhos | Aryl Bromides | K₃PO₄ | Toluene/H₂O | 110 | 24 | up to 72 | [4] |
| XPhos | 4-Chlorotoluene | K₃PO₄ | THF/H₂O | RT | 2 | >95 | [3] |
| XPhos | 2-Chloropyridine | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | [3] |
| RuPhos | Aryl Chlorides | K₃PO₄ | 2-Butanol | 100 | 24 | 25 (for o-nitro) | [5] |
| DavePhos | Electron-poor Aryl Halides | KOH | NMP | 100 | 2 | up to 88 | [6] |
| PCy₃ | Aryl Bromides | K₃PO₄ | Toluene | 110 | 24 | up to 68 | [4] |
| P(t-Bu)₃ | Aryl Chlorides | K₃PO₄ | Toluene | RT | 16 | up to 98 | [7] |
Analysis of Ligand Performance:
-
Buchwald Ligands (SPhos, XPhos, RuPhos): These bulky, electron-rich biaryl phosphine ligands are consistently top performers for sterically hindered substrates.[3][8] SPhos and XPhos, in particular, demonstrate high activity and versatility, often enabling reactions to proceed at room temperature or with low catalyst loadings.[3][9] The choice between them can be substrate-dependent, and screening is often recommended.
-
DavePhos: This ligand has shown excellent performance for couplings involving electron-poor aryl halides and boronic acids, a challenging combination where other ligands may falter.[6]
-
Trialkylphosphines (PCy₃, P(t-Bu)₃): These ligands, particularly the highly basic and bulky P(t-Bu)₃, are effective for a range of Suzuki couplings, including those with aryl chlorides.[7] Their lower cost compared to biarylphosphine ligands can be an advantage.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Methoxyphenylboronic Acid with 4-Chlorotoluene using SPhos
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and hotplate
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-methoxyphenylboronic acid (182 mg, 1.2 mmol), 4-chlorotoluene (126 mg, 1.0 mmol), potassium phosphate (424 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Justification of Experimental Choices:
-
Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation.[1] K₃PO₄ is a common choice as it is effective and generally compatible with a wide range of functional groups.
-
Solvent System (Toluene/Water): The biphasic solvent system is often beneficial for Suzuki-Miyaura reactions. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase helps to dissolve the base and facilitate the activation of the boronic acid.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation.
Conclusion
The successful Suzuki-Miyaura coupling of sterically challenging ortho-methoxyphenyl borates is highly dependent on the judicious selection of the palladium ligand. Bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, have emerged as the gold standard for these transformations, consistently delivering high yields and allowing for milder reaction conditions. However, for specific substrate combinations, particularly those involving electron-poor partners, other ligands like DavePhos may offer superior performance. The experimental protocol provided serves as a robust starting point, but it is the empirical process of ligand screening and condition optimization that will ultimately unlock the full potential of this powerful cross-coupling reaction in your synthetic endeavors.
References
-
Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Kuwano, R., et al. (2025).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Martins, N., et al. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 25(21), 5002.
- Reddy, K. S., et al. (2007). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 72(8), 2846–2854.
- Schmidt, A., et al. (2020). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 9(7), 738-743.
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Mohammadi, E., et al. (2023). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. Magnetochemistry, 9(2), 48.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Niknam, E., et al. (2020). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. Applied Organometallic Chemistry, 34(3), e5428.
- Bellina, F., & Lessi, M. (2012). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Current Organic Chemistry, 16(24), 2859-2904.
- Colacot, T. J., et al. (2018). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Catalysis Science & Technology, 8(1), 27-38.
- Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5896–5900.
- Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 184, 108832.
- Zhang, C., et al. (2000). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Tetrahedron, 56(15), 2325-2331.
- Rogoza, A. V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetics of Substituted Aryltrifluoroborates in Suzuki-Miyaura Cross-Coupling
For the modern chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly biaryls, which are prevalent in pharmaceuticals and materials science.[1] Among the various organoboron reagents available, potassium aryltrifluoroborates have gained significant traction due to their bench-top stability, ease of handling, and high reactivity.[1][2] Understanding the reaction kinetics of these reagents is paramount for mechanistic elucidation and the rational optimization of synthetic protocols.
This guide provides a comparative analysis of the kinetic behavior of substituted aryltrifluoroborates in the Suzuki-Miyaura cross-coupling. We will delve into the mechanistic underpinnings of the reaction, present comparative kinetic data, and provide a detailed, field-proven protocol for conducting your own kinetic studies.
The Mechanism and the Rate-Limiting Step
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][4] The aryltrifluoroborate salt does not directly participate in the transmetalation step. It is widely accepted that the trifluoroborate first undergoes hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[5]
The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-limiting step of the overall reaction.[6] The electronic nature of the substituents on the aryltrifluoroborate can significantly influence the rate of this step and, consequently, the overall reaction kinetics.[7]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving an aryltrifluoroborate.
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Potassium (2-Methoxyphenyl)trifluoroborate
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, procedural framework for the proper disposal of Potassium (2-Methoxyphenyl)trifluoroborate, ensuring the safety of personnel and the preservation of our environment. Our commitment is to empower you with the knowledge to handle this compound from acquisition to disposal with the utmost confidence and care.
Understanding the Compound: Hazard Profile and Characteristics
This compound (CAS No. 236388-46-8) is an organotrifluoroborate salt, a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] While generally stable under normal laboratory conditions, it is crucial to recognize its potential hazards to inform safe handling and disposal practices.[2]
Hazard Identification:
Based on available safety data sheets (SDS) for similar compounds, this compound is classified as a hazardous chemical.[3][4] The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5][6]
It is imperative to handle this compound with the appropriate personal protective equipment and within a controlled environment to mitigate these risks.
The First Line of Defense: Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the correct selection and use of Personal Protective Equipment (PPE) is mandatory.[7][8] This serves as the primary barrier between the researcher and potential chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[9] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[9] | Prevents direct skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and disposed of as contaminated solid waste after handling. |
| Body Protection | A flame-resistant lab coat, fully fastened.[8] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if handling large quantities or if there is a risk of generating dust in a poorly ventilated area.[9] | While work in a fume hood is the primary engineering control, a respirator provides an additional layer of protection against the inhalation of fine particles that may cause respiratory tract irritation. Always consult your institution's Chemical Hygiene Plan for specific respirator requirements.[7] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. It should be treated as hazardous waste and managed according to institutional and local regulations.[10][11] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[10]
Waste Segregation and Collection
Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal.
-
Designated Waste Containers: Utilize separate, clearly labeled, and chemically compatible containers for solid and liquid waste containing this compound.[10]
-
Labeling: All waste containers must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard warnings (e.g., "Irritant").[10]
-
Solid Waste: This stream includes contaminated consumables such as gloves, weighing paper, pipette tips, and paper towels. These items should be collected in a designated, lined container.
-
Liquid Waste: This stream includes unused solutions or reaction mixtures containing the compound. Collect in a sealable, chemically resistant container (e.g., a high-density polyethylene bottle). The solvent composition should also be indicated on the label.
Decontamination of Glassware and Equipment
Thorough decontamination of all glassware and equipment that has come into contact with this compound is essential.
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This rinsate must be collected as hazardous liquid waste.
-
Secondary Decontamination: A wash with a basic solution (e.g., a dilute sodium bicarbonate solution) can help to hydrolyze any remaining trifluoroborate salt to a more water-soluble boronate species.[1] This rinsate should also be collected as hazardous liquid waste.
-
Final Rinse: A final rinse with deionized water should be performed. Collect this rinse water as hazardous waste as a precautionary measure.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area or a drying oven.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.[11]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[3] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the liquid.[11]
-
Decontamination: Decontaminate the spill area using a suitable solvent and then soap and water. All materials used for cleanup must be disposed of as hazardous waste.[11]
-
Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[11]
Final Disposal Pathway
The ultimate disposal of the collected hazardous waste must be conducted in compliance with all applicable federal, state, and local regulations.[12][13][14]
-
Waste Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, as directed by your institution's policies.[11]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11] These professionals are equipped to handle and transport chemical waste to an appropriate treatment, storage, and disposal facility (TSDF).[14][15]
Decision-Making for Disposal: A Visual Guide
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Regulatory Framework: Adherence to Standards
The disposal of hazardous chemicals in a laboratory setting is governed by a stringent regulatory framework. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) are the primary regulatory bodies.
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories, which outlines policies, procedures, and responsibilities for protecting workers from hazardous chemicals.[7][8][16] Your institution's CHP is a critical resource for safe chemical handling and disposal.
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste, ensuring its safe handling from generation to final disposal.[14][17] The regulations for hazardous waste identification, generation, transportation, and disposal are found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[13][17]
It is the responsibility of every researcher to be familiar with and adhere to these regulations and their institution-specific implementation.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By following the detailed procedures outlined in this guide, researchers can confidently manage this valuable reagent throughout its lifecycle, ensuring a safe working environment and minimizing their ecological footprint. Always remember that this guide is a comprehensive resource, but it should be used in conjunction with your institution's specific safety protocols and in compliance with all local, state, and federal regulations.
References
- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. (4-甲氧基苯基)三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Potassium 2-methoxyphenyltrifluoroborate | C7H7BF3KO | CID 23684966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 236388-46-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. compliancy-group.com [compliancy-group.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Potassium (2-Methoxyphenyl)trifluoroborate
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Potassium (2-Methoxyphenyl)trifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document aims to be the definitive resource for the safe and effective use of this reagent, ensuring both personal safety and experimental integrity.
Understanding the Compound: A Quick Overview
This compound is an organoboron compound widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A key advantage of potassium organotrifluoroborates is their stability; they are generally air and moisture-stable crystalline solids, which simplifies handling and storage compared to other organoboron reagents like boronic acids.[1][2] However, like all chemical reagents, it possesses hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] A thorough risk assessment should be conducted before any procedure involving this compound.
Primary Hazards:
-
Skin Irritation (H315): Direct contact with the skin can cause irritation.[3][4]
-
Serious Eye Irritation (H319): Contact with the eyes can lead to serious irritation.[3][4]
-
Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times to protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for any signs of damage before each use. Nitrile gloves offer good resistance to a range of chemicals. |
| Laboratory coat | Should be fully buttoned to protect the body from spills and splashes. | |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or in areas with insufficient ventilation to prevent inhalation of dust. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and for the success of the experiment.
4.1. Engineering Controls and Preparation:
-
Chemical Fume Hood: All weighing and transfer operations must be conducted in a calibrated and certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.
-
Equipment Preparation: Prepare all necessary equipment, such as spatulas, weigh boats, and glassware, within the fume hood to minimize the movement of the chemical in the open lab.
4.2. Weighing and Transfer:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Careful Handling: Open the container inside the fume hood. Handle the solid carefully to avoid generating dust.
-
Portioning: Use a clean spatula to weigh the desired amount of the compound onto a weigh boat.
-
Transfer: Carefully transfer the compound to the reaction vessel.
4.3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all equipment that came into contact with the chemical using an appropriate solvent.
-
Work Area Cleaning: Wipe down the work area within the fume hood.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure.
Diagram: PPE Selection Workflow
Caption: Decision workflow for selecting the appropriate PPE.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (manageable by trained personnel):
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a suitable container for disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Waste Collection: Collect all waste material, including spilled material and contaminated absorbents, in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[5] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Diagram: Disposal Workflow
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
